6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Description
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-5,11-12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWUCLLPHZUUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372881 | |
| Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-42-3 | |
| Record name | 1,2,3,4-Tetrahydro-6-methoxy-7-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol: Core Properties and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological significance of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. While direct experimental data on this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to infer its chemical behavior, potential synthetic routes, and likely areas of pharmacological interest. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar substituted THIQ derivatives.
Introduction to the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a vast number of alkaloids and pharmaceutically active compounds.[1] Its rigid bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. The inherent chirality at the C-1 position in substituted THIQs further expands the chemical space for developing stereospecific therapeutic agents.
Derivatives of the THIQ scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The specific biological profile of a THIQ derivative is highly dependent on the nature and position of substituents on both the aromatic and the heterocyclic rings.
This guide focuses on the specific analog, this compound. The presence of both a methoxy and a hydroxyl group on the aromatic ring suggests its potential as a precursor for more complex natural products and as a pharmacologically active molecule in its own right, potentially interacting with targets that recognize catechol-like structures.
Physicochemical Properties and Structural Elucidation
| Property | Inferred Value/Characteristic | Basis of Inference |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Appearance | Likely a solid at room temperature | General property of similar small molecule alkaloids |
| Solubility | Expected to have some solubility in polar organic solvents like methanol and DMSO. Solubility in water is likely to be pH-dependent due to the presence of the basic secondary amine and the acidic phenol. | Common solubility profiles of similar compounds. |
| pKa | The secondary amine is expected to have a pKa in the range of 8-10, making it basic. The phenolic hydroxyl group will be weakly acidic. | General pKa values for secondary amines in similar heterocyclic systems and phenols. |
For definitive characterization, the following analytical techniques would be essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the aromatic ring and the overall structure of the molecule.
-
Mass Spectrometry (MS): To determine the exact mass and fragmentation pattern, confirming the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the phenol, the N-H stretch of the secondary amine, and C-O stretches of the methoxy and hydroxyl groups.
-
Melting Point Analysis: To determine the purity and physical state of the compound.
Synthesis Strategies: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines.[6][7][8][9] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system.
A plausible synthetic route to this compound would involve the Pictet-Spengler condensation of 3-hydroxy-4-methoxyphenethylamine (also known as 4-O-methyldopamine) with formaldehyde. The electron-donating hydroxyl and methoxy groups on the aromatic ring would facilitate the electrophilic cyclization.[6]
Caption: Pictet-Spengler synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized protocol based on established Pictet-Spengler reaction conditions. Optimization would be necessary for this specific substrate.
-
Reaction Setup: To a solution of 3-hydroxy-4-methoxyphenethylamine hydrochloride in a suitable solvent (e.g., water or a protic organic solvent), add an aqueous solution of formaldehyde.
-
Acid Catalysis: The reaction is typically carried out under acidic conditions. The hydrochloride salt of the starting amine may provide sufficient acidity, or an additional acid catalyst (e.g., HCl, H₂SO₄) can be added.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the starting materials. Reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled and the pH is adjusted to be basic to neutralize the acid and deprotonate the product. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Potential Pharmacological Significance and Biological Activity
While direct pharmacological studies on this compound are scarce, the biological activities of structurally related compounds provide valuable insights into its potential therapeutic applications.
Precursor to Biologically Active Alkaloids
The 6-methoxy-7-hydroxy substitution pattern is a key feature in many benzylisoquinoline alkaloids, such as reticuline.[10][11] Reticuline is a crucial biosynthetic precursor to a wide range of pharmacologically important alkaloids, including morphine and codeine. Therefore, this compound could serve as a valuable synthetic intermediate for the total synthesis of these and other complex natural products.
Potential Neuroactivity
Tetrahydroisoquinolines are known to interact with the central nervous system. Some, like salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), have been implicated as endogenous neurotoxins that may play a role in the pathology of Parkinson's disease.[12] The structural similarity of this compound to these neuroactive compounds suggests it may also possess neuropharmacological properties, warranting investigation into its effects on dopaminergic and other neurotransmitter systems.
Anticancer and Antimicrobial Potential
Numerous studies have demonstrated the anticancer and antimicrobial activities of substituted tetrahydroisoquinolines.[2][13] The specific substitution pattern on the aromatic ring significantly influences the potency and selectivity of these compounds. The presence of hydroxyl and methoxy groups can modulate the electronic and lipophilic properties of the molecule, which are critical for its interaction with biological targets. Further screening of this compound in various cancer cell lines and against a panel of pathogenic microbes is a logical step to explore its therapeutic potential in these areas.
Caption: Potential biological roles and applications.
Metabolic Pathways and Toxicological Profile
The metabolic fate of this compound has not been experimentally determined. However, based on its structure, several metabolic transformations can be predicted:
-
Phase I Metabolism: The molecule is likely to undergo oxidation, potentially at the benzylic position (C-1) or through O-demethylation of the methoxy group to form a catechol. The secondary amine could also be a site for N-oxidation.
-
Phase II Metabolism: The phenolic hydroxyl group and any newly formed hydroxyl groups are susceptible to conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.
The toxicological profile of this compound is unknown. As mentioned earlier, some tetrahydroisoquinoline derivatives have been shown to be neurotoxic.[12] Therefore, a thorough toxicological evaluation, including cytotoxicity assays and in vivo studies, would be imperative before considering any therapeutic applications.
Future Directions and Conclusion
This compound represents an under-investigated molecule within the pharmacologically rich class of tetrahydroisoquinolines. While direct experimental data is lacking, its structural features suggest significant potential as a synthetic building block and as a bioactive molecule itself.
Future research should focus on:
-
Definitive Synthesis and Characterization: Developing a robust and scalable synthesis and obtaining complete analytical data (NMR, MS, IR, etc.) to establish a reference standard.
-
Pharmacological Screening: A broad-based screening against a panel of biological targets, including cancer cell lines, microbial strains, and key enzymes and receptors in the central nervous system.
-
Mechanistic Studies: For any identified biological activity, detailed mechanistic studies should be conducted to elucidate the mode of action.
-
Metabolic and Toxicological Profiling: A comprehensive evaluation of its metabolic fate and toxicological profile to assess its drug-like properties and safety.
References
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PubChem. (n.d.). 1-((3-Hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Costantino, L., et al. (2017). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 22(9), 1423.
- Jadhav, S. D., & Puranik, V. G. (2012). Pictet-Spengler Isoquinoline Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 592-604). John Wiley & Sons, Inc.
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Wikipedia. (2023, December 1). Reticuline. Retrieved from [Link]
- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13195-13227.
- Marszałek, A., & Wróblewska, A. (2023). Diastereoselective Synthesis of (–)
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Marszałek, A., & Wróblewska, A. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. Retrieved from [Link]
- Kim, T. E., et al. (2012). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 21(3), 93–102.
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PubChem. (n.d.). Methyl 6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Lascano, S., et al. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and related β-carbolines. Arkivoc, 2005(12), 98-153.
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PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2020). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 14(1), 1-17.
- Zheldakova, R. A., & Potkin, V. I. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 4-23.
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PubChem. (n.d.). 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol: Chemical Structure and Synthesis
This guide provides a comprehensive technical overview of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a significant heterocyclic scaffold in medicinal chemistry and natural product synthesis. Targeted at researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics and explores the primary synthetic routes for its preparation, with a focus on the underlying chemical principles and practical experimental considerations.
Introduction: The Significance of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] This structural motif is a core component of many alkaloids, including morphine and its derivatives. The specific substitution pattern of this compound makes it a valuable building block and a key intermediate in the synthesis of more complex molecules, particularly in the realm of neuroactive compounds and other therapeutic agents. Its structural similarity to endogenous neurotransmitters and its ability to be readily functionalized contribute to its importance in medicinal chemistry.
Chemical Structure and Properties
This compound is a disubstituted tetrahydroisoquinoline with the chemical formula C₁₀H₁₃NO₂. The molecule features a methoxy group (-OCH₃) at the 6-position and a hydroxyl group (-OH) at the 7-position of the aromatic ring.
Key Structural Features:
-
Tetrahydroisoquinoline Core: A bicyclic system consisting of a benzene ring fused to a dihydrogenated pyridine ring.
-
Chiral Center: The C1 position is a prochiral center, and substitution at this position can lead to the formation of a stereocenter, a critical consideration in the synthesis of biologically active molecules.
-
Electron-Donating Groups: The methoxy and hydroxyl groups are electron-donating, which activates the aromatic ring towards electrophilic substitution reactions. This property is crucial for the success of classic cyclization reactions used in its synthesis.
Below is a visualization of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthetic Strategies
The synthesis of the tetrahydroisoquinoline core is predominantly achieved through two classical named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction .[2][3] Both methods rely on an intramolecular electrophilic aromatic substitution to form the heterocyclic ring.
The Pictet-Spengler Reaction: A Cornerstone in Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2] This reaction is widely used due to its reliability and the accessibility of the starting materials. For the synthesis of this compound, the key starting material is 3-hydroxy-4-methoxyphenethylamine (also known as 3-hydroxy-4-methoxydopamine).
The electron-donating nature of the hydroxyl and methoxy groups on the aromatic ring of the phenethylamine precursor facilitates the electrophilic cyclization step, often allowing the reaction to proceed under relatively mild conditions.[4]
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- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
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Topic: 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol: A Journey from Historical Obscurity to a Cornerstone of Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a heterocyclic compound whose significance is not defined by its own biological activity, but by its pivotal role as a synthetic intermediate. We will explore its historical emergence through the lens of classic organic reactions, detail its modern synthesis with an emphasis on mechanistic rationale, and discuss its application in the construction of complex, pharmacologically active molecules. This document serves as a robust resource for professionals in medicinal chemistry and drug development, bridging historical context with practical, validated protocols and forward-looking applications.
Introduction: The Tetrahydroisoquinoline Scaffold as a "Privileged Structure"
In the lexicon of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential example of such a structure.[1][2] This rigid, nitrogen-containing heterocycle is a recurring motif in a vast number of natural alkaloids and synthetic pharmaceuticals, demonstrating a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[2][3][4][5] The specific substitution pattern found in this compound makes it an exceptionally valuable and versatile building block, particularly for compounds targeting the central nervous system.
Historical Emergence: A Consequence of Foundational Chemistry
The "discovery" of this compound was not a singular event but rather an inevitable outcome of the development of powerful new synthetic reactions in the late 19th and early 20th centuries. The quest to synthesize complex natural alkaloids, many of which contain the isoquinoline core, drove the innovation of foundational reactions that remain staples of organic chemistry today.
-
The Bischler-Napieralski Reaction (1893): First reported by August Bischler and Bernard Napieralski, this reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[6][7][8] This intermediate can then be readily reduced to the corresponding tetrahydroisoquinoline. The reaction provided one of the first reliable methods for constructing the core isoquinoline ring system from acyclic precursors.[6][7][9]
-
The Pictet-Spengler Reaction (1911): Discovered by Amé Pictet and Theodor Spengler, this reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10][11][12] The reaction is mechanistically a special case of the Mannich reaction.[11][12] Crucially, when the aromatic ring of the starting amine is activated with electron-donating groups (such as the methoxy and hydroxyl groups that define our topic molecule), the reaction can proceed under very mild conditions.[9][13]
It was through the application of these powerful synthetic tools, particularly the Pictet-Spengler reaction, that specific substituted THIQs like this compound became accessible and recognized for their utility as key intermediates in the total synthesis of alkaloids and other complex targets.
Core Synthesis Protocol: The Pictet-Spengler Reaction
The Pictet-Spengler reaction remains the most efficient and widely used method for preparing this compound. Its reliability and tolerance for functional groups make it a cornerstone of THIQ synthesis.
Mechanistic Rationale and Causality
The success of the Pictet-Spengler synthesis hinges on a sequence of well-understood mechanistic steps. The choice of reactants and acidic catalyst is critical for driving the reaction to completion while minimizing side products.
-
Iminium Ion Formation: The reaction initiates with the condensation of the primary amine of the β-arylethylamine with a carbonyl compound, typically formaldehyde, to form a Schiff base (an imine). In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion.[11][13]
-
Electrophilic Aromatic Substitution: The key ring-closing step is an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the phenethylamine derivative acts as the nucleophile, attacking the electrophilic carbon of the iminium ion.
-
Driving Force: The presence of the electron-donating methoxy and hydroxyl groups on the aromatic ring is paramount. These groups activate the ring, making it sufficiently nucleophilic to attack the iminium ion under mild acidic conditions, a critical factor for preserving the integrity of other functional groups.[9][13]
Visualized Synthetic Workflow
Caption: Key stages of the Pictet-Spengler synthesis workflow.
Step-by-Step Experimental Methodology
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Objective: To synthesize this compound.
Materials:
-
4-Hydroxy-3-methoxyphenethylamine hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Methanol
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 4-hydroxy-3-methoxyphenethylamine hydrochloride (1.0 eq) in a minimal amount of water or a water/methanol mixture.
-
Aldehyde Addition: To the stirred solution, add aqueous formaldehyde (1.1-1.2 eq).
-
Acidification & Reaction: Slowly add concentrated HCl to the mixture. The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the flask in an ice bath and carefully neutralize the mixture by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is basic (pH ~8-9).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is purified by silica gel column chromatography or recrystallization to yield the pure product.
Applications in Drug Discovery and Development
The value of this compound lies in its utility as a scaffold for building more elaborate molecules with therapeutic potential.
Precursor to CNS-Active Agents
The THIQ skeleton is a well-established pharmacophore for various central nervous system targets, especially dopamine and opioid receptors. The specific substitution pattern of this intermediate is found in reticuline, a key biosynthetic precursor to morphine and other benzylisoquinoline alkaloids.[14][15] Synthetic derivatives based on this scaffold are explored for their potential in treating neurodegenerative diseases, pain, and psychiatric disorders.[16]
Role in Natural Product Synthesis
This compound serves as a critical building block in the laboratory synthesis of numerous isoquinoline alkaloids.[4] Access to this intermediate allows chemists to generate analogs of natural products, enabling detailed structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Logical Relationship in Derivative Synthesis
The following diagram illustrates the logical flow from the core intermediate to a more complex, biologically active derivative.
Caption: Logical flow from core intermediate to drug candidate.
Quantitative and Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Analytical Method | Expected Observations |
| ¹H NMR | Characteristic signals for aromatic protons, a singlet for the methoxy group (~3.8 ppm), and distinct multiplets for the three sets of methylene protons (C1, C3, C4) in the tetrahydroisoquinoline ring. |
| ¹³C NMR | Resonances corresponding to all 10 unique carbon atoms, including the methoxy carbon and the distinct aromatic and aliphatic carbons. |
| Mass Spectrometry (ESI-MS) | A prominent peak for the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound (C₁₀H₁₃NO₂). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (phenol), N-H (secondary amine), aromatic C-H, aliphatic C-H, and C-O stretching. |
Conclusion and Future Outlook
This compound is a testament to the enduring legacy of foundational organic reactions. While its own discovery is intertwined with the broader history of isoquinoline synthesis, its importance has not waned. It continues to be a highly relevant and indispensable building block in the synthesis of complex natural products and novel therapeutic agents. Future research will likely focus on leveraging this core scaffold in asymmetric syntheses to produce enantiomerically pure derivatives, allowing for more precise targeting of biological receptors and the development of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Title: Synthesis, Reactions and Medicinal Uses of Isoquinoline Source: Pharmaguideline URL: [Link]
-
Title: Bischler-Napieralski Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Bischler–Napieralski reaction Source: Wikipedia URL: [Link]
-
Title: Improved and Practical Synthesis of 6Methoxy1,2,3,4- tetrahydroisoquinoline Hydrochloride Source: ResearchGate URL: [Link]
-
Title: Isoquinoline Source: Wikipedia URL: [Link]
- Title: Pictet-Spengler Isoquinoline Synthesis Source: Link to a relevant PDF or academic source would be placed here.
-
Title: Pictet–Spengler reaction Source: Wikipedia URL: [Link]
-
Title: The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds Source: Organic Reactions URL: [Link]
-
Title: The Isoquinoline Alkaloids Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis of isoquinolines. VII. 4-Hydroxy-1,2,3,4-tetrahydroisoquinolines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Improved and Practical Synthesis of 6-Methoxy-1,2,3,4- tetrahydroisoquinoline Hydrochloride Source: figshare URL: [Link]
-
Title: 6-methoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-ol Source: ChemBK URL: [Link]
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Title: 1-((3-Hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol Source: PubChem URL: [Link]
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Title: Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives Source: PubMed URL: [Link]
- Title: Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds Source: Google Patents URL
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Title: CAS#:19641-12-4 | 6-methoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-ol Source: Chemsrc URL: [Link]
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Title: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Source: PubChem URL: [Link]
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Title: Biological Activities of Tetrahydroisoquinolines Derivatives Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]
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Title: Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity Source: MDPI URL: [Link]
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Title: 6-Methoxy-7-ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Source: ChemBK URL: [Link]
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Title: (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1). Source: ResearchGate URL: [Link]
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Title: 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Source: SLN Pharmachem URL: [Link]
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An In-depth Technical Guide to Corypalline (6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol): A Biologically Active Tetrahydroisoquinoline Alkaloid
A Note on the Target Compound: Initial searches for "6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol" did not yield a well-characterized compound in major chemical databases. However, a closely related and extensively studied analogue, Corypalline (6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol) , is well-documented. This guide will focus on Corypalline as a representative member of this class of compounds, providing the in-depth technical information requested.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] These compounds have garnered significant interest from the scientific community for their potential therapeutic applications, ranging from neuroprotective and anti-inflammatory to anticancer and antimicrobial agents.[1][2] This guide provides a comprehensive technical overview of Corypalline, a simple yet biologically significant THIQ alkaloid. We will delve into its chemical identity, synthesis, and known biological activities, offering insights for researchers and professionals in drug discovery and development.
Chemical Identity and Nomenclature
A precise understanding of a compound's identity is fundamental to any scientific investigation. This section details the IUPAC name, synonyms, and key identifiers for Corypalline.
IUPAC Name and Synonyms
-
IUPAC Name: 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
-
Common Name: Corypalline
-
Synonyms: 7-Hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, N-Methylcorypalline[3]
Chemical Structure and Properties
The chemical structure of Corypalline is characterized by a tetrahydroisoquinoline core with a methoxy group at position 6 and a hydroxyl group at position 7. A methyl group is attached to the nitrogen atom at position 2.
Table 1: Physicochemical Properties of Corypalline
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [3] |
| Molecular Weight | 193.24 g/mol | [3] |
| CAS Number | 450-14-6 | [4] |
| Appearance | Solid | |
| Melting Point | 174-176 °C | |
| Solubility | Soluble in methanol, ethanol, and DMSO | |
| pKa | Estimated 9.5-10.5 (tertiary amine) |
Synthesis of Corypalline and its Derivatives
The synthesis of tetrahydroisoquinolines is a well-established field in organic chemistry, with the Pictet-Spengler reaction being a cornerstone methodology.[5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.
General Synthetic Approach: The Pictet-Spengler Reaction
The synthesis of the Corypalline scaffold typically begins with a suitably substituted phenethylamine derivative. The general workflow is outlined below:
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6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2] Within this class, this compound has emerged as a critical molecular fragment, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This guide provides a comprehensive analysis of its core mechanism of action, focusing on its role as a high-affinity ligand for the dopamine D3 receptor. We will dissect the structural basis for its receptor affinity and selectivity, detail the experimental methodologies required for its characterization, and explore secondary pharmacological activities that contribute to its overall profile. This document is intended to serve as a technical resource, blending established pharmacological data with the practical insights necessary for advancing research and development.
The Primary Pharmacological Target: Dopamine D3 Receptor
The principal mechanism of action for this compound is its function as a potent and selective antagonist of the dopamine D3 receptor (D3R).[3][4] This fragment serves as the "arylamine head group" in a well-established pharmacophore for D3R antagonists, orienting itself within the orthosteric binding pocket of the receptor.[3][5]
Molecular Basis of D3 Receptor Affinity and Selectivity
The affinity and selectivity of this motif are not arbitrary; they are dictated by specific, high-energy interactions with key amino acid residues within the receptor's binding site.
-
Orthosteric Pocket Engagement : Docking studies reveal that the this compound moiety is ideally positioned to engage with the orthosteric binding pocket—the same site recognized by the endogenous ligand, dopamine.[3][4]
-
Key Hydrogen Bonding : The phenolic hydroxyl group at the 7-position is crucial for high-affinity binding. It forms a critical hydrogen bond with the serine residue at position 192 (Ser192) in the D3R binding pocket.[4] This interaction is a primary anchor, contributing significantly to the compound's potent affinity.
-
Selectivity over D2 Receptors : The selectivity for D3R over the closely related D2R is largely conferred by differences in the extracellular loop 2 (ECL2) region between the two receptor subtypes.[3][4] When the this compound headgroup is incorporated into larger molecules with an "arylamide tail," this tail unit forms strong interactions with the D3R's ECL2. These stabilizing interactions are absent at the D2R due to a different conformational positioning of its loop region, thus providing a structural basis for D3R selectivity.[3][4][5]
Quantitative Receptor Binding Profile
The selectivity of this fragment is evident in its binding affinity (Kᵢ) values, which quantify the concentration of the ligand required to occupy 50% of the receptors. As a standalone fragment, it already displays a clear preference for the D3R.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| Dopamine D1 (D1R) | 6479 |
| Dopamine D2 (D2R) | 1593 |
| Dopamine D3 (D3R) | 92 |
| Table 1: Binding affinities of the core fragment this compound at human dopamine receptors. Data synthesized from published reports.[3] |
D3 Receptor Signaling Pathway and Antagonism
The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound-containing compounds bind to the D3R but do not elicit this response; instead, they block dopamine from binding and initiating this signaling cascade.
Caption: D3R signaling and antagonism by 6-Methoxy-THIQ-7-ol.
Secondary and Supporting Mechanisms of Action
While D3R antagonism is the primary mechanism, the broader tetrahydroisoquinoline class exhibits other biological activities that may contribute to the overall pharmacological profile of compounds containing this motif.
Monoamine Oxidase (MAO) Inhibition
Tetrahydroisoquinoline derivatives are well-characterized as reversible inhibitors of monoamine oxidases (MAO), with a frequent preference for the MAO-A isoform.[1][6][7]
-
Causality : Inhibition of MAO-A, the enzyme responsible for degrading monoamines, leads to an elevation of neurotransmitters such as serotonin and dopamine in the synaptic cleft.[1] This action can have antidepressant and neuroprotective effects.
-
Neuroprotection : By inhibiting the MAO-dependent breakdown of dopamine, these compounds can shift dopamine catabolism towards the COMT-dependent pathway. This shift reduces the production of reactive oxygen species and subsequent oxidative stress, a key factor in the pathology of neurodegenerative diseases like Parkinson's.[1]
Neuroprotective Effects via Glutamatergic Modulation
Beyond MAO inhibition, certain THIQ analogs have demonstrated neuroprotective properties by antagonizing the glutamatergic system.[8] For instance, related compounds have been shown to inhibit NMDA receptors and prevent kainate-induced release of excitatory amino acids.[8][9] This anti-excitotoxic action is a plausible secondary mechanism that could be highly beneficial in conditions characterized by neuronal damage, such as ischemic stroke or neurodegeneration.[9][10]
Experimental Validation: Protocols and Workflows
Synthesizing technical accuracy with field-proven insights requires robust and reproducible experimental validation. The following protocols are foundational for characterizing the mechanism of action of this compound and its derivatives.
Protocol: Competitive Radioligand Binding Assay for Dopamine Receptors
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity.
Objective : To determine the Kᵢ of the test compound at D1, D2, and D3 receptors.
Materials :
-
Cell membranes from HEK293 or CHO cells stably expressing human D1, D2, or D3 receptors.
-
Radioligands: [³H]-SCH23390 (for D1), [³H]-Spiperone or [³H]-Raclopride (for D2/D3).
-
Non-specific binding agent: Haloperidol (10 µM) or other appropriate antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and MicroBeta scintillation counter.
Methodology :
-
Compound Preparation : Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in assay buffer.
-
Assay Plate Setup : In a 96-well plate, add in triplicate:
-
Total Binding : Assay buffer, radioligand (at a concentration near its Kₔ), and cell membranes.
-
Non-Specific Binding (NSB) : Non-specific binding agent, radioligand, and cell membranes.
-
Competition : Test compound at each concentration, radioligand, and cell membranes.
-
-
Incubation : Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[11]
-
Harvesting : Rapidly filter the contents of each well through the filter plate using a cell harvester or vacuum manifold. This separates the membrane-bound radioligand from the unbound.[12]
-
Washing : Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting : Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[12]
-
Data Analysis :
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol: cAMP Functional Assay for D3R Antagonism
This assay confirms whether the compound acts as an antagonist by measuring its ability to block agonist-induced changes in a downstream signaling molecule (cAMP).
Objective : To quantify the ability of the test compound to inhibit agonist-stimulated effects on cAMP production.
Materials :
-
CHO-K1 or HEK293 cells stably expressing the human D3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
D3 Agonist: Quinpirole.
-
Test Compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Methodology :
-
Cell Plating : Seed the D3R-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment :
-
Pre-incubate the cells with varying concentrations of the test compound (or vehicle control) for 15-30 minutes. This allows the antagonist to occupy the receptors.
-
-
Agonist Stimulation : Add a fixed concentration of the D3 agonist (e.g., the EC₈₀ of quinpirole) to all wells, along with forskolin to stimulate a measurable baseline of cAMP production.
-
Incubation : Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection : Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis :
-
Normalize the data to the forskolin-only control.
-
Plot the cAMP response against the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the IC₅₀ of the antagonist. This value represents the concentration that reverses 50% of the agonist's effect.
-
Conclusion and Future Perspectives
This compound is a pharmacologically significant motif whose primary mechanism of action is selective antagonism of the dopamine D3 receptor. Its high affinity is driven by specific hydrogen bonding within the D3R's orthosteric pocket, while its selectivity is rooted in the unique structural features of the receptor's extracellular loops. Supporting this primary action are potential secondary mechanisms, including MAO inhibition and neuroprotective effects, inherent to the broader tetrahydroisoquinoline class.
The continued investigation of this scaffold is paramount. Future research should focus on leveraging these mechanistic insights to design next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles for treating D3R-implicated pathologies such as substance use disorders, schizophrenia, and depression. The experimental protocols detailed herein provide a validated framework for the rigorous characterization of such novel chemical entities.
References
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Yadav, P. N., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a this compound Motif. ACS Medicinal Chemistry Letters, 9(10), 990–995. [Link][3]
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Yadav, P. N., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a this compound Motif. PubMed. [Link][4]
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Mazzio, E., & Soliman, K. F. A. (1998). Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships. PubMed. [Link][6]
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Yadav, P. N., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a this compound Motif. ResearchGate. [Link][5]
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Patsenka, A., & Gallaher, T. K. (2002). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry. [Link][7]
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Chaurasiya, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link][1]
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Hulme, E. C. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link][13]
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Millipore Corporation. Receptor Binding Assays. Multiwell Plates. [Link][12]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link][11]
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Enna, S. J., & Bylund, D. B. (n.d.). Radioligand Binding Studies. Springer Nature Experiments. [Link][14]
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Maruyama, W., et al. (1995). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. PubMed. [Link][15]
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Itoh, J., et al. (1994). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. PubMed. [Link][9]
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Chaurasiya, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link][2]
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Antolin-Fontes, B., et al. (2020). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. [Link][10]
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6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol pharmacological profile
An In-Depth Technical Guide to the Pharmacological Profile of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, highly functionalized derivative, this compound. This molecule has emerged not merely as another THIQ derivative but as a critical pharmacophore, particularly in the development of selective ligands for central nervous system targets. As a structural fragment of the nonselective D3 receptor antagonist stepholidine, its intrinsic pharmacological properties have garnered significant interest.[3] Our analysis reveals that the primary pharmacological value of this compound lies in its role as a potent and selective "head group" for dopamine D3 receptor (D3R) antagonists, offering a promising avenue for the development of novel therapeutics for neuropsychiatric disorders.
Core Pharmacological Profile: A High-Affinity Dopamine D3 Receptor Ligand
The defining characteristic of this compound is its notable affinity and selectivity for the dopamine D3 receptor (D3R), a key target in the treatment of substance use disorders and other neuropsychiatric conditions.
Receptor Binding Affinity
Studies on the fragment itself have quantified its binding profile across dopamine receptor subtypes, demonstrating a clear preference for D3R.[3] This inherent selectivity is a crucial attribute that medicinal chemists leverage when designing more complex molecules.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| Dopamine D1 (D1R) | 6479 |
| Dopamine D2 (D2R) | 1593 |
| Dopamine D3 (D3R) | 92 |
| Table 1: Competitive binding affinities of the parent fragment this compound at human dopamine receptors. Data sourced from a study where it was investigated as a fragment of stepholidine.[3] |
The data unequivocally shows that the molecule possesses a more than 17-fold selectivity for D3R over D2R and a more than 70-fold selectivity over D1R, establishing it as a D3R-preferential ligand.
Role as a Pharmacophore in D3R Antagonist Design
This THIQ derivative serves as an exemplary "arylamine head group" in the rational design of classical D3R antagonists.[3][4][5] When incorporated into a larger molecular structure, connected via a linker to an "arylamide tail," it consistently imparts high D3R affinity and selectivity.[3] Furthermore, the specific 6-methoxy-7-ol substitution pattern has been shown to be advantageous for achieving D3R selectivity over the sigma-2 receptor (σ2R), a common off-target that can complicate pharmacological profiles.[3]
Mechanism of Action: Structural Basis for D3 Receptor Selectivity
The therapeutic potential of a ligand is intrinsically linked to its molecular interactions at the target site. Docking studies have provided a clear, atomic-level rationale for the D3R selectivity conferred by the this compound motif.
Orthosteric Binding and Key Hydrogen Bonds
Molecular modeling reveals that the THIQ "head" unit orients itself within the orthosteric binding pocket (OBP) of the D3R—the same pocket where the endogenous ligand, dopamine, binds.[3][5] The key to its high affinity lies in the specific substitutions:
-
The phenolic hydroxyl group at position 7 is a critical interaction point. It is capable of forming multiple hydrogen bonds with serine residues, particularly Ser192 , within the D3R binding pocket.[4] This interaction is a primary driver of the compound's strong affinity. In contrast, analogues where this hydroxyl is replaced by a methoxy group (forming a 6,7-dimethoxy pattern) exhibit weaker D3R affinity due to the loss of this potent hydrogen-bonding capability.[4][5]
The Role of Extracellular Loop 2 (ECL2) in D2/D3 Selectivity
While the THIQ head group anchors the ligand in the orthosteric pocket of both D2R and D3R, the remarkable selectivity arises from interactions in a secondary binding pocket. In D3R-selective antagonists built upon this scaffold, the "tail" portion of the molecule extends into this secondary pocket where it engages with the receptor's extracellular loop 2 (ECL2).[4][5]
-
At the D3R , stabilizing hydrogen bonds between Ser182 and Tyr365 position ECL2 optimally to interact with the ligand's tail.[4]
-
At the D2R , the positioning of the corresponding loop region is different, preventing these favorable interactions.[4][5]
This differential engagement with ECL2 is the structural linchpin for the high D3R versus D2R selectivity observed in this chemical series.
Protocol: Competitive Radioligand Binding Assay for D₃ Receptor Affinity
This protocol describes a representative method for determining the binding affinity (Kᵢ) of a test compound (like this compound) at the D3 receptor.
1. Materials & Reagents:
-
Test Compound: Synthesized and purified this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human dopamine D3 receptor.
-
Radioligand: A high-affinity D3R radioligand, such as [³H]-Spiperone or [³H]-7-OH-DPAT.
-
Non-specific Binding Control: A high concentration of a known, non-labeled D3R antagonist (e.g., haloperidol or raclopride) to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer containing appropriate salts (e.g., NaCl, KCl, MgCl₂, CaCl₂).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter & Cocktail: For quantifying radioactivity.
2. Procedure:
-
Serial Dilution: Prepare a series of dilutions of the test compound from the stock solution, typically covering a range from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-specific Binding (NSB): Assay buffer, cell membranes, radioligand, and the high-concentration non-specific control.
-
Test Compound: Assay buffer, cell membranes, radioligand, and each dilution of the test compound.
-
-
Incubation: Add the cell membranes, radioligand (at a concentration near its Kₑ value), and test compound/control solutions to the wells. Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the measured CPM.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response model) to fit the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand used, and Kₑ is the dissociation constant of the radioligand for the receptor.
-
References
-
Yuan, Y. et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a this compound Motif. ACS Medicinal Chemistry Letters, 9(10), 990–995. Available at: [Link]
-
Yuan, Y. et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a this compound Motif. PubMed. Available at: [Link]
-
Yuan, Y. et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a this compound Motif. ResearchGate. Available at: [Link]
-
Gao, Y. et al. (2016). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. ResearchGate. Available at: [Link]
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Foreword: Charting the Unexplored Bioactivity of a Novel Tetrahydroisoquinoline
An In-Depth Technical Guide to the Potential Biological Targets of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
To the dedicated researcher, scientist, and drug development professional, this document serves as a specialized guide into the potential pharmacological landscape of this compound. As a novel synthetic or naturally occurring compound with limited direct characterization in existing literature, a comprehensive understanding of its biological interactions is paramount for unlocking its therapeutic potential.
This guide is structured not as a rigid protocol, but as a logical exploration, beginning with an analysis of its structural lineage to infer a high-probability set of initial targets. From this foundation, we will delve into detailed, field-proven experimental methodologies for the empirical identification and validation of these targets. Our approach is rooted in the principles of causality and self-validation, ensuring that each proposed step is not merely a procedure, but a deliberate inquiry into the compound's mechanism of action.
As Senior Application Scientists, we recognize that true innovation lies at the intersection of informed hypothesis and rigorous experimentation. It is our hope that this guide will serve as a valuable intellectual toolkit for your investigations into this promising molecule.
Part 1: Deconstructing the Scaffold - A Structural Analogy Approach to Target Prediction
The chemical architecture of this compound provides the most immediate clues to its potential biological activity. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, present in a vast array of natural alkaloids and synthetic compounds with diverse pharmacological effects[1][2][3][4].
Our initial analysis will focus on structurally analogous compounds, most notably salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline), a well-studied endogenous and dietary THIQ[5][6]. The key structural similarities and differences will inform our primary hypotheses.
Table 1: Structural and Inferred Functional Comparison
| Feature | This compound | Salsolinol | Implied Potential Targets & Activities |
| Core Scaffold | 1,2,3,4-Tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline | Broad CNS activity, potential for receptor modulation and enzyme inhibition.[1][7] |
| 6-Position Substitution | Methoxy (-OCH3) group | Hydroxyl (-OH) group | Modulation of receptor binding affinity and selectivity. The methoxy group may alter hydrogen bonding capacity compared to the hydroxyl group. |
| 7-Position Substitution | Hydroxyl (-OH) group | Hydroxyl (-OH) group | Catechol-like moiety suggests potential for interaction with catecholamine systems (dopaminergic, adrenergic).[8] |
| 1-Position Substitution | Hydrogen (unsubstituted) | Methyl (-CH3) group | The absence of a methyl group may influence binding affinity and specificity, potentially reducing steric hindrance at some receptor sites. |
Based on this comparative analysis, we can logically prioritize several target classes for initial investigation.
The Dopaminergic System: A Primary Avenue of Investigation
The structural resemblance to salsolinol, a known modulator of dopaminergic neurons, strongly implicates the dopamine receptor family as a primary target class[5][9]. Salsolinol has been shown to be an agonist at D1 and D3 dopamine receptors[9]. The catechol-like arrangement of the hydroxyl and methoxy groups on our target compound could mimic the catechol moiety of dopamine, allowing it to fit into the ligand-binding pockets of these receptors.
-
Hypothesized Interaction: Direct agonism or antagonism at dopamine D1, D2, and D3 receptors.[10][11]
-
Potential Therapeutic Implications: Parkinson's disease, schizophrenia, addiction, and other neurological disorders.[6][12]
Monoamine Oxidase (MAO): An Enzymatic Target of High Interest
Certain THIQ derivatives are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine[13][14][15][16]. Inhibition of MAO leads to increased synaptic availability of these neurotransmitters, a mechanism central to the action of several antidepressant medications[15]. The THIQ scaffold of our compound makes MAO a highly plausible target.
-
Hypothesized Interaction: Reversible or irreversible inhibition of MAO-A and/or MAO-B.[17]
-
Potential Therapeutic Implications: Depression, anxiety disorders, and Parkinson's disease.[13]
Adrenergic and Opioid Receptors: Expanding the Neuromodulatory Scope
The biogenic amine-like structure of THIQs also suggests potential interactions with other G-protein coupled receptors (GPCRs) involved in neurotransmission.
-
Adrenergic Receptors: Given the structural similarity to catecholamines, interactions with α and β-adrenergic receptors are plausible and have been documented for other THIQs.[8][18]
-
Opioid Receptors: Salsolinol itself has been suggested to act as a μ-opioid receptor agonist[9]. This warrants an investigation into the potential opioid receptor activity of our compound.
Emerging and Secondary Target Hypotheses
While the above targets represent the highest probability candidates, the broad bioactivity of the THIQ class suggests other possibilities that should be considered in later-stage investigations.[2][3]
-
Phosphodiesterase 4 (PDE4): Some THIQ derivatives have shown inhibitory activity against PDE4, an enzyme involved in inflammatory processes.[19]
-
P-glycoprotein (P-gp): Inhibition of this efflux pump, which contributes to multidrug resistance in cancer, has been observed with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives.[20]
-
PI3K/Akt/mTOR Pathway: This central signaling pathway, often dysregulated in cancer, is modulated by various alkaloids and represents a potential, albeit more speculative, target.[21][22][23][24]
Part 2: A Phased Experimental Framework for Target Identification and Validation
The following sections outline a logical, multi-tiered approach to empirically determine and validate the biological targets of this compound. This framework is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.
Phase I: Unbiased Target Identification
The initial goal is to cast a wide net to identify any potential protein interactors without preconceived bias. This is crucial for discovering novel targets that may not be predicted by structural analogy alone.[25]
This classic and powerful technique utilizes the compound of interest as "bait" to "fish out" its binding partners from a complex protein mixture, such as a cell lysate.[26][27]
Detailed Protocol: Affinity-Based Pull-Down Assay
-
Probe Synthesis:
-
Causality: A key challenge is to attach an affinity tag (e.g., biotin) to the compound via a linker arm without disrupting its native binding interactions. The hydroxyl group at the 7-position or the secondary amine in the ring are potential attachment points. Synthetic route validation is critical.
-
Procedure:
-
Synthesize a derivative of this compound with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group.
-
Conjugate this derivative to biotin.
-
Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads.
-
-
-
Protein Extraction:
-
Causality: The choice of cell line or tissue is critical and should be relevant to the hypothesized activity (e.g., SH-SY5Y neuroblastoma cells for neurological targets). Lysis buffer conditions must be optimized to maintain protein integrity and native conformations.
-
Procedure:
-
Culture and harvest cells of interest.
-
Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
-
Binding and Washing:
-
Causality: Incubation conditions (time, temperature) and wash buffer stringency are optimized to maximize specific binding while minimizing non-specific interactions. A crucial control is to use beads without the immobilized compound to identify proteins that bind non-specifically to the matrix itself.
-
Procedure:
-
Incubate the clarified lysate with the immobilized probe (and control beads) for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer containing a low concentration of a mild detergent (e.g., 0.1% Tween-20) to remove unbound proteins.
-
-
-
Elution and Analysis:
-
Causality: Bound proteins are eluted under conditions that disrupt the protein-ligand interaction. These proteins are then identified using high-sensitivity mass spectrometry.
-
Procedure:
-
Elute bound proteins using a competitive binder, a low pH buffer, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26]
-
Identify proteins by searching the MS/MS data against a protein database. Potential targets are those proteins significantly enriched in the probe pull-down compared to the control.
-
-
Phase II: Hypothesis-Driven Target Validation
The results from the unbiased screen, combined with our initial hypotheses, will guide this phase. Here, we use specific functional assays to confirm the interaction and determine its functional consequence (e.g., inhibition or activation).
Protocol 1: Radioligand Binding Assay for Dopamine Receptors
-
Causality: This assay directly measures the ability of the test compound to displace a known radioactive ligand from the receptor, allowing for the determination of binding affinity (Ki).[10]
-
Procedure:
-
Prepare membranes from cells overexpressing a specific dopamine receptor subtype (e.g., D1, D2, or D3).
-
Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]spiperone for D2/D3).
-
Add increasing concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity retained on the filters.
-
Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value.
-
Protocol 2: MAO-Glo™ Assay for Monoamine Oxidase Activity
-
Causality: This is a robust, luminescence-based assay that measures the activity of MAO-A and MAO-B. Inhibition of the enzyme results in a decrease in the luminescent signal, allowing for precise quantification of the compound's inhibitory potency.
-
Procedure:
-
Use recombinant human MAO-A and MAO-B enzymes.
-
In separate wells of a 96- or 384-well plate, add the MAO enzyme and varying concentrations of this compound.
-
Add the MAO substrate (a luminogenic derivative).
-
Incubate at room temperature.
-
Add a Luciferin Detection Reagent to stop the MAO reaction and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the results to determine the IC50 value for each enzyme subtype.
-
Part 3: Concluding Remarks and Future Directions
The exploration of a novel chemical entity like this compound is a journey from logical inference to empirical validation. The structural relationship to known bioactive THIQs, particularly salsolinol, provides a strong rationale for prioritizing dopaminergic and monoaminergic systems as primary targets. The experimental workflows outlined in this guide, from unbiased proteomic screening to specific functional assays, offer a robust framework for elucidating its precise mechanism of action.
Successful validation of any of these initial targets will open new avenues for medicinal chemistry optimization, aiming to enhance potency, selectivity, and drug-like properties. Furthermore, any unexpected findings from the unbiased screening phase could reveal novel biology and position this compound as a unique chemical probe or a first-in-class therapeutic lead. The path forward requires meticulous execution, intellectual flexibility, and a commitment to the rigorous scientific principles that underpin all successful drug discovery endeavors.
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Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. [Link]
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Spectroscopic Profile of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol: A Technical Guide for Researchers
Introduction: The Significance of Spectroscopic Elucidation
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol belongs to the tetrahydroisoquinoline (THIQ) class of alkaloids, which are prevalent in nature and form the backbone of numerous pharmacologically active compounds.[1] The precise substitution pattern on the aromatic ring, featuring a methoxy and a hydroxyl group, imparts specific electronic and steric properties that can significantly influence biological activity. Accurate structural confirmation through spectroscopic methods is paramount for advancing research and ensuring the integrity of synthetic and biological studies.
This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind the predicted spectral features will be explained, drawing on established principles and comparative data from structurally similar molecules.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data for this compound are presented below, with interpretations based on the analysis of related compounds.[2][3][4]
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~6.65 | s | 1H | H-5 | Aromatic proton, singlet due to lack of adjacent protons. In 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, the corresponding protons appear as singlets around 6.6 ppm.[2] |
| ~6.55 | s | 1H | H-8 | Aromatic proton, singlet. Expected to be slightly upfield from H-5 due to electronic effects of the adjacent nitrogen. |
| ~3.90 | s | 2H | H-1 | Methylene protons adjacent to the aromatic ring. Often appears as a singlet in simple THIQs. |
| ~3.80 | s | 3H | -OCH₃ | Methoxy group protons, a characteristic singlet. |
| ~3.10 | t | 2H | H-3 | Methylene protons adjacent to the nitrogen, typically a triplet coupled to H-4. |
| ~2.75 | t | 2H | H-4 | Methylene protons, typically a triplet coupled to H-3. |
| Broad | br s | 1H | N-H | Signal for the secondary amine proton, often broad and may exchange with D₂O.[5] |
| Broad | br s | 1H | O-H | Phenolic hydroxyl proton, broad signal, will exchange with D₂O. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |
| ~145.0 | C-6 | Aromatic carbon attached to the methoxy group, deshielded. |
| ~144.0 | C-7 | Aromatic carbon attached to the hydroxyl group, deshielded. |
| ~128.0 | C-8a | Quaternary aromatic carbon. |
| ~126.0 | C-4a | Quaternary aromatic carbon. |
| ~115.0 | C-5 | Aromatic CH, shielded by the methoxy group. |
| ~112.0 | C-8 | Aromatic CH, shielded by the hydroxyl group. |
| ~56.0 | -OCH₃ | Methoxy carbon. |
| ~50.0 | C-1 | Methylene carbon adjacent to the aromatic ring. |
| ~42.0 | C-3 | Methylene carbon adjacent to the nitrogen. |
| ~29.0 | C-4 | Methylene carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| 3400-3200 | Broad, Medium | O-H stretch (phenolic) | The broadness is due to hydrogen bonding.[6] |
| 3350-3310 | Medium | N-H stretch (secondary amine) | This peak is typically sharper than the O-H stretch.[5][7] |
| 3050-3000 | Weak | C-H stretch (aromatic) | Characteristic of C-H bonds on a benzene ring. |
| 2950-2850 | Medium | C-H stretch (aliphatic) | From the methylene and methoxy groups. |
| 1610, 1500 | Medium-Strong | C=C stretch (aromatic) | Typical for aromatic rings. |
| 1260 | Strong | C-O stretch (aryl ether) | Characteristic of the Ar-O-CH₃ moiety. |
| 1230 | Strong | C-O stretch (phenol) | Characteristic of the Ar-O-H moiety. |
| 1150 | Medium | C-N stretch | From the aliphatic amine. |
The presence of both a broad O-H and a sharper N-H stretch in the same region is a key diagnostic feature for this molecule.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Molecular Ion:
-
[M]⁺: m/z 179
-
[M+H]⁺: m/z 180 (in ESI or CI)
Plausible Fragmentation Pathway:
The primary fragmentation pathway for tetrahydroisoquinolines involves a retro-Diels-Alder (RDA) reaction or cleavage alpha to the nitrogen atom.[10][11][12]
Caption: Plausible mass spectrometry fragmentation pathway for this compound.
-
Loss of a hydrogen radical (-H•): A common fragmentation for amines, leading to the formation of an iminium ion at m/z 178.
-
Loss of a methyl radical (-•CH₃): Cleavage of the methoxy group can result in a fragment at m/z 164.
-
Retro-Diels-Alder (RDA) Fragmentation: The tetrahydroisoquinoline ring can undergo a characteristic RDA reaction, leading to the expulsion of ethylene and the formation of a stable fragment.[13]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed. Specific parameters should be optimized for the instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used for unambiguous assignment of all proton and carbon signals.[3]
IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray Ionization (ESI) or Chemical Ionization (CI) are soft ionization techniques suitable for observing the molecular ion. Electron Ionization (EI) will provide more extensive fragmentation.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is recommended to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The interpretations are firmly rooted in the established principles of spectroscopic analysis and supported by comparative data from closely related analogues. It is anticipated that this guide will serve as a valuable resource for scientists working on the synthesis and characterization of this and similar tetrahydroisoquinoline derivatives, facilitating more efficient and accurate structural elucidation in their research endeavors.
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Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). PubMed. [Link]
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Mass spectra of tetrahydroquinolines. (n.d.). Canadian Science Publishing. [Link]
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Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. (2019). ResearchGate. [Link]
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Improved and Practical Synthesis of 6-Methoxy-1,2,3,4- tetrahydroisoquinoline Hydrochloride. (2020). ResearchGate. [Link]
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(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2009). ResearchGate. [Link]
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Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. (2008). PubMed. [Link]
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6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives and analogs
An In-Depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Prominence of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] This structural motif is prevalent in a vast array of natural alkaloids and has been instrumental in the development of numerous synthetic compounds with significant pharmacological activities.[1][2][3] THIQ derivatives have demonstrated a remarkable breadth of biological effects, including antitumor, anti-HIV, antibacterial, anti-inflammatory, and neuroprotective properties.[2][3][4][5]
At the heart of this versatile class of molecules is the this compound (6-MeO-7-OH-THIQ) core and its closely related analog, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The specific arrangement and nature of the substituents on the benzene ring of the THIQ system are critical determinants of their biological targets and therapeutic utility. This guide provides a detailed exploration of the synthesis, structure-activity relationships (SAR), and experimental protocols associated with these potent derivatives, offering a resource for researchers engaged in drug discovery and development.
Part 1: Synthetic Strategies for Tetrahydroisoquinoline Analogs
The construction and subsequent derivatization of the THIQ core are pivotal to accessing novel chemical entities. Synthetic strategies are typically bifurcated into the formation of the core heterocyclic system and the subsequent functionalization to generate a library of analogs.
Core Scaffold Synthesis: The Pomeranz–Fritsch–Bobbitt Reaction
A classical and robust method for constructing the THIQ skeleton is the Pomeranz–Fritsch–Bobbitt cyclization.[1][6] This reaction, along with its modifications, involves the acid-catalyzed cyclization of a benzylaminoacetal. The Bobbitt modification, which involves the in-situ hydrogenation of an imine intermediate, is particularly effective for preparing a variety of substituted THIQs.[1]
The general principle relies on the reaction of a substituted benzaldehyde with an aminoacetal, followed by cyclization and aromatization or reduction to yield the isoquinoline or tetrahydroisoquinoline, respectively. This method provides a reliable entry point to the core structure, which can then be subjected to further modifications.
Derivatization and Analog Synthesis
Once the THIQ nucleus is formed, a diverse array of derivatives can be generated through various chemical transformations. The nitrogen atom at the 2-position is a common site for modification, allowing for the introduction of different alkyl or aryl groups that can profoundly influence biological activity.
Key derivatization reactions include:
-
N-Alkylation/Acylation: Introduction of side chains on the nitrogen atom, often to interact with specific binding pockets in target proteins.[7][8]
-
Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki and Buchwald-Hartwig couplings are employed to introduce aryl or heteroaryl substituents, typically at halogenated positions on the aromatic ring.[7]
-
Amide Bond Formation: Coupling of the THIQ moiety with various carboxylic acids or acyl chlorides to produce amide derivatives, which have proven to be crucial for activity against targets like P-glycoprotein.[9][10]
A generalized workflow for the synthesis of these derivatives is illustrated below.
Caption: General workflow for THIQ analog synthesis.
Part 2: Biological Targets and Structure-Activity Relationships (SAR)
The therapeutic potential of THIQ derivatives stems from their ability to interact with a wide range of biological targets. The following sections detail the SAR for key targets where these compounds have shown significant promise.
P-glycoprotein (P-gp) Inhibition and Reversal of Multidrug Resistance
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[11] 6,7-Dimethoxy-THIQ derivatives have emerged as potent P-gp inhibitors capable of resensitizing cancer cells to conventional chemotherapeutics.[10][11]
Mechanism of Action: P-gp is an ATP-dependent transporter that actively expels a broad range of anticancer drugs from the cell, reducing their intracellular concentration and efficacy. THIQ-based inhibitors function by binding to P-gp, either competitively or allosterically, thereby preventing the efflux of co-administered therapeutic agents.
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An In-Depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: Unveiling a Privileged Scaffold in Neuropharmacology
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant biological activities. Within this class, 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol has emerged as a molecule of considerable interest, particularly in the field of neuropharmacology. Its structural resemblance to dopamine and its ability to selectively interact with dopamine receptor subtypes have positioned it as a valuable lead compound for the development of novel therapeutics targeting a range of neurological and psychiatric disorders, most notably those involving dopaminergic dysfunction such as Parkinson's disease and addiction.
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its biological activity with a focus on its interaction with dopamine receptors, and discuss its therapeutic potential based on current scientific literature. The guide is structured to provide not just a recitation of facts, but a deeper understanding of the experimental rationale and the intricate relationship between chemical structure and biological function.
Chemical Synthesis: Constructing the Tetrahydroisoquinoline Core
The synthesis of this compound and its analogs predominantly relies on the construction of the core THIQ scaffold. The Pictet-Spengler reaction is a classic and highly effective method for this purpose, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. An alternative, though often requiring harsher conditions, is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide.
Synthetic Strategy: A Step-by-Step Pictet-Spengler Approach
The following protocol outlines a representative synthesis of this compound, commencing from commercially available starting materials. This multi-step synthesis involves the initial preparation of a suitably protected phenethylamine precursor, followed by the key Pictet-Spengler cyclization, and concluding with a deprotection step to yield the final product.
Step 1: Synthesis of 3-(Benzyloxy)-4-methoxyphenethylamine
This initial step involves the protection of the phenolic hydroxyl group of a precursor to prevent unwanted side reactions during the subsequent cyclization. A benzyl protecting group is commonly employed due to its stability and ease of removal in the final step.
-
Reaction: The synthesis typically starts from a commercially available precursor like 4-hydroxy-3-methoxy-phenethylamine (not a direct precursor, but illustrates the type of starting material) which would be benzylated. A more direct route starts with 3-benzyloxy-4-methoxybenzaldehyde, which is then converted to the corresponding phenethylamine.
Step 2: Pictet-Spengler Cyclization
This is the key ring-forming step to construct the tetrahydroisoquinoline core. The reaction condenses the phenethylamine with formaldehyde (or a formaldehyde equivalent) under acidic conditions to form an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution to yield the cyclized product.
-
Detailed Protocol:
-
Dissolve 3-(Benzyloxy)-4-methoxyphenethylamine (1.0 eq) in a suitable solvent such as a mixture of acetic acid and trifluoroacetic acid.
-
Add hexamethylenetetramine (a source of formaldehyde) to the solution.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-(benzyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline.
-
Step 3: Deprotection to Yield this compound
The final step involves the removal of the benzyl protecting group to unmask the phenolic hydroxyl group. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Detailed Protocol:
-
Dissolve the crude 7-(benzyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.[1][2]
-
Caption: Pictet-Spengler synthesis workflow.
Biological Activity: A Selective Dopamine D3 Receptor Ligand
The primary pharmacological interest in this compound stems from its activity as a dopamine receptor ligand. Notably, it exhibits a significant degree of selectivity for the dopamine D3 receptor (D3R) over other dopamine receptor subtypes.
Dopamine Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 6479 | [3] |
| Dopamine D2 | 1593 | [3] |
| Dopamine D3 | 92 | [3] |
As the data indicates, this compound displays a clear preference for the D3 receptor, with significantly lower affinity for the D1 and D2 receptors.[3] This selectivity is a highly desirable property in drug development, as it can lead to a more targeted therapeutic effect with a reduced side-effect profile.
Experimental Protocol: Radioligand Displacement Assay for Dopamine D3 Receptor
The following is a generalized protocol for a radioligand displacement assay to determine the binding affinity of a test compound for the D3 receptor.
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Radioligand: Use a suitable radioligand for the D3 receptor, such as [³H]spiperone or [³H]-methylspiperone. The final concentration of the radioligand in the assay should be close to its Kd value.[4][5][6]
-
Incubation: In a 96-well plate, combine the receptor preparation, the radioligand, and varying concentrations of the test compound (this compound). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known D3 antagonist, e.g., raclopride).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Radioligand binding assay workflow.
Therapeutic Potential: Focus on Neuroprotection
The selective antagonism of the D3 receptor by compounds like this compound holds significant therapeutic promise, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The D3 receptor is implicated in the modulation of dopamine release and neuronal excitability, and its dysregulation is associated with various pathological states.
Neuroprotective Effects in a Parkinson's Disease Model
A common in vitro model for Parkinson's disease involves the use of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons. The human neuroblastoma cell line SH-SY5Y is frequently used in these studies as it can be differentiated to exhibit a dopaminergic phenotype. The neuroprotective potential of this compound can be assessed by its ability to mitigate MPP+-induced cell death in this model system.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The following protocol describes a method to evaluate the neuroprotective effects of this compound against MPP+ toxicity.
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. To induce a dopaminergic phenotype, differentiate the cells by treating them with retinoic acid for several days.
-
Compound Pre-treatment: Seed the differentiated SH-SY5Y cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Neurotoxin Exposure: Induce neurotoxicity by adding a solution of MPP+ to the wells (a typical concentration is 1-2 mM). Include control wells with no MPP+ and wells with MPP+ but no test compound.
-
Incubation: Incubate the plate for 24-48 hours to allow the neurotoxin to exert its effects.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay. This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the control wells (no MPP+). A significant increase in cell viability in the presence of the test compound compared to the MPP+-only wells indicates a neuroprotective effect.
Mechanism of Action: Downstream Signaling of the D3 Receptor
As a D2-like receptor, the D3 receptor primarily couples to Gi/o proteins.[8][9] Activation of the D3 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][10][11] By acting as an antagonist, this compound would block this signaling cascade, thereby preventing the dopamine-mediated inhibition of adenylyl cyclase. This modulation of the cAMP pathway can have a wide range of downstream effects on gene expression and cellular function, which may contribute to its neuroprotective properties.
Caption: D3 receptor antagonist signaling.
Structure-Activity Relationships (SAR) and Future Directions
The 6-methoxy and 7-hydroxy substitutions on the tetrahydroisoquinoline ring are critical for the D3 receptor selectivity of this compound class. Structure-activity relationship (SAR) studies on related analogs have shown that modifications to these positions can significantly impact binding affinity and selectivity. For instance, replacement of the 7-hydroxyl group with a methoxy group (resulting in a 6,7-dimethoxy substitution) can alter the selectivity profile.[12]
Future research in this area will likely focus on several key aspects:
-
Optimization of Selectivity: Further refining the structure to enhance D3 selectivity over other dopamine receptor subtypes and other off-target receptors.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs to assess their suitability as drug candidates.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of these compounds in animal models of Parkinson's disease and other relevant neurological disorders.
-
Elucidation of Downstream Mechanisms: Further exploring the precise downstream signaling pathways modulated by D3 receptor antagonism and how these contribute to the observed neuroprotective effects.
Conclusion
This compound represents a promising scaffold for the development of novel neuroprotective agents. Its well-defined synthesis, selective D3 receptor antagonism, and potential to mitigate neurotoxicity in preclinical models make it a compelling subject for further investigation. This technical guide has provided a detailed overview of the current state of knowledge, from synthetic protocols to biological evaluation and mechanistic insights. As our understanding of the intricate roles of dopamine receptor subtypes in health and disease continues to grow, molecules like this compound will undoubtedly play a crucial role in the quest for more effective treatments for debilitating neurological disorders.
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Beyond Small-Molecule SAR: Using the Dopamine D3 Receptor Crystal Structure to Guide Drug Design. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
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-
Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). PubMed. Retrieved January 22, 2026, from [Link]
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Methodological & Application
Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol protocol
An Application Note for the Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of this compound, a key heterocyclic scaffold. Tetrahydroisoquinolines (THIQs) are foundational structures in a vast array of natural alkaloids and serve as "privileged scaffolds" in modern medicinal chemistry due to their diverse and potent biological activities.[1][2] This document provides a robust, field-proven protocol centered on the Pictet-Spengler reaction, a classic and highly efficient method for constructing the THIQ core.[2][3] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline characterization techniques, and offer troubleshooting insights to ensure reproducible success for researchers in chemical synthesis and drug development.
Introduction and Scientific Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a ubiquitous motif in natural products, particularly in the isoquinoline alkaloid family.[2] Compounds incorporating this scaffold exhibit a wide spectrum of pharmacological properties, including anti-cancer, anti-viral, and neuroprotective activities.[1][2][4] The specific substitution pattern of this compound makes it a valuable precursor for more complex molecules, including analogs of naturally occurring alkaloids like reticuline.[5]
The synthesis of the THIQ core can be accomplished through several classical methods, most notably the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction.[1][6]
-
Bischler-Napieralski Reaction: This method involves the cyclodehydration of a β-phenethylamide using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the THIQ.[7][8][9] While effective, this two-step process can sometimes require harsh conditions.[8]
-
Pictet-Spengler Reaction: First reported in 1911, this reaction provides a more direct and often higher-yielding route.[3][10] It consists of the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to directly form the tetrahydroisoquinoline ring.[11] The reaction's efficiency is significantly enhanced by electron-donating substituents on the aromatic ring, such as the hydroxyl and methoxy groups present in our target's precursor, which facilitate the key intramolecular cyclization step.[11][12]
For the synthesis of this compound, the Pictet-Spengler reaction using 4-(2-aminoethyl)-2-methoxyphenol (homovanillylamine) and formaldehyde is the strategy of choice due to its atom economy, operational simplicity, and the activating nature of the starting material's substituents.
Mechanistic Insight: The Pictet-Spengler Reaction
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The process unfolds in three key stages:
-
Iminium Ion Formation: The reaction initiates with the condensation of the primary amine of the β-arylethylamine with the carbonyl group of formaldehyde. Under acidic conditions, this rapidly forms a Schiff base, which is then protonated to generate a highly electrophilic iminium ion intermediate.[11]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring, activated by the ortho-methoxy and para-hydroxyl groups, acts as a nucleophile. It attacks the electrophilic imminium ion in an intramolecular cyclization. This is the rate-determining step and forms the new six-membered ring.
-
Rearomatization: A proton is lost from the spirocyclic intermediate (arenium ion) to restore the aromaticity of the benzene ring, yielding the final stable tetrahydroisoquinoline product.
Caption: Mechanism of the acid-catalyzed Pictet-Spengler reaction.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound hydrochloride on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Homovanillylamine | C₉H₁₃NO₂ | 167.21 | 5.00 g | 29.9 | Starting Material |
| Formaldehyde Solution | CH₂O | 30.03 | 2.6 mL | 34.4 | 37 wt. % in H₂O, 1.15 eq |
| Concentrated HCl | HCl | 36.46 | 15 mL | ~180 | 37 wt. %, Catalyst/Solvent |
| Deionized Water | H₂O | 18.02 | 50 mL | - | For work-up |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - | For neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | - | Extraction Solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~50 mL | - | For precipitation |
Synthetic Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-((3-Hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | C19H23NO4 | CID 10233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
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- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
In Vitro Assays Using 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol: A Guide for Neuroprotective Drug Discovery
Introduction: Unveiling the Therapeutic Potential of a Tetrahydroisoquinoline Scaffold
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a member of the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are a "privileged scaffold" in medicinal chemistry, frequently found in natural products and forming the backbone of numerous biologically active molecules. This particular derivative, with its methoxy and hydroxyl substitutions, presents a compelling profile for investigation, particularly in the realm of neurodegenerative diseases. The structural similarity to dopamine and its metabolites suggests a potential interaction with key neurological targets. This guide provides a comprehensive suite of in vitro assays to rigorously evaluate the neuroprotective, antioxidant, and enzyme-inhibiting properties of this compound, laying the groundwork for its potential development as a therapeutic agent.
Section 1: Monoamine Oxidase (MAO) Inhibition Assays
Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters, including dopamine and serotonin. Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases the synaptic availability of dopamine. Given the structural resemblance of this compound to dopamine, assessing its inhibitory activity against both MAO isoforms is a crucial first step in characterizing its pharmacological profile.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for determining MAO-A and MAO-B inhibition.
Protocol 1: Fluorometric Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This protocol utilizes a fluorometric method to measure the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (substrate for both MAO-A and MAO-B)[1]
-
Horseradish Peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red or similar)
-
This compound
-
Clorgyline (selective MAO-A inhibitor)[1]
-
Selegiline (selective MAO-B inhibitor)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the fluorometric probe and HRP in MAO Assay Buffer according to the manufacturer's instructions.
-
Prepare a stock solution of p-Tyramine in MAO Assay Buffer.
-
Prepare serial dilutions of this compound, Clorgyline, and Selegiline in MAO Assay Buffer. It is advisable to first dissolve the test compound in a minimal amount of DMSO and then dilute it in the assay buffer.[2]
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of MAO Assay Buffer to all wells.
-
Add 10 µL of the test compound dilutions or control inhibitors to the respective wells.
-
Add 20 µL of either MAO-A or MAO-B enzyme solution to the wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Detection:
-
Initiate the reaction by adding 20 µL of the p-Tyramine substrate solution to each well.
-
Immediately add 20 µL of the HRP/probe working solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation and emission wavelengths will depend on the specific fluorometric probe used).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
| Parameter | Typical Concentration Range |
| This compound | 0.1 nM to 100 µM |
| Clorgyline (MAO-A Control) | 0.01 nM to 1 µM |
| Selegiline (MAO-B Control) | 0.1 nM to 10 µM |
| p-Tyramine (Substrate) | 1 mM |
| Recombinant MAO-A/B | Manufacturer dependent |
Section 2: Antioxidant Capacity Assays
Scientific Rationale: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological feature of many neurodegenerative diseases. The phenolic hydroxyl group in the structure of this compound suggests it may possess antioxidant properties by acting as a radical scavenger. The DPPH and ABTS assays are rapid and reliable methods to assess the free radical scavenging ability of a compound.
Protocol 2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH radical is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance is proportional to the antioxidant capacity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare serial dilutions of this compound and the positive control (ascorbic acid or Trolox) in methanol.
-
-
Assay Performance:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound or control dilutions to the respective wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Protocol 2.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution, which is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and the positive control in PBS.
-
-
Assay Performance:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the test compound or control dilutions to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the EC50 value.
-
| Parameter | Typical Concentration Range |
| This compound | 1 µM to 1 mM |
| Ascorbic Acid/Trolox | 1 µM to 500 µM |
| DPPH | 0.1 mM |
| ABTS•+ | Absorbance of ~0.7 at 734 nm |
Section 3: Neuroprotection and Cell Viability Assays
Scientific Rationale: A key desired property of a potential therapeutic for neurodegenerative diseases is the ability to protect neurons from toxic insults. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for dopaminergic neurons, as these cells can be differentiated to exhibit neuronal characteristics. Neurotoxins such as 6-hydroxydopamine (6-OHDA) are commonly used to induce oxidative stress and apoptosis in these cells, mimicking aspects of Parkinson's disease pathology. The MTT assay is a standard colorimetric method to assess cell viability and proliferation.
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of the test compound.
Protocol 3: MTT Assay for Neuroprotection against 6-OHDA-induced Toxicity in SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or acidified isopropanol (solubilization solution)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Treatment:
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound.
-
Incubate for a pre-treatment period of 2-4 hours.
-
Following pre-treatment, add 6-OHDA to the wells to a final concentration known to induce approximately 50% cell death (this concentration should be determined empirically, but is often in the range of 50-150 µM).
-
Include control wells: untreated cells, cells treated with 6-OHDA alone, and cells treated with the test compound alone.
-
Incubate for an additional 24 hours.
-
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[3]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the MTT-containing medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the concentration of the test compound to determine its neuroprotective effect.
-
Section 4: Intracellular Reactive Oxygen Species (ROS) Measurement
Scientific Rationale: To further investigate the antioxidant mechanism of this compound, it is essential to determine its ability to reduce intracellular ROS levels. The dichlorofluorescin diacetate (DCF-DA) assay is a common method for this purpose. DCF-DA is a cell-permeable compound that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
Protocol 4: DCF-DA Assay for Intracellular ROS
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
6-OHDA or H₂O₂ (ROS inducer)
-
This compound
-
N-acetylcysteine (NAC) (positive control antioxidant)
-
2',7'-Dichlorofluorescin diacetate (DCF-DA)
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
96-well black, clear-bottom microplates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed SH-SY5Y cells in a 96-well black, clear-bottom plate and treat with the test compound and a ROS inducer (e.g., 6-OHDA) as described in the neuroprotection assay protocol.
-
-
DCF-DA Staining:
-
After the treatment period, remove the culture medium and wash the cells twice with pre-warmed HBSS or PBS.
-
Add 100 µL of 10 µM DCF-DA solution in HBSS or serum-free medium to each well.
-
Incubate the plate for 30-45 minutes at 37°C in the dark.
-
-
Measurement of Fluorescence:
-
Remove the DCF-DA solution and wash the cells twice with HBSS or PBS.
-
Add 100 µL of HBSS or PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize and quantify using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and express it as a percentage of the ROS level in cells treated with the ROS inducer alone.
-
Section 5: Investigating Potential Signaling Pathways
Scientific Rationale: The neuroprotective effects of many compounds are mediated through the activation of pro-survival signaling pathways, such as the PI3K/Akt and ERK1/2 pathways. Investigating the phosphorylation status of key proteins in these cascades can provide mechanistic insights into the action of this compound.
Potential Signaling Pathways for Investigation
Caption: Potential pro-survival signaling pathways modulated by the test compound.
Experimental Approach (Western Blotting):
-
Cell Treatment and Lysis: Treat SH-SY5Y cells with this compound for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of Akt and ERK1/2.
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the activation of these pathways.
References
-
PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]
-
MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]
-
ResearchGate. (2016). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Retrieved from [Link]
-
PubMed. (2015). Neuroprotection Against 6-OHDA-induced Oxidative Stress and Apoptosis in SH-SY5Y Cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE Pathway. Retrieved from [Link]
-
MDPI. (2021). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
PubMed. (2004). Activation of the ERK1/2 signaling pathway promotes phosphorylation and proteasome-dependent degradation of the BH3-only protein, Bim. Retrieved from [Link]
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ResearchGate. (n.d.). ABTS Radical Scavenging Antioxidant activity of different.... Retrieved from [Link]
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PMC. (2016). PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia. Retrieved from [Link]
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MDPI. (2020). ERK1/2: An Integrator of Signals That Alters Cardiac Homeostasis and Growth. Retrieved from [Link]
-
MDPI. (2017). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) DPPH Radical Scavenging Assay. Retrieved from [Link]
-
ResearchGate. (2009). In Vitro Antioxidant Studies on the Benzyl Tetra Isoquinoline Alkaloid Berberine. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
-
NIH. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
-
PMC. (2020). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Retrieved from [Link]
-
Frontiers. (2019). Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury. Retrieved from [Link]
-
Frontiers. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Retrieved from [Link]
-
PMC. (2022). ERK1/2 in immune signalling. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2024). Evaluation of phytochemical screening and DPPH free-radical scavenging activity of leaves extract of Pouzolzia zeylanica. Retrieved from [Link]
-
PubMed. (2020). 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels. Retrieved from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
PMC. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Retrieved from [Link]
-
T. Horton Checkpoint Lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
MDPI. (2023). Navigating the ERK1/2 MAPK Cascade. Retrieved from [Link]
-
YouTube. (2022). PI3K-AKT Pathway Explained. Retrieved from [Link]
-
MDPI. (2021). Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. Retrieved from [Link]
-
PMC. (2011). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Retrieved from [Link]
-
DergiPark. (2023). Protective Effects of Resveratrol Carbon Dots Against 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells. Retrieved from [Link]
-
PMC. (2018). Measuring ROS and redox markers in plant cells. Retrieved from [Link]
-
NCBI. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Retrieved from [Link]
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Application Notes & Protocols for In Vivo Evaluation of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol in a Preclinical Model of Parkinson's Disease
Abstract: This document provides a comprehensive scientific and technical guide for conducting in vivo studies on 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol. The structural similarity of this compound to endogenous neuroactive alkaloids, such as salsolinol, suggests its potential as a modulator of dopaminergic systems.[1][2] Consequently, its evaluation in the context of neurodegenerative disorders, particularly Parkinson's Disease (PD), is of significant scientific interest. We present a robust framework for assessing the neuroprotective potential of this compound using the 6-hydroxydopamine (6-OHDA) rodent model of PD, a gold-standard for replicating the progressive loss of dopaminergic neurons.[3][4] This guide furnishes detailed, field-proven protocols for disease model induction, compound administration, behavioral phenotyping, and post-mortem neurochemical and histological analysis.
Section 1: Preclinical Study Design & Rationale
Compound Profile & Scientific Premise
This compound belongs to the tetrahydroisoquinoline (THIQ) class of alkaloids. This scaffold is present in numerous biologically active compounds and is structurally related to dopamine-derived endogenous molecules.[1][5] Specifically, the compound Salsolinol (a 1-methyl derivative) is formed in the brain from dopamine and acetaldehyde and has been implicated in both the pathogenesis of Parkinson's disease and in potential neuroprotective mechanisms.[1][5]
Hypothesis: Based on this structural rationale, we hypothesize that this compound may possess neuroprotective properties, capable of mitigating dopaminergic neuron degeneration and ameliorating motor deficits in an animal model of Parkinson's disease. The proposed mechanism may involve the modulation of oxidative stress, inhibition of monoamine oxidase, or other neuroprotective signaling pathways.[1]
Animal Model Selection: The Unilateral 6-OHDA Lesion Model
The 6-hydroxydopamine (6-OHDA) neurotoxin model is the cornerstone for this investigation.[4][6] When injected directly into the brain, 6-OHDA is selectively taken up by dopaminergic and noradrenergic neurons via their transporters.[4] This leads to cell death through oxidative stress, making it an excellent tool to mimic the dopaminergic neurodegeneration seen in PD.
Causality behind this choice:
-
Specificity: Pre-treatment with a norepinephrine reuptake inhibitor (e.g., desipramine) protects noradrenergic neurons, rendering the 6-OHDA lesion highly specific to the dopaminergic system.
-
Reproducibility: The unilateral injection into the medial forebrain bundle (MFB) or substantia nigra pars compacta (SNpc) produces a reliable and quantifiable lesion, resulting in asymmetric motor behavior (rotational bias) that is ideal for screening therapeutic agents.[3][6]
-
Translatability: While no model perfectly recapitulates human PD, the 6-OHDA model effectively simulates the profound dopamine depletion and motor symptoms that are targets for therapeutic intervention.[7][8][9][10][11]
Experimental Workflow Overview
The overall experimental design follows a logical progression from disease induction to behavioral and terminal analyses. This workflow ensures that each step validates the next, providing a comprehensive assessment of the compound's efficacy.
Caption: High-level experimental workflow for in vivo compound evaluation.
Ethical Considerations
All procedures involving animals must be approved by the local Institutional Animal Care and Use Committee (IACUC). Researchers must adhere to the principles of the 3Rs (Replacement, Reduction, Refinement) and ensure that animal pain and distress are minimized through the use of appropriate anesthetics and analgesics.
Section 2: Detailed Experimental Protocols
Protocol: 6-OHDA-Induced Unilateral Lesion in Rats
Objective: To selectively destroy dopaminergic neurons in one hemisphere of the brain, creating a robust model of Parkinsonian motor deficits.
Materials:
-
Male Wistar or Sprague-Dawley rats (220-250g)
-
Stereotaxic frame
-
Anesthetic (e.g., Isoflurane)
-
6-Hydroxydopamine (6-OHDA) HCl
-
Ascorbic acid (0.02% in sterile saline)
-
Desipramine HCl
-
10 µL Hamilton syringe with a 33-gauge needle
-
Microinjection pump
Procedure:
-
Preparation: Thirty minutes prior to surgery, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA toxicity.
-
Anesthesia & Stereotaxic Mounting: Anesthetize the rat with isoflurane (5% for induction, 1-2% for maintenance) and secure its head in the stereotaxic frame.[12] Apply ophthalmic ointment to prevent corneal drying.
-
Surgical Site Preparation: Shave the scalp and sterilize with povidone-iodine and 70% ethanol. Make a midline incision to expose the skull.
-
Coordinate Targeting: Identify bregma. For targeting the medial forebrain bundle (MFB), use the following coordinates for rats (relative to bregma): Antero-posterior (AP): -2.8 mm; Medio-lateral (ML): +2.0 mm; Dorso-ventral (DV): -9.0 mm from the skull surface. Note: These coordinates must be optimized for the specific animal strain and weight.
-
Craniotomy: Drill a small burr hole through the skull at the target ML and AP coordinates.
-
Neurotoxin Injection:
-
Prepare the 6-OHDA solution immediately before use by dissolving it in cold 0.02% ascorbic acid-saline to a final concentration of 4 µg/µL. Protect from light.
-
Slowly lower the injection needle to the target DV coordinate.
-
Infuse 2 µL of the 6-OHDA solution (total of 8 µg) at a rate of 0.5 µL/min.[4]
-
Leave the needle in place for an additional 10 minutes to allow for diffusion and prevent backflow upon retraction.
-
-
Post-Operative Care: Slowly retract the needle, suture the incision, and administer post-operative analgesics (e.g., buprenorphine). Allow the animal to recover on a heating pad. Monitor the animal's health and weight for several days. Allow 2-3 weeks for the lesion to fully develop before initiating treatment.
Protocol: Compound Preparation and Administration
Objective: To deliver this compound to the central nervous system for therapeutic evaluation.
Method 1: Intracerebroventricular (ICV) Injection This method bypasses the blood-brain barrier, ensuring direct CNS exposure. It is ideal for initial efficacy studies.[12][13][14][15][16]
Procedure:
-
Cannula Implantation: During the 6-OHDA surgery or in a separate procedure, implant a guide cannula into the lateral ventricle of the brain (e.g., AP: -0.8 mm, ML: +1.5 mm, DV: -3.5 mm). Secure with dental cement.
-
Compound Preparation: Dissolve the test compound in a sterile, biocompatible vehicle (e.g., artificial cerebrospinal fluid (aCSF), saline with a small percentage of DMSO).
-
Injection: For chronic treatment, connect an internal cannula to an osmotic minipump for continuous infusion. For acute or sub-chronic dosing, manually inject a small volume (e.g., 1-5 µL) through the guide cannula over several minutes in a conscious animal.
Method 2: Systemic Administration (Intraperitoneal - IP) This method is less invasive and tests the compound's ability to cross the blood-brain barrier.
Procedure:
-
Compound Preparation: Dissolve or suspend the compound in a suitable vehicle (e.g., saline, 5% DMSO/5% Tween 80 in saline).
-
Injection: Administer the solution via intraperitoneal injection at a volume of 5-10 mL/kg.
Dosing Regimen (Hypothetical): The optimal dose must be determined empirically through dose-response studies.
| Group | Treatment | Dose (IP) | Dose (ICV) | Frequency |
| 1. Sham | Vehicle | - | - | Daily |
| 2. 6-OHDA Control | Vehicle | - | - | Daily |
| 3. Test Cmpd Low | This compound | 5 mg/kg | 1 µ g/day | Daily |
| 4. Test Cmpd Mid | This compound | 15 mg/kg | 5 µ g/day | Daily |
| 5. Test Cmpd High | This compound | 50 mg/kg | 15 µ g/day | Daily |
Protocol: Behavioral Assessment of Motor Function
Objective: To quantify the extent of the lesion and the therapeutic effect of the compound on motor deficits.
A. Apomorphine-Induced Rotation Test
-
Principle: In a unilaterally lesioned animal, dopamine receptors on the lesioned side become hypersensitive. A dopamine agonist like apomorphine will preferentially stimulate these receptors, causing the animal to rotate contralateral (away from) the side of the lesion. A reduction in rotations suggests a therapeutic effect.[6]
-
Procedure:
-
Place the rat in a circular test chamber.
-
Administer apomorphine (0.05-0.1 mg/kg, s.c.).
-
After a 5-minute latency period, record the number of full (360°) contralateral and ipsilateral turns for 30-40 minutes using an automated rotometer system.
-
Net rotations (contralateral minus ipsilateral) are calculated. A successful lesion is typically defined as >5-7 net rotations per minute.
-
B. Cylinder Test
-
Principle: This test assesses spontaneous forelimb use asymmetry. A lesioned animal will preferentially use its non-impaired (ipsilateral) forelimb for postural support when exploring a new environment.[4][17]
-
Procedure:
-
Place the rat in a transparent cylinder (20 cm diameter, 30 cm high).
-
Videotape the animal for 5-10 minutes.
-
A blinded observer scores the first 20 wall touches made with the forepaws.
-
Calculate the percentage of contralateral limb use: [(Contralateral touches) / (Total touches)] * 100. A lower percentage indicates a greater deficit.
-
Protocol: Post-Mortem Tissue Analysis
Objective: To quantify the degree of neuroprotection at the histological and neurochemical levels.
A. Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Principle: Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis and serves as a robust marker for dopaminergic neurons.[18] Immunohistochemistry (IHC) allows for the visualization and quantification of surviving TH-positive neurons in the SNpc and their fiber density in the striatum.[19][20][21]
-
Procedure:
-
Perfusion & Fixation: Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection. Section the brain on a cryostat or vibratome at 40 µm.
-
Blocking: Incubate free-floating sections in a blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[19][20]
-
Primary Antibody: Incubate sections overnight at 4°C with a primary antibody against TH (e.g., mouse anti-TH or rabbit anti-TH) diluted in blocking buffer.[21]
-
Secondary Antibody: Wash sections in PBS and incubate with an appropriate fluorescently-labeled secondary antibody (e.g., Donkey anti-Mouse Alexa Fluor 488) for 2 hours at room temperature, protected from light.
-
Mounting & Imaging: Mount sections onto slides, coverslip with mounting medium, and visualize using a fluorescence or confocal microscope.[20]
-
Quantification: Use stereological methods (e.g., optical fractionator) to count TH-positive cells in the SNpc and densitometry to measure fiber integrity in the striatum.
-
B. HPLC-ECD for Dopamine and Metabolites
-
Principle: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying neurochemicals.[22] It provides a direct measure of dopamine (DA) and its primary metabolites, DOPAC and HVA, in the striatum, reflecting the functional state of the dopaminergic system.[23][24][25][26]
-
Procedure:
-
Dissection & Homogenization: Rapidly dissect the striatum from a fresh, un-perfused brain on an ice-cold plate. Immediately homogenize the tissue in an antioxidant buffer (e.g., 0.1 M perchloric acid).[22]
-
Sample Preparation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. Filter the supernatant to remove particulate matter.[23]
-
HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Quantification: Calculate the concentrations of DA, DOPAC, and HVA by comparing the peak areas from the sample to those of a standard curve generated with known concentrations of each analyte. Express results as ng/mg of tissue protein.
-
Section 3: Data Visualization & Interpretation
Hypothesized Signaling Pathway
The neuroprotective effects of this compound are hypothesized to occur through the modulation of intracellular pathways that combat neurotoxin-induced stress. A potential mechanism involves the enhancement of antioxidant defenses and the suppression of pro-inflammatory signaling.
Caption: Hypothesized neuroprotective signaling pathway of the test compound.
References
- Vertex AI Search. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections.
- ResearchGate. (2025). (PDF) Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1.
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- PubMed. (n.d.). Experimental models and behavioural tests used in the study of Parkinson's disease.
- Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections.
- Synaptic Systems. (n.d.). Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 102) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted.
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Application of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol in Neuroscience Research: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol in neuroscience research. This guide delves into the scientific rationale, detailed experimental protocols, and data interpretation, empowering researchers to effectively utilize this compound in their studies.
Introduction: The Therapeutic Potential of Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] In the realm of neuroscience, THIQ derivatives have garnered significant attention for their potential to modulate central nervous system functions and their therapeutic promise for neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1][4][5] The compound this compound, with its specific substitution pattern, has emerged as a molecule of interest, particularly for its selective interaction with dopamine receptors.
Mechanism of Action: A Selective Dopamine D3 Receptor Ligand
Recent studies have identified analogues featuring the this compound motif as potent and selective ligands for the dopamine D3 receptor (D3R).[6][7][8] The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, motivation, and emotion.[5][9] Altered D3R signaling has been associated with various neuropsychiatric and neurodegenerative disorders, making it an attractive therapeutic target.[5]
The selectivity of this compound analogues for the D3R over other dopamine receptor subtypes, such as D1 and D2, is a key attribute.[6][7][8] Docking studies suggest that the 6-methoxy and 7-hydroxyl groups on the tetrahydroisoquinoline core play a crucial role in forming specific hydrogen bonds within the orthosteric binding pocket of the D3 receptor, contributing to its high affinity and selectivity.[7][8] As a Gαi/o-coupled receptor, activation of the D3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][9]
Below is a diagram illustrating the putative signaling pathway influenced by this compound.
Caption: Putative signaling pathway of this compound via the Dopamine D3 Receptor.
Experimental Protocols
The following protocols provide a framework for investigating the neuropharmacological properties of this compound.
PART 1: In Vitro Characterization
Protocol 1: Dopamine D3 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the human dopamine D3 receptor.
-
Rationale: A competitive radioligand binding assay is a standard method to quantify the interaction between a test compound and a specific receptor. By measuring the displacement of a radiolabeled ligand with a known high affinity for the receptor, the affinity of the unlabeled test compound can be determined.
-
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.[10]
-
Cell membrane preparation from the aforementioned cells.
-
Non-specific binding control: Haloperidol or (+)-Butaclamol.[11][12]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, cell membrane preparation (typically 10-20 µg of protein per well), and the radioligand at a concentration near its Kd.
-
Add the serially diluted test compound to the respective wells.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding control (e.g., 10 µM Haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Compound | Reported D3R Affinity (Ki) | Reference |
| Analogues of this compound | Strong affinity with good selectivity | [6][7][8] |
Protocol 2: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the potential neuroprotective effects of this compound against MPP⁺-induced toxicity in a human neuroblastoma cell line.
-
Rationale: The SH-SY5Y cell line is a widely used in vitro model for studying Parkinson's disease. The neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺), the active metabolite of MPTP, induces mitochondrial dysfunction and oxidative stress, leading to apoptotic cell death, mimicking some of the pathological features of Parkinson's disease.[3][13][14][15] This assay evaluates if the test compound can mitigate this toxicity.
-
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
MPP⁺ iodide.
-
Test Compound: this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents (e.g., CellTiter-Glo®).
-
96-well cell culture plates.
-
Plate reader.
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control group.
-
Induce neurotoxicity by adding MPP⁺ to the wells at a final concentration that causes approximately 50% cell death (e.g., 1-2 mM, to be determined empirically).[13][14] A control group without MPP⁺ should also be included.
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using the MTT assay or another suitable method. For the MTT assay, add MTT solution to each well, incubate for 2-4 hours, then solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Compare the viability of cells treated with MPP⁺ alone to those pre-treated with this compound.
-
A significant increase in cell viability in the presence of the test compound indicates a neuroprotective effect.
-
PART 2: In Vivo Evaluation
Protocol 3: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol outlines an in vivo study to evaluate the neuroprotective or restorative effects of this compound in a well-established mouse model of Parkinson's disease.
-
Rationale: The MPTP mouse model is a widely used preclinical model that recapitulates many of the key pathological and behavioral features of Parkinson's disease, including the selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and subsequent motor deficits.[4][6][16][17] This model is invaluable for testing the efficacy of potential therapeutic agents.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
MPTP hydrochloride.
-
Test Compound: this compound.
-
Vehicle for drug administration (e.g., saline, DMSO/saline mixture).
-
Behavioral testing apparatus (e.g., rotarod, cylinder).
-
Equipment for tissue processing and analysis (e.g., cryostat, microscope, antibodies for immunohistochemistry).
-
-
Procedure:
-
Acclimatization and Baseline Behavioral Testing: Acclimatize the mice to the housing and testing conditions for at least one week. Perform baseline behavioral tests (e.g., rotarod) to establish pre-treatment performance.
-
MPTP Administration: Administer MPTP to the mice via intraperitoneal (i.p.) injection. A common sub-acute regimen is 20-30 mg/kg/day for 4-5 consecutive days.[17] A control group should receive saline injections.
-
Test Compound Administration: Administer this compound at the desired dose(s) and route (e.g., i.p., oral gavage). The treatment can be initiated before, during, or after MPTP administration to assess prophylactic or therapeutic effects. A vehicle-treated MPTP group is essential.
-
Behavioral Assessments: Conduct behavioral tests at regular intervals (e.g., weekly) to assess motor function.
-
Rotarod Test: Measures motor coordination and balance.
-
Cylinder Test: Assesses forelimb akinesia and asymmetrical limb use.
-
-
Tissue Collection and Analysis: At the end of the study (e.g., 2-4 weeks after the last MPTP injection), euthanize the mice and collect the brains.
-
Immunohistochemistry: Process the brains for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum.
-
Stereological Cell Counting: Quantify the number of TH-positive neurons in the substantia nigra to assess neuronal loss.
-
Neurochemical Analysis (HPLC): Measure the levels of dopamine and its metabolites in the striatum.
-
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the performance of different treatment groups over time.
-
Analyze immunohistochemical and neurochemical data to compare the extent of dopaminergic neurodegeneration between the groups.
-
A significant amelioration of motor deficits and a reduction in the loss of dopaminergic neurons and striatal dopamine in the group treated with this compound would indicate a positive therapeutic effect.
-
Preclinical Development Workflow
The investigation of a novel neuroactive compound like this compound follows a structured preclinical development pipeline.
Caption: A generalized workflow for the preclinical development of a neuroactive compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics for neurological disorders, particularly those involving dopaminergic dysfunction. Its selectivity for the dopamine D3 receptor provides a clear mechanistic rationale for its investigation. The protocols outlined in this guide offer a robust framework for researchers to explore the full potential of this compound, from initial in vitro characterization to in vivo efficacy studies. Adherence to these rigorous scientific methodologies will be crucial in advancing our understanding of this compound and its potential translation into a clinically effective treatment.
References
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A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (URL: [Link])
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Tetrahydroisoquinolines: a review - PubMed. (URL: [Link])
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Dopamine receptor D3 - Wikipedia. (URL: [Link])
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New Dopamine D3-Selective Receptor Ligands Containing a this compound Motif - PubMed. (URL: [Link])
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Protocol for the MPTP mouse model of Parkinson's disease - PubMed. (URL: [Link])
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Signaling mechanisms of the D3 dopamine receptor - PubMed. (URL: [Link])
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Two Intracellular Signaling Pathways for the Dopamine D3 Receptor: Opposite and Synergistic Interactions with Cyclic AMP | Semantic Scholar. (URL: [Link])
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New Dopamine D3-Selective Receptor Ligands Containing a this compound Motif | ACS Medicinal Chemistry Letters. (URL: [Link])
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New Dopamine D3-Selective Receptor Ligands Containing a this compound Motif - ResearchGate. (URL: [Link])
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Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])
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MPTP Mouse Model of Parkinson's Disease – Imaging Modalities for Metabolic, Anatomical and 1H-Spectroscopic Changes. (URL: [Link])
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MPTP Mouse Model of Parkinson's Disease - Creative Biolabs. (URL: [Link])
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MTT reduction assay in SH-SY5Y cells treated with increasing... - ResearchGate. (URL: [Link])
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Fluorescence based HTS- compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. (URL: [Link])
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Future prospects of accelerating neuroactive drug discovery with high-throughput behavioral phenotyping - Taylor & Francis Online. (URL: [Link])
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Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - NIH. (URL: [Link])
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In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - Frontiers. (URL: [Link])
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Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods - Diva-Portal.org. (URL: [Link])
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Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay - DSpace. (URL: [Link])
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Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
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Dopamine D3 Receptor Selective Ligands with Varying Intrinsic Efficacies at Adenylyl Cyclase Inhibition and Mitogenic Signaling Pathways - PubMed Central. (URL: [Link])
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Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. (URL: [Link])
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Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - MDPI. (URL: [Link])
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The basics of preclinical drug development for neurodegenerative disease indications - PMC - PubMed Central. (URL: [Link])
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In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (URL: [Link])
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IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. (URL: [Link])
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What is a typical workflow in preclinical pharmacokinetics? - Patsnap Synapse. (URL: [Link])
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Preclinical evaluation of Marine Natural Products for Neuroscience Drug Discovery. (URL: [Link])
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Full article: Future prospects of accelerating neuroactive drug discovery with high-throughput behavioral phenotyping - Taylor & Francis Online. (URL: [Link])
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Protective Role of Whey Protein Isolate on MPP + -Induced Differentiation of SH-SY5Y Cells by Modulating the Nrf2 Antioxidant Pathway - MDPI. (URL: [Link])
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Characterization and Time Course of MPPⴙ-Induced Apoptosis in Human SH-SY5Y Neuroblastoma Cells - ResearchGate. (URL: [Link])
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New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC - NIH. (URL: [Link])
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Application Notes & Protocols: Use of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol as a Dopamine D3-Selective Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide on the application of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol as a foundational scaffold for the development of selective ligands for the dopamine D3 receptor (D3R). The D3R, a G protein-coupled receptor, is a significant target in neuropharmacology due to its role in various neuropsychiatric disorders like schizophrenia, Parkinson's disease, and substance use disorders.[1][2] The challenge in targeting the D3R lies in achieving selectivity over the highly homologous D2 receptor.[3][4][5] This guide presents the scientific rationale for the D3R selectivity of this chemical motif, provides comprehensive, field-proven protocols for its pharmacological characterization, and discusses the underlying principles of the experimental designs.
Introduction: The Imperative for Dopamine D3 Receptor Selectivity
The dopamine system is a cornerstone of motor control, cognition, and reward processing. Dopamine receptors are broadly categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[6] The structural similarity between D2 and D3 receptors, particularly within the ligand-binding domain, has historically complicated the development of subtype-selective drugs.[3][5]
The pursuit of D3R-selective ligands is driven by the potential to mitigate side effects associated with non-selective dopamine antagonists. The D3R's preferential expression in the mesolimbic system, an area crucial for motivation and reward, suggests that targeting this receptor could offer a more precise therapeutic strategy for certain disorders with a reduced risk of motor side effects often linked to D2R blockade.[1] The this compound scaffold has been identified as a promising starting point for creating such selective molecules.[7][8][9]
Ligand Profile: this compound
This tetrahydroisoquinoline derivative serves as a key "head" group in the design of D3R antagonists.[7][9] Its inherent chemical properties and three-dimensional structure contribute to its affinity and selectivity when incorporated into a larger molecule.
| Property | Details |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 163.22 g/mol [10] |
| CAS Number | 42923-77-3[10] |
| Core Function | Arylamine "head" group for D3R antagonists[7][9] |
| Significance | The specific arrangement of the methoxy and hydroxyl groups on the aromatic ring is crucial for interactions within the D3R binding pocket.[8][9] |
Experimental Design and Protocols
The characterization of a novel ligand requires a systematic approach to determine its binding affinity, selectivity, and functional effect on the target receptor. The following workflows and protocols are standard in the field for evaluating dopamine receptor ligands.
Workflow for Ligand Characterization
The overall process involves determining how strongly the compound binds to the D3 receptor and its close relatives (affinity and selectivity) and then assessing what effect that binding has (functional activity).
Caption: Experimental workflow for ligand characterization.
Radioligand Binding Assays: Quantifying Affinity and Selectivity
Principle: These assays measure the affinity of a test compound by its ability to compete with a radiolabeled ligand of known high affinity for the receptor. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of the ligand's binding affinity.
Detailed Protocol:
-
Receptor Source: Use membranes from HEK293 or CHO cells stably expressing human D2 and D3 receptors.[4]
-
Radioligand: [³H]-Spiperone is a commonly used radioligand for D2 and D3 receptor binding assays.[11]
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]
-
Reaction Setup: In a 96-well plate, combine:
-
Receptor membranes (typically 2-20 µg of protein).
-
[³H]-Spiperone at a concentration close to its dissociation constant (Kd), usually around 1-1.5 nM.[11]
-
A range of concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Controls:
-
Incubation: Incubate the plate for 60-120 minutes at room temperature (25°C) to allow the binding to reach equilibrium.[11]
-
Separation: Rapidly filter the contents of the wells through GF/C glass fiber filter plates to separate receptor-bound from free radioligand.[11][12]
-
Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.[11]
-
Detection: Add scintillation cocktail to the dried filters and quantify the bound radioactivity using a microplate scintillation counter.[11]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assays: Differentiating Agonists from Antagonists
Principle: The D3 receptor is a Gαi/o-coupled receptor.[13][14][15] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[13][14] Functional assays measure this change in cAMP to determine if a ligand activates (agonist) or blocks (antagonist) the receptor.
Dopamine D3 Receptor Signaling Pathway
Caption: Gαi/o-coupled signaling of the D3 receptor.
Detailed Protocol (cAMP Accumulation Assay):
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D3 receptor.
-
Assay Principle: Since the receptor is inhibitory, a basal level of cAMP must first be generated. This is achieved by stimulating the cells with forskolin , a direct activator of adenylyl cyclase.[16] The effect of the test compound on this forskolin-stimulated cAMP level is then measured.
-
Agonist Mode:
-
Plate cells in a 96- or 384-well plate.
-
Add increasing concentrations of the test compound in the presence of a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or luciferase-based biosensors).[16][17][18][19]
-
Result: A dose-dependent decrease in cAMP levels indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a known D3 agonist (like quinpirole) at its EC₈₀ concentration, along with forskolin.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels.
-
Result: A dose-dependent reversal of the agonist-induced decrease in cAMP indicates antagonist activity.
-
-
Data Analysis:
-
Agonist: Plot cAMP levels against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist: Plot the response against the log concentration of the test compound to determine the IC₅₀. This can be used to calculate the antagonist's equilibrium dissociation constant (Kb) using the Schild analysis .[19]
-
Causality and Scientific Integrity
-
Why Radioligand Binding? This method provides a direct measure of the physical interaction between the ligand and the receptor, which is the foundational event for any pharmacological effect. The Cheng-Prusoff equation is essential for converting the experimentally derived IC₅₀ into the intrinsic affinity constant (Ki), allowing for comparisons across different experiments and labs.
-
Why cAMP Functional Assays? Binding does not equate to function. A ligand can bind without eliciting a response (antagonist) or by activating the receptor (agonist). For a Gαi-coupled receptor like D3R, measuring the inhibition of adenylyl cyclase is the most direct way to assess the functional consequence of ligand binding.[13][14]
-
Self-Validation: The integrity of these protocols is maintained by the consistent use of positive and negative controls. The inclusion of a known D3 agonist and antagonist in functional assays validates that the cellular system is responding as expected. Similarly, the non-specific binding control in binding assays ensures that the measured signal is truly from the receptor of interest.
Conclusion
The this compound motif is a validated and valuable starting point for the rational design of novel, D3R-selective ligands.[7][8][9] The successful development of such compounds is contingent upon rigorous pharmacological characterization. The detailed protocols for radioligand binding and functional cAMP assays provided herein offer a robust framework for researchers to determine the affinity, selectivity, and mechanism of action of their novel chemical entities, thereby accelerating the discovery of next-generation therapeutics for dopamine-related CNS disorders.
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- Decoding the Structure–Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches.
- Molecular Determinants of Selectivity and Efficacy
- Signaling mechanisms of the D3 dopamine receptor. PubMed.
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- 1-((3-Hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol. PubChem.
- Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program.
- Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
- New Dopamine D3-Selective Receptor Ligands Containing a this compound Motif. PMC - NIH.
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- Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches. (2025-06-09). PubMed.
- Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. (2025-08-10).
- New Dopamine D3-Selective Receptor Ligands Containing a this compound Motif.
- Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI.
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- Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. (2023-03-15). Frontiers.
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Application Notes and Protocols for Studying the Neuroprotective Potential of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol in Neurodegenerative Diseases
Introduction: A Promising Scaffold for Neuroprotection
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, present a formidable challenge to modern medicine due to their complex pathology, which includes oxidative stress, neuroinflammation, and apoptosis. The tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged structure in the quest for novel therapeutic agents, with numerous derivatives exhibiting a wide range of biological activities, including significant neuroprotective effects.[1] 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is a member of this promising class of compounds. Its structural features, combining a methoxy and a hydroxyl group on the isoquinoline core, suggest a potential for potent antioxidant and anti-inflammatory activities, making it a compelling candidate for investigation in the context of neurodegenerative disease research.
This comprehensive guide provides detailed application notes and robust protocols for researchers, scientists, and drug development professionals to investigate the neuroprotective properties of this compound. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible data.
Proposed Mechanism of Action: A Multi-Faceted Approach to Neuronal Defense
The neuroprotective effects of tetrahydroisoquinoline derivatives are often attributed to their ability to counteract the multifaceted nature of neurodegeneration. For this compound, a primary proposed mechanism is its potent antioxidant activity. The phenolic hydroxyl group is a key functional group that can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress, a key pathological feature in many neurodegenerative disorders.
Furthermore, THIQ derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response within the central nervous system. This can involve the inhibition of pro-inflammatory cytokine production and the regulation of microglial activation. Additionally, by interfering with apoptotic cascades, such as modulating the expression of the Bcl-2 family of proteins, this compound may directly prevent neuronal cell death.
Caption: Proposed neuroprotective mechanism of this compound.
Compound Profile: Synthesis and Physicochemical Properties
A practical synthesis of the closely related 6-Methoxy-1,2,3,4-tetrahydroisoquinoline has been reported, providing a viable route for obtaining the parent scaffold.[2][3] The introduction of the 7-hydroxyl group can be achieved through established synthetic methodologies.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C, protect from light and moisture |
In Vitro Neuroprotection Assays: Step-by-Step Protocols
The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable in vitro model for studying neurodegenerative diseases, particularly Parkinson's disease, due to its dopaminergic characteristics.[4][5][6][7]
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro assessment of neuroprotective effects.
Protocol 1: Assessment of Cell Viability using the MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
MPP+ (1-methyl-4-phenylpyridinium) or another suitable neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (DMSO).
-
Neurotoxin Induction: Add MPP+ to the wells (final concentration of 1 mM) to induce neurotoxicity. Include a control group with no MPP+ treatment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.[11][12][13][14][15]
Materials:
-
Treated SH-SY5Y cells (from a parallel experiment to Protocol 1)
-
DCFH-DA solution (10 µM in serum-free medium)
-
PBS
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Treat cells in a black 96-well plate as described in Protocol 1.
-
Probe Loading: After the 24-hour incubation, wash the cells twice with warm PBS.
-
Incubation with DCFH-DA: Add 100 µL of DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (if performing a parallel viability assay) and express the results as a percentage of the neurotoxin-treated group.
Protocol 3: Western Blot Analysis of Bcl-2 and Bax Expression
This protocol assesses the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax to determine the compound's effect on the apoptotic pathway.[16][17][18][19][20]
Materials:
-
Treated SH-SY5Y cells (from a parallel experiment to Protocol 1, cultured in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize the expression of Bcl-2 and Bax to the loading control (β-actin). Calculate the Bcl-2/Bax ratio.
In Vivo Models of Parkinson's Disease: Protocols for Efficacy Testing
To translate in vitro findings, in vivo models that mimic the pathology of Parkinson's disease are essential. The MPTP mouse model and the 6-OHDA rat model are two of the most widely used and well-characterized toxin-induced models of Parkinson's disease.[11][21][22][23][24][25][26][27][28][29][30][31]
Experimental Workflow: In Vivo Analysis
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Quantitative Analysis of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol: Advanced Chromatographic and Mass Spectrometric Strategies
An Application Note for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a key tetrahydroisoquinoline (THIQ) scaffold molecule. Given the broad spectrum of biological activities associated with THIQ derivatives, robust and reliable analytical methods are paramount for advancing research in pharmacology, drug metabolism, and pharmacokinetic studies.[1] This document outlines field-proven methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from sample preparation to instrument parameter optimization, ensuring each protocol is a self-validating system grounded in established scientific principles and regulatory standards.
Introduction: The Analytical Imperative
This compound belongs to the THIQ class of alkaloids, which are prevalent in nature and have been identified in mammalian systems.[2] The structural motif is a cornerstone in medicinal chemistry, forming the basis for numerous compounds with diverse pharmacological effects.[1] Consequently, the ability to accurately quantify this analyte in various matrices—from simple solutions to complex biological fluids like plasma and urine—is a critical requirement for preclinical and clinical development, as well as for specialized forensic examinations.
The selection of an analytical method is contingent upon the specific requirements of the study, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC-UV offers a robust and accessible platform for quantification, the complexity of biological matrices often necessitates the superior selectivity and sensitivity of mass spectrometry-based methods like LC-MS/MS and GC-MS.[3][4] This guide provides protocols for each, enabling scientists to choose the method best suited for their intended purpose, in alignment with international validation standards.[5][6]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method. These properties dictate choices in solvent selection, pH adjustment for extraction, and chromatographic conditions.
| Property | Value | Rationale for Analytical Method Development |
| Molecular Formula | C₁₀H₁₃NO₂ | Defines the elemental composition. |
| Molecular Weight | 179.22 g/mol | Essential for mass spectrometry settings. |
| Structure | Aromatic ring, secondary amine, phenolic hydroxyl | The aromatic ring provides a chromophore for UV detection. The basic secondary amine allows for efficient extraction and positive mode ionization in MS. The polar -OH and -NH groups may require derivatization for GC analysis. |
| pKa (Predicted) | ~10.0 (amine) | Critical for developing LLE and SPE methods based on pH manipulation. |
| Solubility | Soluble in methanol, chloroform | Guides the selection of solvents for stock solutions, mobile phases, and extractions.[7] |
Strategic Approach to Sample Preparation
The primary objective of sample preparation is to isolate the analyte from interfering matrix components, concentrate it, and present it in a solvent compatible with the analytical instrument. For THIQs, which can be susceptible to oxidation, minimizing sample processing time is a key consideration.[8]
Causality in Method Selection
The choice of sample preparation technique is a balance between the required cleanliness of the extract, throughput, and cost.
-
Protein Precipitation (PPT): Ideal for high-throughput screening of plasma or serum. It is fast and simple but provides the least effective cleanup, potentially leading to matrix effects in LC-MS/MS.[9]
-
Liquid-Liquid Extraction (LLE): Offers a significantly cleaner extract than PPT. By adjusting the sample pH to be basic (>pKa of the amine), the neutral form of the analyte can be efficiently partitioned into an immiscible organic solvent. This is a targeted technique that leverages the chemical properties of the analyte.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for significant concentration of the analyte. Mixed-mode or polymeric reversed-phase sorbents are particularly effective for basic compounds like THIQs, offering orthogonal retention mechanisms for superior matrix removal.
Figure 1. Decision workflow for selecting a sample preparation method.
Protocol: Protein Precipitation (PPT)
-
Aliquot: Transfer 100 µL of biological sample (e.g., plasma) and 10 µL of internal standard (IS) working solution into a 1.5 mL microcentrifuge tube.
-
Precipitate: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to aqueous sample is critical for efficient protein removal.[9]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully aspirate the supernatant and transfer to a clean tube or 96-well plate.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. This step ensures the sample is dissolved in a solvent compatible with the chromatographic system, promoting good peak shape.
-
Analyze: Vortex briefly and inject into the analytical system.
High-Performance Liquid Chromatography (HPLC-UV/DAD) Method
This method is suitable for the quantification of this compound in less complex matrices or at higher concentrations, such as in formulation analysis or in vitro metabolism studies.
Figure 2. Experimental workflow for HPLC-UV/DAD analysis.
Detailed HPLC-UV Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase provides general-purpose retention for moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid protonates the secondary amine, improving peak shape and ensuring consistent retention.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. A gradient is recommended to elute any late-eluting matrix components.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 280 nm. This wavelength is selected based on the UV absorbance maximum of the aromatic ring.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a calibration curve by serial dilution (e.g., 1-100 µg/mL) in the mobile phase.
-
System Suitability: Inject the middle concentration standard five times. The relative standard deviation (RSD) of the peak area and retention time should be <2%.
-
Analysis: Inject standards, quality controls (QCs), and unknown samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of unknown samples using the regression equation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This is the preferred method for bioanalysis due to its exceptional sensitivity and selectivity, allowing for quantification at pg/mL levels in complex matrices. The method relies on the principle of Multiple Reaction Monitoring (MRM).
Figure 3. LC-MS/MS workflow using Multiple Reaction Monitoring (MRM).
Detailed LC-MS/MS Protocol
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Volatile buffers are essential for stable ESI performance.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive. The secondary amine is readily protonated.
-
Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution.
-
MRM Transitions:
-
The precursor ion will be the protonated molecule [M+H]⁺, which is m/z 180.1.
-
Product ions must be determined experimentally by performing a product ion scan. Plausible fragments would result from the loss of water (m/z 162.1) or cleavage of the tetrahydroisoquinoline ring.
-
-
| Parameter | Analyte | Internal Standard (IS)¹ |
| Precursor Ion (Q1) | m/z 180.1 | m/z 184.1 |
| Product Ion (Q3) | m/z 162.1 (Quantifier) | m/z 166.1 |
| m/z 134.1 (Qualifier) | m/z 138.1 | |
| Collision Energy (eV) | Optimized (e.g., 15-25 eV) | Optimized |
| Dwell Time (ms) | 50-100 | 50-100 |
| ¹Note: A stable isotope-labeled (e.g., d₄) version of the analyte is the ideal internal standard. If unavailable, a close structural analog should be used. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10] Due to the polar -NH and -OH groups, this compound requires derivatization to improve its volatility and chromatographic performance.
Rationale for Derivatization
Direct injection of the analyte would result in poor peak shape and potential thermal degradation in the hot GC inlet. Derivatization, typically silylation or acylation, replaces the active hydrogens on the amine and hydroxyl groups with non-polar, thermally stable groups. This significantly improves volatility and reduces interactions with the GC column.[8]
Detailed GC-MS Protocol
-
Instrumentation: A GC system with a split/splitless inlet coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Derivatization Protocol:
-
Evaporate the prepared sample extract to complete dryness under nitrogen. The absence of water is critical for efficient derivatization.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine (as a catalyst).
-
Seal the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis using characteristic fragment ions of the derivatized analyte.
-
Method Validation According to ICH Guidelines
All analytical methods intended for regulatory submission must be validated to demonstrate they are fit for purpose.[5] The validation should be performed according to the principles outlined in the ICH Q2(R2) guideline.[12][13]
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS | Acceptance Criteria (Typical) |
| Specificity | ✓ | ✓ | ✓ | Peak purity/no interference at analyte RT |
| Linearity (r²) | ✓ | ✓ | ✓ | ≥ 0.995 |
| Range | ✓ | ✓ | ✓ | Defined by linearity |
| Accuracy (% Recovery) | ✓ | ✓ | ✓ | 85-115% (80-120% at LLOQ) |
| Precision (% RSD) | ✓ | ✓ | ✓ | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | ✓ | ✓ | ✓ | S/N ≥ 3 |
| Limit of Quantification (LOQ) | ✓ | ✓ | ✓ | S/N ≥ 10; with acceptable accuracy/precision |
| Robustness | ✓ | ✓ | ✓ | No significant impact from minor changes |
Table adapted from ICH Q2(R2) guidelines.[5][14]
Conclusion
This application note provides a detailed framework and actionable protocols for the quantitative analysis of this compound. The choice between HPLC-UV, LC-MS/MS, and GC-MS should be guided by the specific analytical challenge, particularly the required sensitivity and the complexity of the sample matrix. For bioanalytical applications, the superior performance of LC-MS/MS makes it the method of choice. Each protocol presented herein is a robust starting point that, when properly validated, will yield accurate and reliable data to support critical research and development decisions.
References
-
Sharafutdinov, R. I., et al. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations. ResearchGate. Available at: [Link]
-
Bringmann, G., et al. (n.d.). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. PubMed. Available at: [Link]
-
El-Aneed, A., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available at: [Link]
-
Bentley, K. W. (1997). β-Phenylethylamines and the Isoquinoline Alkaloids. ACS Publications. Available at: [Link]
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Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Agilent. Available at: [Link]
-
Avinash, C. P., et al. (2015). Quantitative and qualitative analysis of mitragynine in Kratom (Mitragyna speciosa) by GC–MS, LC-MS/MS and UPLC-PDA. ResearchGate. Available at: [Link]
-
Gawroński, J., et al. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-((3-Hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol. PubChem. Available at: [Link]
-
Chen, S. W., et al. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Journal of Food and Drug Analysis. Available at: [Link]
-
Suau, R., et al. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. ResearchGate. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. PubChem. Available at: [Link]
-
Singh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]
-
Suau, R., et al. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. PubMed. Available at: [Link]
-
Tolmachev, A. A., et al. (2005). Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. ResearchGate. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
Kumar, P., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Leghissa, A., et al. (n.d.). High-throughput liquid chromatography-vacuum differential mobility spectrometry-mass spectrometry for the analysis of isomeric drugs of abuse in human urine. National Institutes of Health. Available at: [Link]
-
Czerwińska, K., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. National Institutes of Health. Available at: [Link]
-
Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. Available at: [Link]
-
Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
Gawroński, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. env.go.jp. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]
-
Agilent Technologies. (n.d.). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids... Agilent. Available at: [Link]
-
El-Desouky, S. K., et al. (2023). LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysa. ScienceDirect. Available at: [Link]
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Application Notes & Protocols: 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Tetrahydroisoquinoline (THIQ) Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a quintessential "privileged scaffold" in medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional structure is a common feature in a vast array of alkaloids and pharmacologically active compounds. The specific derivative, 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, offers a particularly strategic starting point for synthetic campaigns. The differential reactivity of its two oxygen-based functional groups—a nucleophilic phenol at the C7 position and a more stable methyl ether at the C6 position—along with the secondary amine at N2, provides three distinct handles for controlled, regioselective modification. This inherent functionality allows for the systematic construction of compound libraries targeting a wide range of biological targets, including sigma-2 receptors for cancer therapeutics, P-glycoprotein modulators for overcoming multidrug resistance, and HIV-1 reverse transcriptase inhibitors.[3][4][5][6][7]
This guide provides an in-depth exploration of the core synthetic transformations involving this compound, detailing both the synthesis of the core structure and its subsequent derivatization. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin each experimental step.
Part 1: Synthesis of the Core Tetrahydroisoquinoline Scaffold
The construction of the THIQ core is most efficiently achieved through classic cyclization strategies, namely the Bischler-Napieralski and Pictet-Spengler reactions. The choice of method depends on the desired substitution pattern and the availability of starting materials.
The Bischler-Napieralski Reaction: A Pathway to Dihydroisoquinolines
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[8][9] This intramolecular electrophilic aromatic substitution requires a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to promote the cyclization.[10][11] The resulting dihydroisoquinoline can then be readily reduced to the desired tetrahydroisoquinoline.
The electron-donating effects of the methoxy and hydroxyl groups on the aromatic ring strongly activate it towards electrophilic attack, making this reaction particularly effective for this class of compounds.[9] The cyclization is regioselective, occurring at the C6 position, which is para to the strongly activating hydroxyl group and ortho to the methoxy group.
Part 2: Derivatization Protocols for Lead Discovery
The true power of this compound lies in its potential for derivatization at the N2 and C7-O positions. These modifications are critical for tuning the molecule's physicochemical properties and biological activity.
Protocol: Selective O-Alkylation of the Phenolic Hydroxyl
The phenolic hydroxyl at C7 is significantly more acidic and nucleophilic than an aliphatic alcohol, allowing for selective alkylation under basic conditions. The Williamson ether synthesis is the most common method employed.
Principle: The phenol is first deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide ion. This potent nucleophile then displaces a halide or other suitable leaving group from an alkylating agent to form the ether linkage. The methoxy group at C6 is unreactive under these conditions.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 6-Methoxy-THIQ-7-ol | 179.22 | 1.0 g | 5.58 mmol |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.05 g (0.74 mL) | 6.14 mmol (1.1 eq) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.54 g | 11.16 mmol (2.0 eq) |
| Acetone or DMF | - | 25 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 5.58 mmol) and potassium carbonate (1.54 g, 11.16 mmol).
-
Add 25 mL of anhydrous acetone (or DMF for less reactive halides).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 0.74 mL, 6.14 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.
Protocol: N-Alkylation and N-Arylation of the Secondary Amine
The secondary amine at the N2 position is a key site for introducing diversity, which can profoundly impact receptor binding and other biological interactions. [12][13] A. N-Alkylation via Reductive Amination
Principle: The secondary amine reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (STAB), to yield the N-alkylated product. STAB is preferred as it is less basic and more selective than NaBH₄, minimizing side reactions.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 6-Methoxy-THIQ-7-ol | 179.22 | 1.0 g | 5.58 mmol |
| Aldehyde (e.g., Benzaldehyde) | 106.12 | 0.65 g (0.62 mL) | 6.14 mmol (1.1 eq) |
| Sodium Triacetoxyborohydride | 211.94 | 1.77 g | 8.37 mmol (1.5 eq) |
| Dichloroethane (DCE) | - | 30 mL | - |
| Acetic Acid (optional) | - | 1-2 drops | - |
Procedure:
-
Dissolve this compound (1.0 g, 5.58 mmol) in 30 mL of dichloroethane in a 100 mL round-bottom flask.
-
Add the aldehyde (e.g., benzaldehyde, 0.62 mL, 6.14 mmol). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.77 g, 8.37 mmol) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor by TLC (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. N-Arylation via Buchwald-Hartwig Coupling
Principle: This palladium-catalyzed cross-coupling reaction forms a C-N bond between the THIQ nitrogen and an aryl halide (or triflate). [12]It is a highly versatile method for creating N-aryl derivatives that are otherwise difficult to synthesize.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| 6-Methoxy-THIQ-7-ol | 179.22 | 1.0 g | 5.58 mmol |
| Aryl Bromide (e.g., 4-Bromotoluene) | 171.04 | 1.05 g | 6.14 mmol (1.1 eq) |
| Pd₂(dba)₃ | 915.72 | 51 mg | 0.056 mmol (1 mol%) |
| Xantphos (or other ligand) | 578.68 | 97 mg | 0.167 mmol (3 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 759 mg | 7.90 mmol (1.4 eq) |
| Toluene (anhydrous, degassed) | - | 30 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (Pd₂(dba)₃, 51 mg), ligand (Xantphos, 97 mg), and sodium tert-butoxide (759 mg) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the this compound (1.0 g, 5.58 mmol) and the aryl bromide (1.05 g, 6.14 mmol).
-
Add 30 mL of degassed, anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to obtain the N-aryl product.
Conclusion
This compound is a high-value building block for the synthesis of complex and biologically relevant molecules. Its differentiated functional groups allow for precise and regioselective modifications, making it an ideal starting point for generating diverse chemical libraries. The protocols outlined in this guide for O-alkylation, N-alkylation, and N-arylation represent foundational, field-proven methods that can be adapted to a wide range of substrates. By leveraging these robust synthetic strategies, researchers can efficiently explore the structure-activity relationships of novel THIQ derivatives in the pursuit of new therapeutic agents.
References
-
Wikipedia contributors. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]
-
Yuan, J., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry. [Link]
-
Iannitelli, V., et al. (2017). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
-
ResearchGate. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
-
Teodori, E., et al. (2020). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug. FLORE. [Link]
-
ResearchGate. (2016). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. [Link]
-
Nguyen, T. H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
-
Bułyszko, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]
-
Teodori, E., et al. (2020). 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Bálint, E., & Toke, L. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]
-
Bułyszko, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. [Link]
-
Zhong, G., et al. (2016). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. figshare. [Link]
-
Asati, V., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal. [Link]
-
Wang, S. B., et al. (2014). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Journal of Medicinal Chemistry. [Link]
-
Wang, S. B., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Cell culture protocols for testing 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
An Application Note and Protocol Guide for the In Vitro Evaluation of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive framework and detailed protocols for the initial in vitro characterization of this compound. The tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1] Given the structural similarity of this specific molecule to known neuroactive agents and other biologically active THIQs, a multi-pronged screening approach is warranted.[2][3] This guide moves beyond a simple recitation of steps, offering insights into the rationale behind experimental design, cell line selection, and assay choice, empowering researchers to generate robust and meaningful data. We will cover essential preliminary assays, such as cytotoxicity, before detailing protocols for investigating two primary potential mechanisms of action: neuroactivity (specifically monoamine oxidase inhibition) and anticancer effects (cytotoxicity and cell cycle disruption).
Compound Profile and Handling
1.1. Chemical Identity:
-
Name: this compound
-
Synonyms: While no specific common synonyms are widely available, it belongs to the class of substituted tetrahydroisoquinolines. A related compound is 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (CAS 4593-97-9).[4]
-
Core Structure: Tetrahydroisoquinoline
1.2. Safety, Handling, and Storage: The toxicological properties of this compound have not been thoroughly investigated. Therefore, standard laboratory precautions for handling novel chemical entities should be strictly followed.
-
Handling: Always handle the compound in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[7]
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, freezer conditions are recommended.[7]
-
Solubility: THIQ compounds are often soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. The initial step is to determine the optimal solvent and create a high-concentration stock solution.
1.3. Preparation of Stock Solutions: The causality behind preparing a concentrated stock in an organic solvent like DMSO is twofold: it allows for the solubilization of a typically hydrophobic compound and enables the addition of small volumes to aqueous cell culture media, minimizing the final solvent concentration. It is critical to keep the final DMSO concentration in the culture medium below 0.5% (v/v), as higher concentrations can induce cellular stress and cytotoxicity, confounding experimental results.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | High solubilizing power for a wide range of organic compounds; miscible with aqueous media. |
| Stock Concentration | 10 mM - 100 mM | A high concentration allows for a wide range of final test concentrations via serial dilution. |
| Storage | Aliquot into small volumes and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles which can lead to compound degradation. |
Protocol: Preparing a 10 mM Stock Solution
-
Calculate the mass of this compound (Molecular Weight: 193.24 g/mol for a related structure) needed for the desired volume of 10 mM DMSO.
-
Weigh the compound precisely using an analytical balance.
-
In a sterile microcentrifuge tube or vial, add the appropriate volume of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter if it will be added directly to cell cultures for extended periods.
-
Aliquot into sterile, single-use volumes and store at -20°C.
Foundational Analysis: Cytotoxicity and Viability
2.1. The "Why": Establishing a Therapeutic Window Before investigating any specific biological function, it is imperative to determine the concentration range at which the compound is non-toxic or exhibits cytotoxic effects. This dose-response analysis identifies the sub-lethal concentration range for functional assays and the IC₅₀ (half-maximal inhibitory concentration) for potential anticancer studies.
2.2. Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay The MTT assay is a reliable, colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol: General Cytotoxicity Screening using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a series of 2-fold dilutions of the compound in fresh cell culture medium from your DMSO stock. Remember to include a "vehicle control" well containing the same final concentration of DMSO as the treated wells.
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound dilutions.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours). The duration should be chosen based on the cell line's doubling time and the expected mechanism of action.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will produce purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value.
Application Focus I: Neurobiological Activity
The THIQ scaffold is structurally related to monoamine neurotransmitters, and many derivatives are known to interact with neurological targets.[2] A primary and plausible target is the monoamine oxidase (MAO) enzyme family, which is critical for neurotransmitter degradation. Selective MAO inhibitors are used to treat depression (MAO-A) and Parkinson's disease (MAO-B).[8]
3.1. Cell Line Selection: The Importance of the Right Model
| Cell Line | Type | Key Features & Rationale |
| BE(2)-M17 | Human Neuroblastoma | Exhibits a strong basal dopaminergic phenotype, expressing key markers like tyrosine hydroxylase (TH), dopamine transporter (DAT), and VMAT2.[9] This makes it an excellent model for studying compounds potentially affecting dopamine pathways, relevant to Parkinson's disease research.[9] |
| SH-SY5Y | Human Neuroblastoma | Widely used in Parkinson's research.[10][11] Expresses dopaminergic markers, although some studies suggest it may have a more noradrenergic phenotype upon differentiation.[11][12] Its extensive use provides a large body of comparative literature. |
| U2OS or HEK293 | Human Osteosarcoma / Embryonic Kidney | These are often used as host cells to create stable cell lines expressing specific receptors, such as serotonin receptors (e.g., 5-HT2A, 5-HT2C), allowing for the isolated study of compound-receptor interactions.[13][14] |
3.2. Primary Functional Screen: Monoamine Oxidase (MAO) Inhibition Assay This is a direct, cell-free enzymatic assay that provides clear, mechanistic insight. Commercial kits offer a streamlined and validated method. The principle involves using recombinant human MAO-A or MAO-B, a substrate that produces a fluorescent or colorimetric signal upon oxidation, and a developer. An inhibitor will reduce the signal.
Workflow for MAO Inhibition Screening
Caption: Workflow for determining MAO-A/B inhibitory activity.
Protocol: Fluorometric MAO-A/B Inhibition Assay This protocol is adapted from commercially available kits.[15][16] Always refer to the specific kit manual.
-
Reagent Preparation: Prepare Assay Buffer, dilute the MAO enzyme, and prepare the substrate and positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as per the kit instructions.[8]
-
Compound Plating: In a 96-well black plate, add 10 µL of your serially diluted test compound. Include wells for "Enzyme Control" (buffer only) and "Inhibitor Control" (known inhibitor).
-
Enzyme Addition: Add 50 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Inhibitor Pre-incubation: Incubate the plate for 10 minutes at the temperature specified by the kit (e.g., 37°C) to allow the compound to bind to the enzyme.[16][17]
-
Reaction Initiation: Add 40 µL of the MAO Substrate Solution to all wells to start the reaction.[15]
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation/emission wavelengths in kinetic mode for 10-20 minutes.
-
Data Analysis: Determine the rate of reaction (slope) for each well. Calculate the percent inhibition for each compound concentration relative to the enzyme control. Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.
Application Focus II: Anticancer Activity
Many THIQ derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2][18] The investigation into this compound's anticancer potential should begin with broad screening, followed by mechanistic assays like cell cycle analysis.
4.1. Cell Line Selection: A Panel Approach To determine the breadth of activity, it is crucial to screen against a panel of cancer cell lines from different tissue origins.
| Cell Line | Cancer Type | Rationale |
| A549 | Lung Carcinoma | A standard model for lung cancer studies; used in previous THIQ testing.[2][19][20] |
| MCF-7 | Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive breast cancer line.[2][19][20] |
| DU-145 | Prostate Carcinoma | A common model for androgen-independent prostate cancer.[2] |
| HCT116 | Colon Carcinoma | A widely used model for colorectal cancer research.[18] |
4.2. Mechanistic Assay: Cell Cycle Analysis by Flow Cytometry If the compound shows significant anti-proliferative activity in the MTT assay, a logical next step is to determine if it works by halting the cell division cycle at a specific phase (G1, S, or G2/M). This is achieved by staining the DNA of treated cells with a fluorescent dye like Propidium Iodide (PI) and analyzing them via flow cytometry.
Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution via flow cytometry.
Protocol: Cell Cycle Analysis using Propidium Iodide
-
Cell Seeding and Treatment: Seed cells (e.g., A549) in 6-well plates. Once they reach ~70% confluency, treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a period equivalent to one cell cycle (e.g., 24 hours). Include a vehicle control.
-
Harvesting: Collect both floating and adherent cells. To do this, collect the medium, wash the plate with PBS, add trypsin to detach the adherent cells, and then combine them with the cells from the medium. Centrifuge to pellet the cells.
-
Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing at a low speed. This prevents cell clumping. Fix the cells overnight or for at least 2 hours at -20°C.[20]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the amount of DNA in each cell.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate amount. Quantify the percentage of cells in each phase and compare the treated samples to the vehicle control.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. For dose-response experiments, calculating the IC₅₀ is standard.
Example IC₅₀ Data Table
| Cell Line | Compound | Exposure Time (h) | IC₅₀ (µM) ± SD |
| A549 | This compound | 48 | [Insert Value] |
| MCF-7 | This compound | 48 | [Insert Value] |
| BE(2)-M17 | This compound | 48 | [Insert Value] |
| MAO-A | This compound | N/A | [Insert Value] |
| MAO-B | This compound | N/A | [Insert Value] |
References
- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents.
- Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (MAK295) - Technical Bulletin. Sigma-Aldrich.
- 1-((3-Hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | C19H23NO4 | CID 10233. PubChem.
- 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol. BLDpharm.
- The BE (2)-M17 cell line has a better dopaminergic phenotype than the traditionally used for Parkinson´s research SH-SY5Y, which is mostly serotonergic.
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. PubMed.
- Generation of a TPH2-EGFP reporter cell line for purification and monitoring of human serotonin neurons in vitro and in vivo. PubMed Central.
- Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega.
- 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons.
- The BE (2)-M17 neuroblastoma cell line: revealing its potential as a cellular model for Parkinson's disease. Frontiers.
- HiTSeeker 5-HT2A Serotonin Receptor Cell Line. Innoprot.
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356. PubChem.
- 5-HT2C Serotonin Receptor Assay Cell Line.
- SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease. PubMed.
- Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central.
- Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF.
- OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc..
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central.
- Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI.
- Monoamine Oxidase Assay Kit. Bio-Techne.
- Are SH-SY5Y and MN9D Cell Lines Truly Dopaminergic?. SOAR.
- Material Safety D
- ANTIPROLIFERATIVE ACTIVITY OF 3,5,7-TRIHYDROXY -6-METHOXY FLAVONE OBTAINED FROM Chromolaenaleivensis(HIERON) ON CANCER CELL LINES OF BREAST, PROSTATE, LUNG, COLON AND CERVIX.
- SAFETY D
- SerotoninAI: Serotonergic System Focused, Artificial Intelligence-Based Application for Drug Discovery. PubMed Central.
- Dopaminergic cell lines. Protocol Online.
- Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. Sigma-Aldrich.
- SAFETY D
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline 97 2328-12-3. Sigma-Aldrich.
- The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. PubMed Central.
- SAFETY D
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- 20. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Welcome to the technical support guide for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol. This document is designed for researchers, medicinal chemists, and drug development professionals actively working with tetrahydroisoquinoline (THIQ) scaffolds. Here, we address common challenges and frequently asked questions to help you improve reaction yields, minimize side products, and streamline your purification process. Our guidance is grounded in established chemical principles and field-proven methodologies.
Overview of the Primary Synthetic Route: The Pictet-Spengler Reaction
The synthesis of the this compound core is most effectively achieved via the Pictet-Spengler reaction.[1][2] This powerful transformation involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form the THIQ ring system.[3] For the target molecule, the reaction utilizes 4-hydroxy-3-methoxyphenethylamine (or a protected variant) and formaldehyde. The electron-donating hydroxyl and methoxy groups on the aromatic ring activate it, facilitating the crucial cyclization step under relatively mild conditions.[4]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the potential causes and how can I systematically troubleshoot this?
Low yield is the most frequent challenge. The cause can typically be traced to one of three areas: incomplete reaction, formation of side products, or losses during workup and purification. The following workflow provides a systematic approach to diagnosing and resolving this issue.
In-Depth Analysis:
-
Incomplete Reaction: The cyclization step is an electrophilic aromatic substitution, which is highly dependent on the electrophilicity of the iminium ion intermediate and the nucleophilicity of the aromatic ring. While the starting material is activated, insufficiently acidic conditions or low temperatures can stall the reaction.[5] It is crucial to screen various acids, as both protic and Lewis acids can be effective catalysts.[2][6]
Table 1: Comparison of Acid Catalysts for Pictet-Spengler Reactions
Catalyst Type Typical Conditions Advantages Considerations Trifluoroacetic Acid (TFA) Protic Neat or in DCM/DCE, RT to reflux Strong acid, effective for many substrates, volatile. Can be harsh; may require optimization of concentration.[7] Hydrochloric Acid (HCl) Protic Aqueous or in alcohol, 60-100 °C Inexpensive, traditional method. Often requires higher temperatures.[1][8] BF₃·OEt₂ Lewis Anhydrous DCM/DCE, 0 °C to RT Mild conditions, effective for sensitive substrates. Moisture sensitive, must be handled under inert gas.[9] | Phosphoric Acid (H₃PO₄) | Protic | Concentrated, high temperature | Strong dehydrating agent. | Harsh conditions can lead to side products. |
-
Side Product Formation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to complex mixtures and darkened reaction solutions. Running the reaction under an inert atmosphere of nitrogen or argon is a simple and effective countermeasure.
-
Purification Losses: Tetrahydroisoquinolines are basic amines that can exhibit poor behavior (e.g., streaking) on silica gel chromatography. An effective strategy is to perform an aqueous acid-base extraction. The basic product is extracted into an acidic aqueous layer, leaving neutral organic impurities behind. The aqueous layer is then basified, and the pure amine product is re-extracted into an organic solvent.[10] Further purification and improved handling can be achieved by converting the final product to its hydrochloride salt.[8][11]
Q2: I'm observing a new, less polar spot on TLC that is not my starting material or product. What could it be?
A common side reaction is the N-alkylation of the newly formed THIQ product. The secondary amine of the THIQ ring is nucleophilic and can react with another molecule of the iminium ion intermediate. This is more likely to occur if there is a high concentration of the intermediate or under prolonged reaction times at elevated temperatures.
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the β-arylethylamine relative to the aldehyde to ensure the electrophilic iminium ion is the limiting reagent.
-
Monitor Carefully: Avoid unnecessarily long reaction times once the starting amine has been consumed, as this provides more opportunity for side reactions to occur.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Pictet-Spengler reaction?
The reaction proceeds through two main stages:
-
Iminium Ion Formation: The β-arylethylamine attacks the protonated aldehyde, forming a hemiaminal intermediate. Under acidic conditions, this intermediate readily loses a molecule of water to form a reactive electrophilic iminium ion.[3][12]
-
Electrophilic Aromatic Substitution (Cyclization): The electron-rich aromatic ring of the phenethylamine moiety acts as a nucleophile, attacking the iminium ion in a 6-endo-trig cyclization. This is the key ring-forming step.[2] A final deprotonation step then restores aromaticity to yield the stable tetrahydroisoquinoline product.[13]
Q2: Should I use the Pictet-Spengler or the Bischler-Napieralski reaction for this synthesis?
While both are classic methods for synthesizing isoquinoline scaffolds, the Pictet-Spengler reaction is the more direct and preferred route for obtaining a tetrahydroisoquinoline like the target molecule.[6]
Table 2: Comparison of Pictet-Spengler and Bischler-Napieralski Syntheses
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
|---|---|---|
| Starting Materials | β-arylethylamine + Aldehyde/Ketone[6] | β-arylethylamide [6] |
| Key Reagents | Protic or Lewis Acid (e.g., TFA, HCl)[6] | Dehydrating Agent (e.g., POCl₃, P₂O₅)[14][15] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (THIQ)[6] | 3,4-Dihydroisoquinoline (an imine)[6] |
| Subsequent Steps | Often the final product. | Requires a reduction step (e.g., NaBH₄) to yield the THIQ.[14] |
| Verdict for Target | More direct. One-pot conversion to the desired saturated ring system. | Less direct. Requires an additional acylation and a final reduction step. |
Q3: Is it necessary to protect the phenolic hydroxyl group?
While the reaction can proceed with the free phenol, protecting it as a more stable ether (e.g., a benzyl ether) can significantly improve the overall yield and simplify purification by preventing oxidation and other side reactions.
Strategy:
-
Protection: Protect the phenolic -OH of 4-hydroxy-3-methoxyphenethylamine as a benzyl ether (using benzyl bromide and a base like K₂CO₃).
-
Pictet-Spengler Reaction: Perform the reaction on the protected substrate. The reaction is often cleaner and higher yielding.
-
Deprotection: Remove the benzyl group in the final step via catalytic hydrogenation (H₂, Pd/C), which will not affect the already saturated THIQ core.
Table 3: Common Phenol Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| Benzyl | Bn | BnBr, K₂CO₃ | H₂, Pd/C (Hydrogenolysis) |
| Methoxymethyl | MOM | MOMCl, DIPEA | Acidic conditions (e.g., HCl) |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | Fluoride source (e.g., TBAF) |
The benzyl group is often ideal for this synthesis as its removal conditions are orthogonal to the rest of the molecule.
Q4: How can I confirm the identity and purity of my final product?
A combination of standard analytical techniques should be used:
-
¹H NMR: Look for the characteristic signals of the THIQ core, including the benzylic protons at C1, and the aliphatic protons at C3 and C4, typically in the 2.5-4.5 ppm range. The two aromatic protons should appear as singlets. The methoxy group will be a sharp singlet around 3.8 ppm.
-
¹³C NMR: Confirm the presence of the expected number of carbon signals, including the aliphatic carbons of the THIQ ring and the aromatic carbons.
-
Mass Spectrometry (MS): Verify the molecular weight of the product. The expected monoisotopic mass for C₁₀H₁₃NO₂ is approximately 179.09 Da.[16]
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of this compound
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: To a round-bottom flask charged with 4-hydroxy-3-methoxyphenethylamine (1.0 eq), add an appropriate solvent such as acetonitrile or a mixture of acetic acid and sulfuric acid.
-
Reagent Addition: Add paraformaldehyde (1.2 eq).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH solvent system). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Follow the acid-base extraction procedure outlined in the Troubleshooting section (Q1). The crude product can be further purified by silica gel column chromatography or by recrystallization of its hydrochloride salt.
Protocol 2: Purification via Acid-Base Extraction and Salt Formation
-
Dissolution: Dissolve the crude reaction residue in ethyl acetate or dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (2-3 times). The basic THIQ product will move into the aqueous layer as its hydrochloride salt.
-
Wash: Discard the organic layer (containing neutral impurities). Wash the acidic aqueous layer once with ethyl acetate to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid NaHCO₃) until the pH is >10. The free amine will precipitate or form an oil.
-
Product Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 times). The purified free base is now in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
-
(Optional) Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ether). Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. Collect the solid hydrochloride salt by vacuum filtration and wash with cold ether.[8]
References
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Thermo Fisher Scientific Inc. Pictet-Spengler Tetrahydroisoquinoline Synthesis.
- Name-Reaction.com. Pictet-Spengler reaction.
- BenchChem. A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes.
- Centurion University. Synthesis of isoquinolines.
- Singh, M., & Singh, J. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985-14013.
- Nicoletti, M., O'Hagan, D., & Slawin, A. M. Z. (2001). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Organic & Biomolecular Chemistry, (23), 4349-4355.
- Li, J. J. (2009). Pictet–Spengler Tetrahydroisoquinoline Synthese.
- ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
- Organic Chemistry Portal. Bischler-Napieralski Reaction.
- Stornaiuolo, M., & Tala, S. R. (2019). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 24(19), 3464.
- ResearchGate. (2016). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride.
- ResearchGate. (n.d.).
- PrepChem.com. Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
- PubChem. This compound hydrochloride.
- Figshare. (2016). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4- tetrahydroisoquinoline Hydrochloride.
- Wikipedia. Pictet–Spengler reaction.
- Grokipedia. Pictet–Spengler reaction.
- DePaul University Digital Commons. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
- NROChemistry. Pictet-Spengler Reaction.
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- 15. Bischler-Napieralski Reaction [organic-chemistry.org]
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Technical Support Center: Purification of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Welcome to the technical support resource for the purification of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound at high purity. We will delve into the underlying chemical principles governing its purification, provide actionable troubleshooting advice, and present detailed protocols to address common issues.
Understanding the Molecule: Key Physicochemical Properties
This compound is a substituted tetrahydroisoquinoline (THIQ) alkaloid. Its structure presents a unique set of purification challenges due to the presence of three key functional groups: a basic secondary amine, an acidic phenolic hydroxyl group, and a methoxy ether.
-
Amphoteric Nature : The presence of both a basic nitrogen (pKa ~8-9) and an acidic phenol (pKa ~10) makes the compound's solubility highly dependent on pH.[1] It can be protonated in acidic conditions to form a water-soluble salt or deprotonated in strongly basic conditions.
-
Polarity : The combination of the polar hydroxyl and amine groups with the more nonpolar aromatic ring and methoxy group gives the molecule intermediate polarity. This often leads to good solubility in polar protic solvents like methanol and ethanol but can cause issues with co-eluting impurities of similar polarity.
-
Susceptibility to Oxidation : Phenolic compounds, especially those with electron-donating groups on the aromatic ring, are prone to oxidation.[2] This can lead to the formation of colored impurities (often quinone-type species), particularly when exposed to air, heat, or trace metals over time.
Logical Purification Workflow
A typical purification strategy involves a multi-step approach that leverages the compound's properties. The following diagram illustrates a recommended workflow.
Sources
Stability and storage conditions for 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Welcome to the technical support guide for 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the chemical integrity of your samples, leading to more reliable and reproducible experimental outcomes.
Core Chemical Profile & Stability Overview
This compound belongs to the tetrahydroisoquinoline (THIQ) class of alkaloids, which form the backbone of many biologically active molecules.[1][2] Its structure features a stable tetrahydroisoquinoline core, a methoxy group at position 6, and, most critically, a phenolic hydroxyl group at position 7.
The primary point of vulnerability for this molecule is the phenolic hydroxyl group . Phenols are electron-rich and are highly susceptible to oxidation, a process that can be catalyzed by exposure to atmospheric oxygen, light, trace metal impurities, or basic pH conditions. This oxidative degradation is the most common cause of sample impurity and color change. Therefore, all handling and storage procedures must be designed to mitigate these factors.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
For maximum stability, the compound should be stored as a solid under a dry, inert atmosphere, protected from light, and at low temperatures. Storage in solution is not recommended for long-term preservation.
| Parameter | Long-Term Storage (Solid) | Short-Term Storage (Solid) | Working Solution (Days-Weeks) |
| Temperature | -20°C | 2-8°C[3][4] | -20°C or -80°C |
| Atmosphere | Mandatory: Inert Gas (Argon or Nitrogen)[3] | Recommended: Inert Gas | Mandatory: Inert Gas Headspace |
| Light | Mandatory: Protect from light (Amber Vial) | Mandatory: Protect from light | Mandatory: Protect from light |
| Container | Tightly sealed, amber glass vial | Tightly sealed, amber glass vial | Tightly sealed, amber glass vial |
Q2: How should I handle the compound upon receipt?
Upon receiving the vial, inspect it for any damage to the seal. Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid, which can accelerate degradation. All subsequent handling, including weighing and aliquoting, should be performed under an inert atmosphere (e.g., in a glovebox or under a steady stream of argon or nitrogen).
Q3: Is it better to store the compound as a solid or in solution?
For long-term stability, storing the compound as a solid is unequivocally superior. Storing in solution, especially in protic solvents, can accelerate degradation. If you must store a solution, use a high-purity, anhydrous, and deoxygenated aprotic solvent such as DMSO or DMF. Flash-freeze the aliquots in liquid nitrogen before placing them at -80°C to minimize segregation effects.
Q4: What is the expected shelf-life of this compound?
For specialized research chemicals, a specific shelf-life is often not determined. However, when stored under the recommended long-term conditions (solid, -20°C, inert gas, dark), the compound should remain stable for at least one year. We strongly advise verifying the purity of the material by a suitable analytical method (e.g., HPLC, LC-MS) if it has been stored for an extended period or if you suspect degradation.
Troubleshooting Guide: Diagnosing and Preventing Degradation
This guide provides solutions to common problems encountered during the use of this compound.
Issue 1: The compound, originally a white or pale-yellow solid, has turned yellow, brown, or tan.
-
Underlying Cause: This is a definitive sign of oxidative degradation. The phenolic hydroxyl group has likely been oxidized to form highly colored quinone or semi-quinone species. This is the most common mode of degradation and is triggered by exposure to air (oxygen) and/or light.
-
Corrective Action & Prevention:
-
Assess Purity: Do not assume the material is usable. Its purity must be re-assessed by HPLC or LC-MS to quantify the extent of degradation before use in any experiment.
-
Prevent Recurrence: This degradation is preventable. Review your handling procedures immediately. Ensure all future handling is done under a strictly inert atmosphere and that vials are securely sealed and protected from light. Refer to the protocols in Section 4.
-
Issue 2: My analytical results (HPLC, LC-MS) show new or growing impurity peaks over time.
-
Underlying Cause: This confirms chemical instability in your current storage setup. If the new peaks correspond to masses indicative of oxygen addition, oxidation is the cause. Other possibilities include reaction with trace contaminants in solvents or on glassware. While the tetrahydroisoquinoline core is generally stable, it can react under strongly acidic or oxidizing conditions.[5]
-
Corrective Action & Prevention:
-
Characterize Degradants: If possible, use mass spectrometry to identify the impurities. This can confirm the degradation pathway (e.g., oxidation, dimerization).
-
Improve Storage: If storing a solution, switch to long-term solid aliquots. If you must use solutions, ensure your solvent is anhydrous, deoxygenated, and of the highest purity. Store at -80°C.
-
Consider a Fresh Start: For highly sensitive assays, it is often best to discard the compromised stock and begin with a fresh, unopened vial of the compound.
-
Issue 3: The compound is now difficult to dissolve, even in solvents where it was previously soluble.
-
Underlying Cause: The formation of degradation products, which may be polymeric or have different polarity, can significantly reduce solubility. This often accompanies a change in color and is a secondary indicator of significant oxidation.
-
Corrective Action & Prevention:
-
Attempt Solubilization: Gentle warming or sonication may help, but be aware that this will not reverse the degradation.
-
Verify Purity: Check the purity as described above. Poor solubility is a strong indicator that the material is compromised.
-
Strict Adherence to Protocols: This issue is almost always a result of improper storage. Re-evaluate your entire workflow, from receiving to solution preparation, to identify and eliminate points of air and moisture exposure.
-
Protocols for Ensuring Chemical Integrity
Adherence to strict protocols is the most effective way to preserve the integrity of this compound.
Protocol 1: Aliquoting Solid Compound for Long-Term Storage
This protocol should be performed immediately upon receiving the compound.
-
Preparation: Move the manufacturer's vial, new amber glass aliquot vials (with PTFE-lined caps), a precision balance, and appropriate spatulas into an inert atmosphere glovebox.
-
Equilibration: Ensure the main vial is at ambient temperature before bringing it into the glovebox antechamber to prevent moisture condensation.
-
Dispensing: Inside the glovebox, carefully open the main vial. Weigh the desired amount of solid into each new aliquot vial. Work swiftly to minimize exposure time, even within the glovebox.
-
Sealing: Tightly cap each aliquot vial. For extra protection, wrap the cap-vial interface with Parafilm.
-
Backfilling: Before re-sealing the main manufacturer's vial, flush the headspace with argon or nitrogen for 15-20 seconds.
-
Storage: Label all vials clearly with the compound name, date, and concentration/mass. Place them in a labeled secondary container and store at -20°C, protected from light.
Protocol 2: Preparing and Storing Stock Solutions
If a stock solution is absolutely necessary, follow these steps to maximize its short-term stability.
-
Solvent Preparation: Use a high-purity, anhydrous grade of an aprotic solvent (e.g., DMSO, DMF). Deoxygenate the solvent by bubbling argon or nitrogen gas through it for at least 30 minutes.
-
Dissolution: Bring an aliquot vial of the solid compound to room temperature. Under a counter-flow of inert gas or in a glovebox, add the deoxygenated solvent to the solid to achieve the desired concentration. Mix by gentle vortexing or inversion until fully dissolved.
-
Aliquoting Solution: Dispense the stock solution into smaller, single-use volume vials. This prevents the need for repeated freeze-thaw cycles of the main stock.
-
Storage: Flush the headspace of each vial with inert gas before sealing tightly. Store at -80°C in a dark, designated freezer box.
Visual Guides to Stability and Handling
Diagram 1: Primary Degradation Pathway
The diagram below illustrates the most probable oxidative degradation pathway for the compound, highlighting the vulnerability of the phenolic group which leads to the formation of colored impurities.
Caption: Oxidative degradation pathway leading to colored impurities.
Diagram 2: Recommended Storage and Handling Workflow
This flowchart provides a logical decision-making process for the proper handling of the compound from receipt to experimental use.
Caption: Decision workflow for proper compound handling and storage.
References
-
Chemsrc. 6-methoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-ol. [Link]
-
PubChem. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. [Link]
-
PubChem. 1-((3-Hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol. [Link]
-
Angene Chemical. Safety Data Sheet - 6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline. [Link]
-
ChemBK. 6-methoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-ol. [Link]
-
Wikipedia. Reticuline. [Link]
-
ChemBK. 6-Methoxy-7-ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]
-
El Antri, S., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 9(8), 650–657. [Link]
-
Aleku, G. A., et al. (2019). Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. Chemical Science, 10(29), 7132–7137. [Link]
-
Cilibrizzi, A., et al. (2020). 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 974–992. [Link]
-
Kaur, H., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(5), 2900–3033. [Link]
-
El Antri, S., et al. (2005). Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol. Acta Crystallographica Section E, 61(11), o3834–o3836. [Link]
-
PubChem. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
-
Nagayoshi, H., et al. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(1), 51–61. [Link]
-
Gładkowski, W., et al. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]
Sources
- 1. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 4. 42923-77-3|6-Methoxy-1,2,3,4-tetrahydroisoquinoline|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Binding Assays
Welcome to the technical support center for researchers working with 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol and related compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during the development and execution of binding assays for this class of molecules. Our focus is on providing practical, field-proven insights to help you overcome common hurdles and ensure the generation of high-quality, reproducible data.
Recent studies have identified derivatives of this compound as potent and selective ligands for the Dopamine D3 receptor (D3R) , a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[1][2] Therefore, this guide will be centered around troubleshooting a competitive radioligand binding assay targeting the D3R, a common and robust method for characterizing the binding affinity of novel compounds.
Core Principles of the Competitive Binding Assay
Before delving into troubleshooting, it's crucial to understand the fundamental principles of the competitive binding assay. In this setup, your unlabeled test compound (this compound) competes with a radiolabeled ligand (e.g., [³H]-Spiperone or [¹²⁵I]IABN) for binding to the D3 receptor.[1][3][4][5] By measuring the displacement of the radioligand at various concentrations of your test compound, you can determine its binding affinity (Ki).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
High Non-Specific Binding (NSB)
Q1: My non-specific binding is excessively high, compromising my assay window. What are the likely causes and how can I fix this?
A1: High non-specific binding (NSB) is one of the most common challenges in binding assays and can obscure your specific binding signal. NSB refers to the binding of your radioligand to components other than the D3 receptor, such as the filter membrane, assay plate plastic, or other proteins in your membrane preparation.[2]
Underlying Causes & Solutions:
-
Hydrophobic Interactions: Both the radioligand and your test compound may possess hydrophobic properties, leading to their "sticking" to plasticware and filter mats.[6]
-
Solution 1: Optimize Blocking Agents: Incorporate a blocking agent like Bovine Serum Albumin (BSA) at 0.1-1% (w/v) in your assay buffer. BSA will coat the surfaces of your assay plates and filters, reducing the available sites for non-specific interactions.[7]
-
Solution 2: Add a Detergent: A low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can help to reduce hydrophobic interactions.[2] However, be cautious as higher concentrations can disrupt membrane integrity and receptor conformation.[3][7][8]
-
-
Electrostatic Interactions: Charged molecules can interact non-specifically with charged surfaces.
-
Receptor Preparation Quality: Impurities or denatured proteins in your membrane preparation can contribute to NSB.
-
Solution: Optimize Membrane Preparation: Ensure your membrane preparation protocol includes sufficient washing steps to remove extraneous proteins. Consider using a sucrose gradient centrifugation step for further purification.
-
-
Filter Binding (for filtration assays): The radioligand may be binding directly to the filter material.
-
Solution 1: Pre-soak Filters: Pre-soak your filter plates (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the negative charge of the glass fiber and subsequent non-specific binding of positively charged ligands.[1]
-
Solution 2: Optimize Washing: Increase the number of washes and the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[7]
-
Experimental Workflow for Optimizing NSB:
Caption: Iterative workflow for reducing high non-specific binding.
Low or No Specific Binding
Q2: I'm observing very low or even no specific binding. What could be going wrong?
A2: A lack of specific binding can be a frustrating issue, suggesting a fundamental problem with one or more of your assay components or conditions.
Underlying Causes & Solutions:
-
Receptor Integrity and Concentration: The D3 receptors in your membrane preparation may be degraded, inactive, or present at too low a concentration.
-
Solution 1: Verify Receptor Presence: Confirm the presence of the D3 receptor in your membrane preparations using a technique like Western Blot.
-
Solution 2: Optimize Receptor Concentration: Titrate the amount of membrane protein per well. Too little will result in a weak signal, while too much can lead to ligand depletion.[10] A good starting point for many GPCR assays is 5-20 µg of membrane protein per well.
-
Solution 3: Proper Handling and Storage: Ensure that your membrane preparations are stored correctly at -80°C and thawed rapidly on ice immediately before use to prevent degradation.
-
-
Radioligand Issues: The radioligand itself could be the source of the problem.
-
Solution 1: Check Radioligand Integrity: Verify the expiration date of your radioligand. Over time, radiochemical decomposition can reduce its binding activity.
-
Solution 2: Confirm Radioligand Concentration: Double-check your dilution calculations. An error in dilution can lead to a much lower than intended radioligand concentration in the assay.
-
Solution 3: Choose an Appropriate Radioligand: Ensure you are using a radioligand with high affinity for the D3 receptor and high specific activity.[7] For D3R, [³H]-Spiperone or the more selective [¹²⁵I]IABN are common choices.[1][4]
-
-
Incorrect Assay Conditions: The buffer composition, incubation time, or temperature may not be optimal for binding.
-
Solution 1: Verify Buffer Composition: Ensure your assay buffer has the correct pH (typically 7.4 for physiological relevance) and contains necessary ions like Mg²⁺, which can be crucial for GPCR conformation and ligand binding.[11]
-
Solution 2: Optimize Incubation Time and Temperature: Binding must reach equilibrium. For high-affinity ligands, this can take longer than expected.[10][12] Perform a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine when equilibrium is reached. Most dopamine receptor binding assays are incubated at room temperature or 37°C.[5][13]
-
Poor Reproducibility and High Variability
Q3: My results are inconsistent between experiments, and I have high variability between replicate wells. How can I improve the reproducibility of my assay?
A3: Poor reproducibility can stem from a variety of factors, often related to subtle variations in technique and assay setup.
Underlying Causes & Solutions:
-
Pipetting Inaccuracy: Small errors in pipetting volumes, especially of concentrated stock solutions, can lead to significant variability.
-
Solution: Calibrate Pipettes and Use Proper Technique: Regularly calibrate your pipettes. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions.
-
-
Inconsistent Incubation Times and Temperatures: Variations in incubation conditions can affect the extent of binding.
-
Solution: Standardize Incubation: Use a temperature-controlled incubator and ensure that all plates are incubated for the same duration. For filtration assays, filter plates one at a time to ensure consistent incubation times for all wells.
-
-
Membrane Preparation Inconsistency: Batch-to-batch variation in your membrane preparation can be a major source of variability.
-
Solution: Prepare a Large, Single Batch: If possible, prepare a large batch of membrane homogenate, aliquot it, and store it at -80°C. This will ensure you are using the same receptor source for multiple experiments.
-
-
Insufficient Mixing: Inadequate mixing of assay components can lead to heterogeneous binding in the wells.
-
Solution: Ensure Thorough Mixing: Gently vortex or triturate your diluted reagents before adding them to the assay plate. After adding all components, gently tap or briefly vortex the plate.
-
Data Presentation: Example of Acceptable vs. Unacceptable Variability
| Parameter | Acceptable Variability | Unacceptable Variability |
| %CV of Replicates | < 15% | > 20% |
| Z'-factor | > 0.5 | < 0.4 |
| Signal-to-Noise Ratio | > 10 | < 3 |
Hypothetical Experimental Protocol: D3R Competitive Binding Assay
This protocol provides a framework for a standard filtration-based competitive binding assay for this compound.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-Spiperone (Specific Activity: ~80 Ci/mmol)
-
Non-Specific Binding (NSB) Determinator: (+)-Butaclamol (10 µM final concentration)
-
Receptor Source: Membrane preparation from HEK293 cells stably expressing human D3R
-
Test Compound: this compound
-
Hardware: 96-well filter plates (GF/C), 96-well collection plates, vacuum manifold, liquid scintillation counter.
Protocol Steps:
-
Prepare Reagents:
-
Dilute the D3R membrane preparation in assay buffer to a final concentration of 10 µ g/well .
-
Prepare a 2x working solution of [³H]-Spiperone in assay buffer (e.g., to a final assay concentration of 0.5 nM).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a 10 µM solution of (+)-butaclamol in assay buffer for NSB determination.
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to the "Total Binding" wells.
-
Add 50 µL of 10 µM (+)-butaclamol to the "NSB" wells.
-
Add 50 µL of the corresponding serial dilution of your test compound to the "Competition" wells.
-
-
Add Radioligand and Receptor:
-
Add 50 µL of the 2x [³H]-Spiperone solution to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
-
Filtration and Washing:
-
Place the filter plate on a vacuum manifold.
-
Rapidly aspirate the contents of the wells through the filter.
-
Wash the filters 4 times with 200 µL of ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
Data Analysis Workflow:
Caption: Workflow for analyzing competitive binding assay data.
Alternative Assay Formats
While radioligand binding assays are a gold standard, other formats exist that may be more suitable for high-throughput screening or avoiding radioactivity.
-
Fluorescence Polarization (FP) Assay: This technique measures the change in the rotational speed of a fluorescently labeled ligand upon binding to the receptor. It is a homogeneous assay, meaning it does not require a separation step.[3][8][14]
-
Scintillation Proximity Assay (SPA): This is another homogeneous radioligand binding assay where the receptor is immobilized on scintillant-containing beads. Only radioligand bound to the receptor is close enough to the bead to generate a signal.[15][16]
Troubleshooting for these assays will involve similar principles to those outlined above, with additional considerations specific to the detection technology (e.g., quenching in fluorescence assays, bead settling in SPA).
By systematically addressing the potential issues outlined in this guide, researchers can enhance the quality and reliability of their binding assay data for this compound and advance their drug discovery efforts.
References
-
Allikalt, A., Absalum, P., & Rinken, A. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 14, 1145009. [Link]
-
Allikalt, A., Absalum, P., & Rinken, A. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central. [Link]
-
Bhattacharyya, S. (2018). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. [Link]
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Bio-protocol. (n.d.). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. [Link]
-
Dean, R. A., & Milligan, G. (1991). Optimisation of conditions for solubilisation of the bovine dopamine D2 receptor. Biochemical Society transactions, 19(1), 91S. [Link]
-
Kim, H. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology, 15, 1370002. [Link]
-
Luedtke, R. R., et al. (2021). Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs). ACS Chemical Neuroscience, 12(11), 2011-2026. [Link]
-
Allikalt, A., et al. (2020). Quantitative analysis of fluorescent ligand binding to dopamine D3 receptors using live-cell microscopy. The FEBS Journal, 287(21), 4735-4752. [Link]
-
Smith, J. S., & Lefkowitz, R. J. (2021). Community guidelines for GPCR ligand bias: IUPHAR review 32. British Journal of Pharmacology, 178(18), 3577-3633. [Link]
-
Casadó, V., et al. (2017). Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model. Scientific Reports, 7(1), 1-15. [Link]
-
Sykes, D. A., & Charlton, S. J. (2012). Binding kinetics of ligands acting at GPCRs. Progress in molecular biology and translational science, 106, 33-66. [Link]
-
Reddit. (2024). Help with troubleshooting my radioligand competition binding assay. r/pharmacology. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
ResearchGate. (n.d.). Dopamine concentration optimization (0.1 M pH 7.4 buffer solution,...). ResearchGate. [Link]
-
ResearchGate. (2018). How can I reduce nonspecific binding in an assay with a hydrophobic ligand?. ResearchGate. [Link]
-
Sahlholm, K., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4099. [Link]
-
Glickman, F. R., & Wood, T. P. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. In Receptor-Ligand Interactions. Methods in Molecular Biology. Humana Press. [Link]
-
Wikipedia. (n.d.). Scintillation proximity assay. Wikipedia. [Link]
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243-261. [Link]
-
de Graaf, C., Rognan, D., & Vroling, B. (2011). In Silico Veritas: The Pitfalls and Challenges of Predicting GPCR-Ligand Interactions. Pharmaceuticals, 4(9), 1196-1215. [Link]
-
An, L., & Gesty-Palmer, D. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
-
Szymańska, P., et al. (2022). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. International Journal of Molecular Sciences, 23(11), 5988. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
ResearchGate. (2013). How to solubilize dopamine receptor. ResearchGate. [Link]
-
Harding, W. W., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a this compound Motif. ACS medicinal chemistry letters, 9(10), 990-995. [Link]
-
ChemRxiv. (2023). Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning App. ChemRxiv. [Link]
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- 3. dspace.ut.ee [dspace.ut.ee]
- 4. Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimisation of conditions for solubilisation of the bovine dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. multispaninc.com [multispaninc.com]
- 13. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 14. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 15. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 16. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Tetrahydroisoquinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing and troubleshooting these critical reactions. The THIQ scaffold is a cornerstone in a vast array of natural products and pharmaceuticals, making its efficient synthesis paramount.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own work.
Two of the most robust and widely utilized methods for constructing the THIQ core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction .[4] This guide is structured to address common issues encountered with both methodologies.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section is formatted in a question-and-answer style to directly address specific experimental failures.
Issue 1: Low or No Product Yield
Q1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?
A1: Low or no yield is the most common issue and can stem from several factors related to substrate reactivity, reaction conditions, or reagent choice. A systematic approach is crucial.
-
Substrate Reactivity (The "Electronic" Problem): Both the Pictet-Spengler and Bischler-Napieralski reactions are forms of intramolecular electrophilic aromatic substitution.[5][6] The success of the key cyclization step is highly dependent on the nucleophilicity of the aromatic ring.
-
Cause: Your β-arylethylamine (Pictet-Spengler) or β-arylethylamide (Bischler-Napieralski) lacks sufficient electron-donating groups (EDGs) on the aromatic ring (e.g., alkoxy, alkyl, hydroxy groups).[7][8][9] Electron-withdrawing groups (EWGs) will significantly hinder or prevent the reaction.
-
Solution: For substrates with deactivated rings, more forcing conditions are necessary. For a Bischler-Napieralski reaction, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often required.[8][10] For a Pictet-Spengler reaction, a superacid catalyst may be needed to increase the electrophilicity of the iminium ion intermediate.[11]
-
-
Inadequate Reagent Activity (The "Activation" Problem):
-
Cause (Bischler-Napieralski): The dehydrating agent is not potent enough for your specific substrate. POCl₃ is common, but may be insufficient for less-activated systems.[8]
-
Solution (Bischler-Napieralski): Switch to a more powerful dehydrating system. Modern alternatives to harsh reagents include triflic anhydride (Tf₂O) with a non-nucleophilic base, which can often be run at lower temperatures.[7][12]
-
Cause (Pictet-Spengler): The acid catalyst is too weak to effectively promote the formation of the reactive iminium ion intermediate.[6]
-
Solution (Pictet-Spengler): While traditional methods used strong protic acids like HCl, these can sometimes be detrimental.[6] Consider screening Lewis acids (e.g., BF₃·OEt₂) or using milder Brønsted acids like trifluoroacetic acid (TFA), especially for sensitive substrates.[13]
-
-
Reaction Conditions (The "Physical" Problem):
-
Cause: The reaction temperature may be too low for cyclization or too high, leading to decomposition.[8][14] Additionally, poor solubility of starting materials in the chosen solvent can prevent the reaction from initiating.[15]
-
Solution: For temperature, perform a systematic optimization, starting at a literature-reported temperature and incrementally increasing it. Monitor by TLC or LCMS to find the sweet spot between reaction rate and byproduct formation. For solubility, ensure your starting materials are fully dissolved at the reaction temperature. If not, a different solvent system is required. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times by allowing for rapid heating to superheated solvent temperatures.[11][12]
-
Issue 2: Significant Byproduct Formation
Q2: My reaction works, but I'm getting a major side product that is difficult to separate. What could it be?
A2: The identity of the major byproduct is highly dependent on the reaction type.
-
In Bischler-Napieralski Reactions:
-
Probable Cause: You are observing the formation of a styrene derivative . This occurs via a retro-Ritter reaction , which is strong evidence for the presence of a nitrilium ion intermediate.[16][17] This side reaction is favored when the resulting styrene is highly conjugated.
-
Solution: The retro-Ritter reaction is an equilibrium process. To shift the equilibrium back toward the desired intermediate, one effective strategy is to use the corresponding nitrile as the reaction solvent.[17] Alternatively, using oxalyl chloride to generate an N-acyliminium intermediate can circumvent the pathway that leads to the nitrile elimination.[16]
-
-
In Pictet-Spengler Reactions:
-
Probable Cause: You are likely forming the oxidized dihydroisoquinoline or fully aromatic isoquinoline . This is especially common during workup or purification if the THIQ product is sensitive to air oxidation.
-
Solution: Ensure the reaction workup is performed under an inert atmosphere (N₂ or Ar) if your product is known to be air-sensitive. During purification, minimize exposure to air and light. Sometimes, immediate reduction of the crude product mixture (e.g., with NaBH₄) can convert any oxidized byproducts back to the desired THIQ, simplifying purification.
-
Issue 3: Challenges in Product Purification
Q3: My crude product is an intractable mixture, and purification by column chromatography is giving poor results. What are my options?
A3: Purification of THIQs, which are basic amines, can be challenging.
-
Problem: The compound streaks on silica gel or decomposes.
-
Cause: The acidic nature of standard silica gel can interact strongly with the basic nitrogen of the THIQ, causing streaking or even decomposition.[18]
-
Solution:
-
Neutralize the Silica: Pre-treat your column silica with a triethylamine solution (e.g., by eluting the packed column with a solvent system containing 1-2% Et₃N) to neutralize the acidic sites.
-
Switch Stationary Phase: Consider using neutral alumina or Florisil for chromatography.[18]
-
Test Stability: Before committing to a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If new spots appear, your compound is likely unstable on silica.[18]
-
-
-
Problem: Poor separation from starting materials or byproducts.
-
Solution:
-
Acid-Base Extraction: Exploit the basicity of your THIQ product. Dissolve the crude mixture in an organic solvent (like DCM or EtOAc) and wash with dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.
-
Salt Precipitation: Dissolve the crude product in a suitable solvent (e.g., DCM) and add a solution of HCl in ether or dioxane. The THIQ product will often precipitate as the hydrochloride salt, which can be collected by filtration.[19] This salt can then be used directly or neutralized to provide the free base.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for large-scale purification, especially for removing minor impurities.[19][20]
-
-
Frequently Asked Questions (FAQs)
Q4: Which synthetic route is better for my target molecule: Pictet-Spengler or Bischler-Napieralski?
A4: The choice depends primarily on your available starting materials and the desired substitution pattern on the final THIQ.
-
Choose Pictet-Spengler if:
-
You are starting from a β-arylethylamine .
-
You need to install a substituent at the C1 position. The nature of this substituent is determined by the aldehyde or ketone used in the reaction.[6][21]
-
You are aiming for an asymmetric synthesis, as well-developed catalytic asymmetric versions of the Pictet-Spengler reaction exist.[3]
-
-
Choose Bischler-Napieralski if:
-
You are starting from a β-arylethylamide .
-
Your target THIQ is unsubstituted at the C1 position (if you start with a formamide) or has a C1 substituent derived from the acyl group of the amide.
-
The reaction typically produces a 3,4-dihydroisoquinoline, which must be subsequently reduced (e.g., with NaBH₄) to obtain the THIQ.[2][7]
-
Q5: How critical is the choice of solvent?
A5: Solvent choice is crucial and can impact reaction rate, yield, and even stereoselectivity.[15]
-
For Bischler-Napieralski: The reaction is often run in a non-polar, inert solvent like toluene or even neat (without solvent).[12]
-
For Pictet-Spengler: A wider range of solvents can be used.
-
Protic Solvents: Traditionally used with acid catalysis.[6]
-
Aprotic Solvents: Have been shown to provide superior yields in many cases.[6][15]
-
In Asymmetric Catalysis: The solvent can profoundly affect stereoselectivity. A non-coordinating solvent is often preferred to ensure a rigid and well-defined transition state between the substrate and the chiral catalyst.[15]
-
Q6: My reaction involves a chiral center. How can I control the stereochemistry?
A6: Achieving high stereoselectivity is a common goal, especially in drug development.
-
Diastereoselectivity: In substrates with an existing chiral center, the reaction conditions can influence the ratio of diastereomers formed. For example, in the Pictet-Spengler reaction, the choice of solvent can significantly affect the cis:trans ratio of the product.[22]
-
Enantioselectivity: To create a new chiral center with high enantiomeric excess (e.e.), a chiral catalyst is typically required. Chiral Brønsted acids (e.g., derived from BINOL) have been successfully employed in asymmetric Pictet-Spengler reactions.[3][21] The catalyst, solvent, and temperature must all be carefully optimized to minimize the uncatalyzed racemic "background" reaction.[23]
Data Summary & Key Parameters
Table 1: Dehydrating Agent Selection for Bischler-Napieralski Reaction
| Aromatic Ring Activation | Recommended Dehydrating Agent | Typical Conditions | Reference(s) |
| High (e.g., dimethoxy-substituted) | POCl₃ (Phosphoryl chloride) | Reflux in neat POCl₃ or Toluene | [7][10] |
| Moderate (e.g., monoalkoxy-substituted) | P₂O₅ in POCl₃ or Tf₂O with base | Reflux or 0 °C to RT | [7][10] |
| Low / Deactivated | P₂O₅ in refluxing POCl₃ | High temperature (reflux) | [8][10] |
| Acid-Sensitive Substrates | Tf₂O (Triflic anhydride) + 2-chloropyridine | -20 °C to 0 °C | [7][12] |
Table 2: Common Solvents for the Pictet-Spengler Reaction
| Solvent Type | Examples | Key Considerations | Reference(s) |
| Aprotic Non-Polar | Toluene, Dichloromethane (DCM) | Good for substrate solubility; often gives high yields. | [6] |
| Aprotic Polar | Acetonitrile, Nitromethane | Can stabilize charged intermediates; may influence stereoselectivity. | [15][22] |
| Protic | Methanol, Ethanol | Traditional choice, used with protic acid catalysts. | [6][24] |
| Ionic Liquids | [bmim]PF₆ | Greener alternative, can improve yields and simplify workup. | [25] |
Visualized Mechanisms & Workflows
Diagram 1: The Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler reaction.
Diagram 2: The Bischler-Napieralski Reaction Mechanism (Nitrilium Pathway)
Caption: Mechanism of the Bischler-Napieralski reaction.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for a Pictet-Spengler Reaction
This protocol is a representative example and should be adapted based on the specific reactivity of the substrates.
-
Reaction Setup: To a round-bottom flask charged with the β-arylethylamine (1.0 eq), add the chosen anhydrous solvent (e.g., dichloromethane or methanol, to make a ~0.1 M solution).[24]
-
Addition of Carbonyl: Add the aldehyde or ketone (1.1 - 1.5 eq) to the solution.[9] Using a slight excess ensures complete consumption of the amine.[9]
-
Catalyst Addition: Add the acid catalyst. For protic acids like trifluoroacetic acid (TFA), a catalytic amount (10 mol%) is often sufficient. For Lewis acids, loading may vary.
-
Reaction Monitoring: Stir the reaction at the desired temperature (ranging from room temperature to reflux). Monitor the progress by TLC or LCMS until the starting amine is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and partition the mixture between the aqueous solution and an organic solvent (e.g., CH₂Cl₂).[24]
-
Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent.[24]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[24]
-
Purification: Purify the crude material by flash column chromatography (potentially on base-washed silica) or recrystallization to afford the pure tetrahydroisoquinoline.
Protocol 2: General Procedure for a Bischler-Napieralski Reaction followed by Reduction
This protocol uses POCl₃, a common but corrosive reagent. All manipulations should be performed in a fume hood.
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the β-arylethylamide (1.0 eq).[7]
-
Reagent Addition: Add anhydrous solvent (e.g., acetonitrile or dichloromethane, ~0.1 M) followed by the slow addition of phosphoryl chloride (POCl₃, 2-5 eq) at 0 °C.[7]
-
Cyclization: Fit the flask with a reflux condenser and heat the reaction to reflux. Monitor the reaction by TLC or LCMS until the starting amide is consumed (typically 1-4 hours).[7]
-
Concentration: Cool the reaction mixture to room temperature and concentrate it to dryness via rotary evaporation to remove excess POCl₃ and solvent.[7]
-
Reduction Setup: Carefully dissolve the resulting residue in methanol (MeOH) and cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 3-5 eq) portion-wise, ensuring the temperature remains low. Allow the mixture to stir while slowly warming to room temperature over 1-2 hours.[7][26]
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., DCM). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.[7]
-
Purification: Purify the crude product by flash column chromatography or other suitable methods.
References
- BenchChem. Technical Support Center: Solvent Effects on the Oxa-Pictet–Spengler Reaction.
- Grokipedia. Bischler–Napieralski reaction.
- Maxbrain Chemistry. Bischler–Napieralski Reaction.
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
- Wikipedia. Pictet–Spengler reaction.
- NROChemistry. Pictet-Spengler Reaction.
- Wikipedia. Bischler–Napieralski reaction.
- Grokipedia. Pictet–Spengler reaction.
- J&K Scientific LLC. Bischler-Napieralski Reaction.
- BenchChem. Improving the yield of the Bischler-Napieralski reaction for isoquinolines.
- PMC. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
- J&K Scientific LLC. Pictet-Spengler Reaction.
- BenchChem. "troubleshooting Oxa-Pictet–Spengler reaction side reactions".
- BenchChem. Troubleshooting Aromoline synthesis side reactions.
- PMC. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
- ACS Publications. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews.
- Reddit. How to purify halo-isoquinolines??.
- Organic Chemistry Portal. Bischler-Napieralski Reaction.
- ACS Publications. Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions.
- Organic Chemistry Portal.
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
- University of Rochester, Department of Chemistry.
- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- ResearchGate.
- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- BenchChem. Technical Support Center: Synthesis of Complex Tetrahydroisoquinoline (THIQ)
Sources
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bischler–Napieralski Reaction [maxbrainchemistry.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 12. grokipedia.com [grokipedia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Overcoming In Vitro Solubility Challenges with 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting solutions for common solubility issues encountered during in vitro experiments. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.
Section 1: Physicochemical Profile of this compound
Understanding the inherent chemical properties of a compound is the first step in troubleshooting its behavior in solution. This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This characteristic is central to its solubility profile.
-
Basic Group: The secondary amine in the tetrahydroisoquinoline ring (pKa ~9-11) can be protonated to form a positively charged cation.
-
Acidic Group: The phenolic hydroxyl group (pKa ~9-10) can be deprotonated to form a negatively charged anion.
The molecule's charge state is therefore highly dependent on the pH of the aqueous environment.[1][2][3] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, which typically corresponds to its point of minimum aqueous solubility.[4]
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [5][6] |
| Molecular Weight | 179.22 g/mol | [7] |
| Structure | Contains a tetrahydroisoquinoline core with a methoxy group and a phenolic hydroxyl group. It is structurally related to bioactive alkaloids like reticuline.[8][9] | - |
| Key Functional Groups | Secondary Amine (basic), Phenolic Hydroxyl (acidic), Methoxy Group, Aromatic Ring. | - |
| Predicted pKa | The secondary amine has a predicted basic pKa around 9.0, while the phenolic hydroxyl has an acidic pKa.[10] This amphoteric nature is critical for solubility. | [10] |
| Appearance | Typically a solid at room temperature. | [10] |
Section 2: Foundational Knowledge - Kinetic vs. Thermodynamic Solubility
A common point of confusion in experimental work is the distinction between kinetic and thermodynamic solubility. Misinterpreting which type of solubility is being observed can lead to significant issues with precipitation and data irreproducibility.[11]
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Definition | The concentration at which a compound, introduced from a concentrated organic stock solution (e.g., DMSO), begins to precipitate in an aqueous buffer.[12][13] | The true equilibrium concentration of a compound in a saturated solution after an extended period, where excess solid is in equilibrium with the solution.[14][15] |
| Typical Measurement | A rapid assessment (minutes to a few hours) often used in high-throughput screening.[12][15] | A longer-term measurement (e.g., 24-48 hours) using the shake-flask method.[13][15] |
| Result Interpretation | Often results in a supersaturated solution, yielding a higher apparent solubility value. This state is metastable and can precipitate over time.[11][14] | Represents the true, stable solubility limit of the compound in its most stable crystalline form under the given conditions. |
| Relevance | Useful for early-stage discovery to quickly flag compounds with potential solubility liabilities.[15] | Crucial for lead optimization, formulation development, and ensuring long-term stability in assays.[13] |
Most in vitro issues arise when an experiment's duration or conditions cause a metastable supersaturated solution (kinetic solubility) to crash out as the system moves towards true thermodynamic equilibrium.
Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility-related questions in a practical, problem-solving format.
Q1: I'm having trouble dissolving the compound to make a high-concentration stock in DMSO. What can I do?
Answer: While DMSO is an excellent solvent for many organic compounds, issues can still arise.
-
Causality: The compound may have strong crystal lattice energy, making it resistant to dissolution even in a powerful organic solvent. Purity can also be a factor, as impurities can sometimes hinder solubilization.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the mixture to 30-40°C. Many compounds, including those with planar ring structures, show increased solubility with gentle heating.[16] Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to provide mechanical energy, which can help break up the solid material and accelerate the dissolution process.
-
Vortexing: Ensure thorough mixing by vortexing the sample for several minutes.
-
Alternative Organic Solvents: If DMSO fails, consider other polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). However, always verify their compatibility with your specific assay, as they can be more aggressive towards plastics and biological components.
-
Q2: My compound dissolves perfectly in DMSO, but I see immediate or delayed precipitation when I dilute it into my aqueous assay buffer. Why?
Answer: This is the most common manifestation of poor aqueous solubility and is directly related to the concept of kinetic solubility and supersaturation.
-
Causality: When the concentrated DMSO stock is added to the aqueous buffer, the solvent environment changes dramatically from organic to mostly aqueous. The compound's solubility limit is likely much lower in the aqueous buffer. The initial dissolved state is a supersaturated solution, which is thermodynamically unstable and will precipitate over time to reach its lower, true thermodynamic solubility.[12][14]
-
Troubleshooting Workflow: The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for precipitation.
Q3: How exactly does pH affect the solubility of this compound?
Answer: The pH of your aqueous buffer is arguably the most critical factor influencing the solubility of this compound due to its amphoteric nature.
-
Causality: By changing the pH, you alter the ionization state of the molecule.
-
In Acidic Conditions (e.g., pH < 7): The secondary amine becomes protonated (R₂NH₂⁺). This positive charge significantly increases the molecule's interaction with polar water molecules, thereby increasing solubility.
-
In Basic Conditions (e.g., pH > 10): The phenolic hydroxyl group becomes deprotonated (Ar-O⁻). This negative charge also enhances aqueous solubility.
-
Near the Isoelectric Point (pI): At the pI, the molecule has a net neutral charge, minimizing its affinity for water and leading to the lowest solubility.
-
Caption: Impact of pH on molecular charge and solubility.
Practical Tip: For most cell-based assays conducted around pH 7.4, the compound may be near its lowest solubility. A slight shift in pH, if tolerated by the assay, can make a significant difference. If not, other strategies are required.
Q4: What are some advanced solubilization techniques I can try?
Answer: If adjusting concentration and pH is not feasible, you can use formulation strategies involving excipients. These are common in drug development and can be adapted for in vitro use.[17][18][19]
-
Co-solvents: The use of a water-miscible organic solvent in the final aqueous buffer can increase solubility.[20]
-
Examples: Polyethylene glycol 400 (PEG-400), propylene glycol (PG), ethanol.
-
Protocol: Prepare an intermediate stock of your compound in the co-solvent. Then, add this to your buffer.
-
Caution: Keep the final concentration of the co-solvent as low as possible (ideally <1%, max 5% v/v), as it can affect protein conformation, enzyme activity, and cell viability.
-
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules.[21]
-
Mechanism: The hydrophobic drug molecule (or a part of it) sits inside the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the entire complex is water-soluble.[22]
-
Common Choice: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.
-
Protocol: The compound can be dissolved in a solution already containing the cyclodextrin. The presence of a co-solvent can sometimes have a synergistic or antagonistic effect on complex formation, so optimization may be required.[22][23][24][25]
-
Section 4: Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol is designed to minimize precipitation when preparing working solutions from a DMSO stock.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Use gentle warming (37°C) and sonication if necessary to ensure it is fully dissolved. Visually inspect for any particulates against a light source.
-
Create Intermediate Dilution: Make an intermediate dilution of the DMSO stock in your assay buffer. Crucially, add the DMSO stock to the buffer, not the other way around. Use vigorous vortexing during the addition to promote rapid mixing and minimize localized high concentrations that can trigger precipitation.
-
Prepare Final Working Solution: Perform the final serial dilutions from the highest-concentration aqueous solution that remains clear.
-
Stability Check: Allow the final working solutions to sit at the experimental temperature for at least 30-60 minutes before starting the assay. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect) immediately before use.
Protocol 2: Basic Kinetic Solubility Assessment
This "shake-flask" inspired method provides a more realistic measure of your compound's solubility under assay conditions.[15]
-
Preparation: Add an excess amount of the solid compound to a series of vials containing your assay buffer at different pH values (e.g., pH 5.0, 7.4, 9.0). Ensure enough solid is added so that some remains undissolved.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours. This allows the solution to reach thermodynamic equilibrium.[15]
-
Separation of Solid: After incubation, separate the undissolved solid. This can be done by either:
-
Centrifuging the samples at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collecting the supernatant.
-
Filtering the solution through a 0.22 µm PVDF filter. Be mindful of potential compound adsorption to the filter material.
-
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate. This can be done using a pre-calibrated analytical method like HPLC-UV or LC-MS. UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore and no interfering substances are present.
-
Analysis: The measured concentration is the thermodynamic solubility of the compound under those specific conditions. This value represents the true maximum concentration you can expect to maintain in solution over the long term.
References
- Al-Ghabeish, M., & Al-Akayleh, F. (2014).
- Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Garg, T., Singh, S., & Singh, S. (2015). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmacy and Bioallied Sciences, 7(4), 283–290.
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.
- Avdeef, A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Garg, T., et al. (2015). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols.
- Google Patents. (n.d.).
- ChemGulf. (2025). How do amines and amides affect the pH of a solution? Blog.
- Sopyan, I., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Sciences and Research, 8(10), 1147.
- ChemicalBook. (n.d.). 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3.
- Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200.
- Yalkowsky, S. H., & Rubino, J. T. (1985). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of pharmaceutical sciences, 74(4), 416-421.
- Chemsrc. (n.d.). CAS#:19641-12-4 | 6-methoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-ol.
- ChemicalBook. (n.d.). 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
- PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline.
- PubChem. (n.d.). 1-((3-Hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol.
- Jullian, C., et al. (2019). Effect of cyclodextrin and cosolvent on the solubility and antioxidant activity of caffeic acid. Food Chemistry, 276, 595-601.
- Khan, A., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 27(11), 3435.
- Wikipedia. (n.d.). Reticuline.
- Kumar, S., & Singh, P. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulary Science and Bioavailability, 8(1), 212.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.
- de Oliveira, D. A. R., et al. (2023). Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology. Foods, 12(7), 1539.
- World Pharma Today. (n.d.).
- LibreTexts Chemistry. (2023). Advanced Properties of Amines.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
- Michael, I. (2025). Formulation strategies for poorly soluble drugs.
- Wikipedia. (n.d.). Isoelectric point.
- Grifagni, F., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1315-1326.
- Shaji, J., & Jain, V. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
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- 4. Isoelectric point - Wikipedia [en.wikipedia.org]
- 5. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 6. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 1-((3-Hydroxy-4-methoxyphenyl)methyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | C19H23NO4 | CID 10233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Reticuline - Wikipedia [en.wikipedia.org]
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- 22. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Welcome to the technical support center for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. This valuable intermediate is a key building block for numerous isoquinoline alkaloids with significant pharmacological properties.
This guide will delve into the common synthetic routes, focusing on the potential side reactions and offering practical, field-proven solutions to overcome these challenges. We will explore the nuances of the Pictet-Spengler and Bischler-Napieralski reactions, the two primary methods for constructing the tetrahydroisoquinoline core, with a specific focus on the unique considerations for a phenolic substrate.
I. Common Synthetic Routes and Potential Pitfalls
The synthesis of this compound typically involves a multi-step process. The two most prevalent strategies for constructing the core tetrahydroisoquinoline ring system are the Pictet-Spengler and Bischler-Napieralski reactions. Each of these methods presents a unique set of challenges, particularly when dealing with the reactive phenolic hydroxyl group.
A. Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] For the synthesis of our target molecule, this would typically involve the reaction of 3-hydroxy-4-methoxyphenethylamine with formaldehyde.
Expected Reaction Pathway:
Figure 1: General workflow of the Pictet-Spengler reaction.
Troubleshooting Guide for the Pictet-Spengler Reaction
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low to no product formation | 1. Decomposition of the starting amine: Phenolic amines can be sensitive to acidic conditions and may decompose. 2. Insufficiently acidic conditions: The cyclization step requires an acid catalyst to activate the iminium ion for electrophilic aromatic substitution.[1] 3. Low reactivity of the aromatic ring: While the hydroxyl and methoxy groups are activating, steric hindrance or other factors might reduce the nucleophilicity of the desired cyclization position. | 1. Protect the phenolic hydroxyl group: Employing a protecting group such as a benzyl ether can prevent decomposition and unwanted side reactions. The synthesis would then involve the Pictet-Spengler reaction of 3-benzyloxy-4-methoxyphenethylamine, followed by a deprotection step. 2. Optimize acid catalyst and solvent: Screen various protic and Lewis acids (e.g., HCl, H₂SO₄, TFA, BF₃·OEt₂) and solvents to find the optimal conditions for your specific substrate. 3. Increase reaction temperature: Carefully increasing the temperature can sometimes overcome activation energy barriers. |
| Formation of multiple products (isomers) | Lack of regioselectivity: Cyclization can potentially occur at different positions on the aromatic ring, especially if both ortho positions to the ethylamine chain are activated. | Use of a directing group: While less common in this specific synthesis, in more complex systems, a directing group can be employed to favor cyclization at a specific position. For this molecule, the electronics of the hydroxyl and methoxy groups generally favor the desired regioselectivity. |
| Polymerization/tar formation | Decomposition of formaldehyde or the iminium intermediate: Formaldehyde is prone to polymerization, and the iminium ion can be unstable under harsh conditions. | Use a formaldehyde equivalent: Paraformaldehyde or 1,3,5-trioxane can be used as a source of formaldehyde, often leading to cleaner reactions. Control reaction temperature: Maintain a consistent and optimized temperature to minimize decomposition. |
B. Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another powerful tool for synthesizing dihydroisoquinolines, which can then be reduced to the desired tetrahydroisoquinoline. This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4]
Expected Reaction Pathway:
Figure 2: General workflow of the Bischler-Napieralski reaction followed by reduction.
Troubleshooting Guide for the Bischler-Napieralski Reaction
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low yield of dihydroisoquinoline | 1. Decomposition of the starting material: The phenolic group can react with the dehydrating agent. 2. Formation of a nitrilium ion intermediate that undergoes side reactions: A common side reaction is the retro-Ritter reaction, leading to the formation of a styrene derivative.[5] 3. Formation of abnormal cyclization products: Cyclization can sometimes occur at an unexpected position on the aromatic ring, leading to regioisomers.[4] | 1. Protect the phenolic hydroxyl group: As with the Pictet-Spengler reaction, protecting the hydroxyl group as a benzyl ether is a highly recommended strategy. The synthesis would then start with N-(3-benzyloxy-4-methoxyphenethyl)acetamide.[6] 2. Optimize reaction conditions: Vary the dehydrating agent (POCl₃, P₂O₅, or Eaton's reagent), solvent, and temperature to minimize side reactions. 3. Careful purification: Isomeric byproducts may be difficult to separate. Careful column chromatography or recrystallization may be necessary. |
| Incomplete reduction of the dihydroisoquinoline | Insufficient reducing agent or reaction time: The reduction of the imine functionality may not go to completion. | Increase the equivalents of the reducing agent: Use a slight excess of sodium borohydride (NaBH₄) or another suitable reducing agent. Monitor the reaction: Follow the progress of the reduction by TLC or LC-MS to ensure complete conversion. |
| Over-reduction or other side reactions during reduction | Reduction of other functional groups: While NaBH₄ is generally selective for imines over other functional groups, harsh conditions could lead to unwanted reductions. | Use a milder reducing agent if necessary: If over-reduction is an issue, consider a more selective reducing agent. However, for this substrate, NaBH₄ is typically suitable. |
II. Protecting Group Strategy: A Key to Success
Due to the reactive nature of the phenolic hydroxyl group, a protecting group strategy is often essential for a successful synthesis of this compound. The benzyl group is a common and effective choice for protecting phenols.
Workflow with a Benzyl Protecting Group:
Figure 3: Synthetic strategy utilizing a benzyl protecting group.
Debenzylation: The Final and Crucial Step
The removal of the benzyl protecting group is the final step to yield the target molecule. Catalytic hydrogenation is the most common method for debenzylation.
Troubleshooting Guide for Debenzylation
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Incomplete debenzylation | 1. Catalyst poisoning: Trace impurities in the substrate or solvent can deactivate the palladium catalyst. 2. Insufficient hydrogen pressure or reaction time: The reaction may require higher pressure or longer duration for completion. | 1. Purify the protected intermediate: Ensure the 7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline is of high purity before debenzylation. 2. Optimize reaction conditions: Increase the hydrogen pressure, extend the reaction time, or try a different catalyst (e.g., Pearlman's catalyst). |
| Formation of byproducts | Over-reduction or side reactions on the tetrahydroisoquinoline ring: Under harsh hydrogenation conditions, other parts of the molecule could potentially be reduced. However, this is less common for this specific substrate. | Use milder conditions: If side reactions are observed, try reducing the hydrogen pressure or temperature. |
III. Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction is not working, even with an acid catalyst. What else can I try?
A1: If standard acidic conditions are failing, consider using a Lewis acid catalyst such as BF₃·OEt₂. These can sometimes be more effective at promoting the cyclization of less reactive substrates. Additionally, ensure your starting materials are pure and the reaction is conducted under anhydrous conditions, as water can interfere with the reaction.
Q2: I am having trouble with the Bischler-Napieralski reaction, and I suspect the retro-Ritter reaction is the main issue. How can I suppress this side reaction?
A2: The retro-Ritter reaction, which leads to a styrene byproduct, can be minimized by carefully controlling the reaction temperature and using the appropriate dehydrating agent. Using milder conditions, if possible, can also help. Some literature suggests that using a nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[5]
Q3: What is the best way to monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) is an excellent tool for monitoring the progress of both the Pictet-Spengler and Bischler-Napieralski reactions. You can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis and to identify intermediates, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Q4: My final product after debenzylation is difficult to purify. What are some effective purification methods?
A4: Phenolic compounds can sometimes be challenging to purify by standard silica gel chromatography due to their acidic nature and potential for tailing. Consider using a modified mobile phase containing a small amount of a polar solvent like methanol and a trace of acid (e.g., acetic acid) to improve the peak shape. Alternatively, purification via preparative HPLC or crystallization can be effective for obtaining highly pure material.
Q5: Are there any alternative synthetic routes that avoid the harsh conditions of the classical Pictet-Spengler or Bischler-Napieralski reactions?
A5: Yes, several modern variations and alternative routes exist. For instance, enzymatic Pictet-Spengler reactions using norcoclaurine synthase (NCS) can provide stereoselective synthesis under mild conditions.[2] Additionally, various metal-catalyzed cyclization reactions have been developed that can offer alternative pathways to tetrahydroisoquinolines.
IV. Experimental Protocols
Protocol 1: Synthesis of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
-
To a solution of N-(3-benzyloxy-4-methoxyphenethyl)acetamide (1.0 eq) in anhydrous acetonitrile (0.1 M), add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a concentrated NaOH solution to pH > 10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline, which can be purified by column chromatography.
Protocol 2: Reduction to 7-Benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline
-
Dissolve the crude 7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline (1.0 eq) in methanol (0.1 M).
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Protocol 3: Debenzylation to this compound
-
Dissolve 7-benzyloxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in ethanol or methanol (0.1 M).
-
Add 10% Palladium on carbon (10% w/w) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography or crystallization.
V. References
-
SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. (n.d.). Retrieved from [Link]
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - NIH. (2023, April 4). Retrieved from [Link]
-
The Pictet-Spengler Reaction. (n.d.). Retrieved from [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Bischler–Napieralski reaction - Grokipedia. (n.d.). Retrieved from [Link]
-
Cas 68360-22-5,6-BENZYLOXY-7-METHOXY-3,4-DIHYDRO-ISOQUINOLINE | lookchem. (n.d.). Retrieved from [Link]
-
Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Pictet-Spengler Reaction [ebrary.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Cas 68360-22-5,6-BENZYLOXY-7-METHOXY-3,4-DIHYDRO-ISOQUINOLINE | lookchem [lookchem.com]
Artifacts in analytical measurements of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Welcome to the technical support center for the analytical measurement of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and issues encountered during the analysis of this and structurally related phenolic tetrahydroisoquinolines.
Introduction
This compound is a polar, basic compound with a phenolic hydroxyl group, making it susceptible to specific analytical challenges. Proper analytical methodology is crucial for accurate quantification and impurity profiling. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your analytical data.
Troubleshooting Guide
This section addresses specific problems you may encounter during the analysis of this compound.
Issue 1: Unstable Baseline and Ghost Peaks in HPLC-UV Analysis
Question: My HPLC-UV chromatogram shows an unstable baseline and several ghost peaks, especially during gradient elution. What could be the cause and how can I fix it?
Answer:
An unstable baseline and ghost peaks are often indicative of issues with the mobile phase or sample preparation. Given that this compound is a polar basic compound, interactions with the stationary phase and mobile phase components are critical.
Underlying Causes and Solutions:
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Mobile Phase Contamination: Trace impurities in your solvents or additives can accumulate on the column and elute as ghost peaks during a gradient.
-
Solution: Always use high-purity HPLC or LC-MS grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases through a 0.22 µm filter.
-
-
Improper Mobile Phase pH: For basic compounds like the one , a mobile phase with an appropriate pH is crucial to ensure consistent ionization state and good peak shape.[1][2]
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Solution: Buffer the mobile phase to a pH between 3 and 7. A low pH (e.g., pH 3 with 0.1% formic acid) will protonate the secondary amine, leading to better peak shape on most C18 columns.[3]
-
-
Carryover from Previous Injections: The analyte or impurities from a previous injection may be strongly retained on the column and elute in a subsequent run.
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Solution: Implement a robust needle wash protocol on your autosampler. A wash solution containing a high percentage of organic solvent, sometimes with a small amount of acid or base, can be effective. After a high concentration sample, run a blank injection to check for carryover.
-
Experimental Protocol: Mobile Phase Optimization
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Initial Conditions: Start with a simple mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
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pH Adjustment: If peak tailing is observed, consider using a buffer such as 10 mM ammonium formate or ammonium acetate and adjust the pH to 3, 5, and 7 to find the optimal separation and peak shape.
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Solvent Comparison: Evaluate both acetonitrile and methanol as the organic modifier. Methanol can sometimes offer different selectivity for polar compounds.
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Blank Injections: After each mobile phase modification, run a blank gradient to ensure a stable baseline and the absence of ghost peaks.
Issue 2: Appearance of Unexpected Peaks in LC-MS Analysis
Question: I am observing peaks in my LC-MS analysis that do not correspond to my target analyte. What are the likely identities of these peaks and how can I prevent their formation?
Answer:
Unexpected peaks in the LC-MS analysis of this compound are often due to in-source phenomena or degradation of the analyte. The phenolic and tetrahydroisoquinoline moieties are susceptible to oxidation.
Potential Artifacts:
-
Oxidation Products: The phenolic hydroxyl group is prone to oxidation, which can be catalyzed by metal ions, light, or high pH. This can lead to the formation of quinone-type structures or dimerization.
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Dehydrogenation: The tetrahydroisoquinoline ring can undergo dehydrogenation to form the corresponding dihydroisoquinoline or fully aromatic isoquinoline.
-
Adduct Formation: In electrospray ionization (ESI), the analyte can form adducts with cations present in the mobile phase or from the sample matrix (e.g., [M+Na]+, [M+K]+, [M+NH4]+).[4][5]
-
In-Source Fragmentation: Even with soft ionization techniques like ESI, some fragmentation can occur in the ion source, especially at higher source temperatures or voltages.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks.
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify potential degradation products and assess the stability of your analyte.[8][9][10][11]
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 60 °C, 24 hours | Generally stable, but monitor for subtle changes. |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature, 4 hours | Potential for oxidation and rearrangement. |
| Oxidation | 3% H₂O₂ | Room Temperature, 24 hours | Dehydrogenation to isoquinoline, formation of N-oxides and quinones. |
| Thermal | 80 °C | 48 hours (in solid state and solution) | Dehydrogenation. |
| Photolytic | ICH compliant light source | 1.2 million lux hours and 200 W h/m² | Oxidation and other complex reactions. |
Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL.
-
For each stress condition, mix the stock solution with the respective reagent.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for LC-MS analysis.
-
Analyze the stressed samples alongside a control sample (unstressed) to identify degradation products.
Issue 3: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
Question: My peak for this compound is tailing significantly. How can I improve the peak symmetry?
Answer:
Peak tailing for basic compounds is a common issue in reversed-phase HPLC and is often caused by secondary interactions between the protonated analyte and residual silanol groups on the silica-based stationary phase.[3]
Strategies for Peak Shape Improvement:
-
Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the basic analyte.[1][3]
-
Use of Mobile Phase Additives:
-
Competing Base: Add a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase. TEA will preferentially interact with the active silanol sites. Note that TEA can suppress MS ionization.
-
Ionic Strength Adjustment: Increasing the buffer concentration (e.g., to 50 mM) can sometimes shield the silanol interactions.
-
-
Select an Appropriate Column:
-
End-capped Columns: Use a column with high-quality end-capping to minimize the number of accessible silanol groups.
-
"Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds.
-
Alternative Stationary Phases: Consider a polymer-based or hybrid silica column that is more stable at higher pH values, allowing for the analysis of the neutral form of the analyte.
-
Decision Tree for Improving Peak Shape:
Caption: Decision tree for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass spectral fragmentation pattern for this compound?
A1: Based on the fragmentation of similar isoquinoline alkaloids, the following fragmentation pathways are plausible under positive ion ESI-MS/MS:
-
Loss of CH₃ radical: A neutral loss of 15 Da from the methoxy group is a common fragmentation for methoxy-substituted aromatics.
-
Loss of CO: Following the loss of a methyl radical, a subsequent loss of 28 Da (CO) can occur.
-
Loss of CH₃OH: If there is in-source protonation of the methoxy group adjacent to the hydroxyl group, a neutral loss of 32 Da (methanol) is possible.[1]
-
Retro-Diels-Alder (rDA) Fragmentation: Cleavage of the tetrahydroisoquinoline ring can occur, though this is often more prominent in more complex isoquinolines.
Q2: What are the optimal storage conditions for solutions of this compound?
A2: Due to its susceptibility to oxidation, solutions should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8 °C.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Atmosphere: For long-term storage, consider preparing solutions in a deoxygenated solvent and storing under an inert atmosphere (e.g., nitrogen or argon).
-
pH: Maintain a slightly acidic pH (e.g., by dissolving in a mobile phase containing 0.1% formic acid) to improve stability.
Q3: Can I use GC-MS for the analysis of this compound?
A3: Direct analysis by GC-MS is challenging due to the low volatility and polar nature of the compound. However, it is possible after derivatization. Silylation of the hydroxyl group and the secondary amine (e.g., with BSTFA) would increase volatility and thermal stability, allowing for GC-MS analysis.
References
-
Zhao, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 848. Available at: [Link]
-
Stanimirova, I., et al. (2016). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 62(1), 15-24. Available at: [Link]
- Alsante, K. M., et al. (2014). Forced Degradation Studies. In Pharmaceutical Stress Testing (pp. 1-66). Informa Healthcare.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
- Klick, S., et al. (2005). Toward a general strategy for degradation studies: an integrated approach to stress testing, impurity profiling, and stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 823-835.
-
Rane, K., & Patil, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1), 1-4. Available at: [Link]
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Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
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de Souza, M. V. N., et al. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Available at: [Link]
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PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
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ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
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Waters Corporation. (n.d.). A Primer on HPLC. Retrieved from [Link]
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Patti, G. J., et al. (2023). The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. Metabolites, 13(5), 633. Available at: [Link]
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Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the blood-brain barrier (BBB) penetration of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of delivering these promising compounds to the central nervous system (CNS).
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the experimental evaluation of BBB penetration for this compound derivatives.
Why is the in vitro permeability of my derivative unexpectedly low in the PAMPA-BBB assay?
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability.[1] Low permeability in this assay for your this compound derivative could stem from several factors related to its physicochemical properties.
-
High Polarity from the Phenolic Hydroxyl Group: The free hydroxyl group at the 7-position significantly increases the polarity of the molecule, which can hinder its ability to partition into the lipophilic artificial membrane of the PAMPA plate.[2][3] Phenolic compounds are known to face challenges in crossing lipid barriers due to their hydrogen-bonding capacity.[4]
-
Suboptimal Lipophilicity (LogP/LogD): While some degree of lipophilicity is necessary for membrane partitioning, an excessively high or low LogP value can be detrimental. There's often a parabolic relationship between lipophilicity and BBB penetration.[5][6] The methoxy group at the 6-position contributes to lipophilicity, but the overall balance with the polar hydroxyl group is crucial.
-
Poor Solubility in Donor Compartment: If your derivative has poor aqueous solubility at the physiological pH of the assay buffer, its concentration in the donor well may be lower than intended, leading to an underestimation of its permeability.[7]
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Low Permeability (Pe < 4.0 x 10-6 cm/s) in PAMPA-BBB | High polarity due to the free phenolic -OH group. | 1. Prodrug Strategy: Mask the hydroxyl group with a lipophilic moiety (e.g., ester, carbamate) that can be cleaved in vivo to release the active drug. This increases lipophilicity for BBB transit.[8][9] 2. Structural Modification: Replace the hydroxyl group with a bioisostere that has lower polarity while maintaining biological activity, if possible. |
| Suboptimal lipophilicity (LogP/LogD outside the optimal range of 1.5-3.5). | 1. Modify Substituents: Systematically alter other substituents on the tetrahydroisoquinoline core to fine-tune the overall lipophilicity. 2. Measure LogD at pH 7.4: Ensure your lipophilicity assessment is relevant to physiological conditions. | |
| Poor aqueous solubility at assay pH. | 1. Use Co-solvents: Incorporate a small percentage (e.g., <5%) of a biocompatible co-solvent like DMSO in the donor buffer to improve solubility.[10] 2. pH Modification: If your compound is ionizable, adjust the donor buffer pH to favor the neutral, more permeable species. | |
| Compound instability in assay buffer. | 1. Stability Assessment: Pre-incubate the compound in the assay buffer and analyze for degradation over the experiment's duration using HPLC. 2. Adjust Assay Conditions: If instability is observed, consider shortening the incubation time or using a different buffer system. |
My derivative shows good in vitro permeability but fails to show significant brain uptake in vivo. What could be the reason?
This is a common and challenging scenario in CNS drug development. A discrepancy between in vitro and in vivo results often points towards biological factors not captured by simpler models like PAMPA.
-
P-glycoprotein (P-gp) Efflux: The tetrahydroisoquinoline scaffold is a known substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed at the BBB and actively pump drugs out of the brain.[11][12][13] This is a primary reason for poor in vivo brain penetration despite favorable passive permeability.[14]
-
Rapid Metabolism: The compound may be rapidly metabolized in the periphery, reducing the plasma concentration available to cross the BBB.
-
High Plasma Protein Binding: Extensive binding to plasma proteins like albumin leaves only the unbound fraction of the drug available to penetrate the brain.
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| High PAMPA-BBB Permeability, Low in vivo Brain-to-Plasma Ratio | P-glycoprotein (P-gp) mediated efflux. | 1. In vitro Efflux Assay: Use a cell-based assay (e.g., Caco-2, MDCK-MDR1) to determine the efflux ratio. An efflux ratio > 2 suggests P-gp substrate liability.[1] 2. In vivo P-gp Inhibition Study: Co-administer your compound with a known P-gp inhibitor (e.g., verapamil, elacridar) in an animal model. A significant increase in brain concentration confirms P-gp efflux.[15] 3. Structural Modification: Modify the structure to reduce P-gp recognition. This can involve altering hydrogen bond donors/acceptors or increasing molecular size. |
| Rapid peripheral metabolism. | 1. Metabolic Stability Assay: Assess the compound's stability in liver microsomes or hepatocytes. 2. Prodrug Approach: Design a prodrug that is more stable in the periphery and releases the active compound in the brain.[16] | |
| High plasma protein binding. | 1. Measure Unbound Fraction: Determine the extent of plasma protein binding using techniques like equilibrium dialysis. 2. Optimize for Lower Binding: Modify the compound's structure to reduce affinity for plasma proteins, often by reducing lipophilicity. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound derivatives that I should optimize for BBB penetration?
To enhance the likelihood of your derivatives crossing the BBB, focus on optimizing the following properties:
-
Lipophilicity (LogD at pH 7.4): Aim for a LogD value between 1.5 and 3.5. The methoxy group contributes to lipophilicity, while the phenolic hydroxyl group decreases it.[5]
-
Molecular Weight: Keep the molecular weight below 450 Da.[17]
-
Polar Surface Area (PSA): A lower PSA (< 90 Ų) is generally preferred for better BBB penetration. The phenolic hydroxyl group is a major contributor to PSA.
-
Hydrogen Bond Donors (HBD): Aim for a low number of hydrogen bond donors (ideally ≤ 3). The phenolic hydroxyl and the secondary amine in the tetrahydroisoquinoline ring are HBDs.
Q2: How can I effectively mask the phenolic hydroxyl group to create a CNS-penetrant prodrug?
Masking the polar phenolic hydroxyl group is a key strategy.[8] Consider these approaches:
-
Ester Prodrugs: Convert the hydroxyl group into an ester (e.g., acetate, pivalate). These are often readily cleaved by esterases in the brain to release the active parent drug.
-
Carbamate Prodrugs: Form a carbamate linkage. These can offer different stability profiles compared to esters.
-
Carrier-Mediated Transport (CMT) Prodrugs: Conjugate the hydroxyl group to a molecule that is a substrate for an influx transporter at the BBB, such as an amino acid for the LAT1 transporter.[8]
Below is a conceptual workflow for a prodrug strategy:
Caption: Prodrug strategy workflow for enhancing BBB penetration.
Q3: What are the advantages of using nanoparticle-based delivery systems for my compounds?
Nanoparticle formulations can offer several advantages, especially for compounds with challenging physicochemical properties:
-
Enhanced Permeability: Nanoparticles can cross the BBB through various mechanisms, including receptor-mediated transcytosis, by functionalizing their surface with ligands that bind to receptors on brain endothelial cells (e.g., transferrin receptor).[18]
-
Protection from Degradation: Encapsulating your derivative within a nanoparticle can protect it from premature metabolism in the bloodstream.[19]
-
Improved Solubility: For poorly soluble derivatives, nanoparticle formulations can improve their apparent solubility.[20][21]
-
Sustained Release: Nanoparticles can be engineered for controlled and sustained release of the drug within the brain, potentially reducing dosing frequency.[22]
Here is a diagram illustrating nanoparticle-mediated delivery across the BBB:
Caption: Nanoparticle delivery across the blood-brain barrier.
Q4: Which in vitro BBB model is most appropriate for my research needs?
The choice of an in vitro model depends on your research question and available resources:
-
PAMPA-BBB: Best for high-throughput screening of passive permeability in early-stage drug discovery. It is cost-effective but does not account for active transport or metabolism.[23]
-
Cell Monolayer Models (e.g., Caco-2, MDCK-MDR1, hCMEC/D3): These models, typically grown on Transwell inserts, are useful for assessing both passive permeability and the involvement of efflux transporters like P-gp.[24]
-
Co-culture and Tri-culture Models: These more complex models include other cell types of the neurovascular unit (astrocytes, pericytes) and provide a tighter barrier that better mimics the in vivo BBB. They are lower-throughput and more technically demanding.
-
Microfluidic (BBB-on-a-chip) Models: These advanced models incorporate physiological shear stress and can provide a more biomimetic environment, but they are currently less standardized and require specialized equipment.[24]
Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol provides a general guideline for assessing the passive permeability of this compound derivatives.
Materials:
-
PAMPA plate (e.g., 96-well format)
-
Acceptor and donor plates
-
BBB lipid solution (e.g., porcine brain lipid extract in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solutions)
-
Test compounds and control compounds (high and low permeability)
-
Plate reader or HPLC for quantification
Procedure:
-
Prepare Solutions:
-
Prepare 10 mM stock solutions of test and control compounds in DMSO.
-
Dilute the stock solutions in PBS (pH 7.4) to a final concentration of 100-200 µM. The final DMSO concentration should be ≤ 1%.
-
-
Coat the PAMPA Membrane:
-
Carefully pipette 5 µL of the BBB lipid solution onto the membrane of each well in the donor plate.
-
-
Assemble the PAMPA Plate:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 150 µL of the compound solutions to the corresponding wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor solution.
-
-
Incubation:
-
Incubate the assembled plate at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
-
-
Calculate Permeability (Pe):
-
Calculate the effective permeability (Pe) using the provided manufacturer's equations or standard formulas from the literature.
-
Protocol 2: In Situ Brain Perfusion in Rodents
This advanced technique provides a robust measure of BBB permeability in vivo while eliminating confounding factors like peripheral metabolism.[15]
Materials:
-
Anesthetized rodent (e.g., rat or mouse)
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O2/5% CO2)
-
Test compound radiolabeled or amenable to sensitive detection
-
Vascular space marker (e.g., [14C]-sucrose)
-
Surgical instruments
Procedure:
-
Surgical Preparation:
-
Anesthetize the animal and expose the common carotid artery.
-
Ligate the appropriate arterial branches to isolate circulation to the brain.
-
Cannulate the common carotid artery.
-
-
Perfusion:
-
Begin perfusion with the buffer containing the test compound and vascular marker at a constant flow rate.
-
Perfuse for a short, defined period (e.g., 30-120 seconds).
-
-
Brain Tissue Collection:
-
At the end of the perfusion, decapitate the animal and rapidly dissect the brain.
-
Homogenize the brain tissue.
-
-
Sample Analysis:
-
Analyze aliquots of the brain homogenate and the perfusion buffer for the concentration of the test compound and the vascular marker (e.g., by liquid scintillation counting or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the brain uptake clearance (Kin) or permeability-surface area (PS) product after correcting for the vascular space.
-
References
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From the gut to the brain: the long journey of phenolic compounds with neurocognitive effects - PMC - PubMed Central - NIH. [Link]
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Functional Evaluation of P-gp and Bcrp at the Murine Blood-Cerebrospinal Fluid Barrier. [Link]
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Prodrug Approaches for CNS Delivery - PMC - PubMed Central - NIH. [Link]
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(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]
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Nanoparticle-Guided Brain Drug Delivery: Expanding the Therapeutic Approach to Neurodegenerative Diseases - PMC - PubMed Central. [Link]
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Induction of Expression and Functional Activity of P-glycoprotein Efflux Transporter by Bioactive Plant Natural Products - NIH. [Link]
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Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - ResearchGate. [Link]
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Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PubMed Central. [Link]
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Methodological issues in microdialysis sampling for pharmacokinetic studies - PubMed. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. [Link]
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(Poly)phenols and brain health – beyond their antioxidant capacity - PMC - PubMed Central. [Link]
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Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance. [Link]
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Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability | Request PDF - ResearchGate. [Link]
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Screening of multidrug-resistance sensitive drugs by in situ brain perfusion in P-glycoprotein-deficient mice - PubMed. [Link]
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Phenolic compounds that cross the blood-brain barrier exert positive health effects as central nervous system antioxidants | Request PDF - ResearchGate. [Link]
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Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed. [Link]
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Nanotechnology-Based Polyphenol Delivery: A Novel Therapeutic Strategy for the Treatment of Age-Related Neurodegenerative Disorder - Austin Publishing Group. [Link]
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Phenolic compounds that cross the blood–brain barrier exert positive health effects as central nervous system antioxidants - Food & Function (RSC Publishing). [Link]
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Effects of lipophilicity by the position of methoxy group on aromatic ring - ResearchGate. [Link]
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(PDF) Nanoparticle-Guided Brain Drug Delivery: Expanding the Therapeutic Approach to Neurodegenerative Diseases - ResearchGate. [Link]
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Dietary Polyphenols as Modulators of Brain Functions: Biological Actions and Molecular Mechanisms Underpinning Their Beneficial Effects - PMC. [Link]
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Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PubMed Central. [Link]
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Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. [Link]
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De Novo Prediction of P-Glycoprotein-Mediated Efflux Liability for Druglike Compounds. [Link]
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Botanical phenolics and brain health - PMC - PubMed Central - NIH. [Link]
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Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC. [Link]
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Phenolic compounds that cross the blood-brain barrier exert positive health effects as central nervous system antioxidants - Universidad de Sonora. [Link]
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Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs - PMC. [Link]
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Technical Support Center: Navigating and Mitigating Off-Target Effects of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Welcome to the technical support center for researchers working with 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol and its analogs. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to anticipate, identify, and mitigate potential off-target effects in your experiments. As drug development professionals, we understand that achieving high target specificity is paramount for therapeutic success. This resource synthesizes established pharmacological principles with actionable laboratory protocols to enhance the precision of your research.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the selectivity of this compound.
Q1: What are the likely on-targets for this compound?
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets. Based on extensive research into this class of molecules, the primary targets for derivatives are often G-protein coupled receptors (GPCRs) and various enzymes. Specifically, studies have highlighted the role of substituted tetrahydroisoquinolines as potent antagonists for the orexin 1 (OX1) receptor, which is implicated in addiction pathways.[1] Additionally, derivatives have shown high affinity and selectivity for the sigma-2 receptor, a target of interest in oncology.[2] Depending on the full compound structure, other potential targets could include monoamine transporters or enzymes like phosphodiesterase 4 (PDE4).[3]
Q2: What are the probable off-target effects I should be aware of?
Off-target effects arise when a compound interacts with unintended biomolecules.[4] For the tetrahydroisoquinoline class, potential off-target interactions could include:
-
Receptor Subtype Selectivity: If your primary target is OX1, you may see cross-reactivity with the OX2 receptor. While some analogs show high selectivity, this is a critical parameter to assess.
-
Sigma-1 vs. Sigma-2 Receptor Binding: Compounds designed for the sigma-2 receptor may also bind to the sigma-1 receptor, leading to distinct downstream signaling.[2]
-
Interactions with other GPCRs: The structural motifs present in this compound may lead to interactions with adrenergic, dopaminergic, or serotonergic receptors.[3]
-
Ion Channel Modulation: Some small molecules can nonspecifically interact with ion channels, which is a critical safety liability to investigate.
Q3: How can I proactively design my experiments to minimize off-target effects from the start?
A proactive approach is crucial. Rational drug design principles, even at the experimental stage, can save considerable time and resources.[4] Consider the following:
-
Structure-Activity Relationship (SAR) Analysis: Even minor chemical modifications can significantly impact selectivity.[5][6] For instance, research on orexin antagonists has shown that the substituent at the 7-position of the tetrahydroisoquinoline ring is a key determinant of potency and selectivity.[1]
-
Computational Modeling: In silico methods can predict potential off-target interactions based on structural similarity to known ligands and binding pocket analysis of various proteins.[7][8][9] This can help you build a panel of likely off-targets to test experimentally.
Troubleshooting Guide: Identifying and Reducing Off-Target Effects
This section provides step-by-step guidance for experimentally addressing off-target issues.
Issue 1: Inconsistent or Unexpected Phenotypic Results
If you observe a biological effect that is inconsistent with the known function of your intended target, it is crucial to investigate potential off-target engagement.
Workflow for Off-Target Identification:
Caption: Approaches to mitigate confirmed off-target effects.
Conclusion
The journey from a promising hit compound to a selective chemical probe or therapeutic lead requires a diligent and systematic approach to understanding and mitigating off-target effects. For a molecule like this compound, leveraging the known pharmacology of the tetrahydroisoquinoline class provides a strong starting point for anticipating potential off-target liabilities. By combining computational prediction, broad in vitro screening, and thoughtful experimental design with appropriate controls, researchers can confidently deconvolute on-target from off-target effects, ultimately leading to more robust and translatable scientific findings.
References
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Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]
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Patsnap. (2023). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
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Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Glick, M. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. [Link]
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Gentile, A. J., et al. (2015). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. ACS Medicinal Chemistry Letters, 6(10), 1034-1039. [Link]
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PubChem. (n.d.). Reticuline. National Center for Biotechnology Information. Retrieved from [Link]
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]
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Kuhne, R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 833. [Link]
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Gao, Z., et al. (2022). In silico off-target profiling for enhanced drug safety assessment. Signal Transduction and Targeted Therapy, 7(1), 1-13. [Link]
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Jackson, S. E. (2018). The importance of protein structure and dynamics in drug design. Biochemical Society Transactions, 46(5), 1121-1130. [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
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Huang, Y. S., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 147, 356-366. [Link]
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Thompson, A. M., et al. (2019). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. [Link]
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Reed, J. C. (2010). Drug off-target effects predicted using structural analysis in the context of a metabolic network model. PLoS Computational Biology, 6(9), e1000938. [Link]
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Nguyen, T. T. H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-14. [Link]
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Singh, S., & Singh, S. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research, 51(4), 42895-42900. [Link]
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De Martino, G., et al. (2009). Synthesis and pharmacological profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides. Bioorganic & Medicinal Chemistry, 17(10), 3647-3653. [Link]
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de la Cruz, R. C. C., et al. (2022). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 7(4), 3644-3653. [Link]
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Validation & Comparative
A Comparative In Vitro Validation Guide to the Bioactivity of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
This guide provides a comprehensive framework for the in vitro validation of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a member of the tetrahydroisoquinoline (THIQ) class of alkaloids. THIQs are notable for their structural diversity and wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects[1][2]. The subject compound shares a core scaffold with endogenous neuromodulators and neurotoxins like salsolinol, which is formed from the condensation of dopamine and acetaldehyde[3][4][5]. This structural relationship strongly suggests that this compound may possess significant activity within the central nervous system, particularly in modulating dopaminergic pathways.
This document outlines a logical, multi-pronged validation strategy to elucidate the compound's bioactivity profile. We will compare its performance against well-characterized reference compounds, providing detailed, field-proven protocols to ensure data integrity and reproducibility. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methodologies.
Rationale and Hypothesized Biological Targets
The validation strategy is built upon a structure-activity relationship (SAR) hypothesis. Given the compound's core THIQ structure and its similarity to salsolinol, we hypothesize three primary areas of bioactivity:
-
Dopaminergic System Modulation: Salsolinol and its derivatives are known to interact with dopamine receptors and key enzymes in the dopamine synthesis pathway.[4][6] It is plausible that our test compound acts as an agonist or antagonist at dopamine D1, D2, or D3 receptors.
-
Monoamine Oxidase (MAO) Inhibition: The THIQ scaffold is a common feature in many natural and synthetic MAO inhibitors.[][8] MAO enzymes are critical for neurotransmitter degradation, making them a key target in the treatment of depression and neurodegenerative disorders.
-
Neuroprotective Activity: Several THIQ derivatives have demonstrated neuroprotective properties by mitigating neuroinflammation and glutamate-induced excitotoxicity.[1][9] We will investigate the compound's ability to protect neuronal cells from apoptotic insults.
The following sections detail the experimental workflows designed to test these hypotheses.
In Vitro Validation Workflow: A Phased Approach
A systematic screening cascade ensures an efficient and logical characterization of the compound's bioactivity.
Caption: A phased workflow for in vitro bioactivity validation.
Target Validation I: Dopamine Receptor Interaction
The first objective is to determine if the compound binds to and modulates dopamine receptors. We will use competitive binding assays to assess affinity (Ki) and functional cell-based assays to measure potency (EC50/IC50).
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity. D1-like receptors (D1, D5) couple to Gαs to increase cyclic AMP (cAMP), while D2-like receptors (D2, D3, D4) couple to Gαi/o to decrease cAMP.[10]
Caption: Simplified dopamine D1 (stimulatory) and D2/D3 (inhibitory) signaling pathways.
Experimental Protocol: Radioligand Binding Assay
This protocol determines the binding affinity of the test compound for human D1, D2, and D3 receptors expressed in HEK293 cells.
Principle: The assay measures the displacement of a specific high-affinity radioligand from the receptor by the test compound. The concentration of test compound that displaces 50% of the radioligand (IC50) is used to calculate the binding affinity constant (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize HEK293 cells expressing the target receptor (D1, D2, or D3) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4). Centrifuge and resuspend the membrane pellet to a final protein concentration of 10-20 µ g/well .
-
Assay Plate Setup: In a 96-well plate, add assay buffer, cell membranes, and the specific radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, [¹²⁵I]-IABN for D3[10]).
-
Compound Addition: Add increasing concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or the reference compound (Dopamine).
-
Non-Specific Binding Control: Include wells with an excess of a non-labeled antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Total Binding Control: Include wells with only the radioligand and membranes.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Scintillation Counting: Wash the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Comparative Data Summary
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| 6-Methoxy-1,2,3,4-THIQ-7-ol | Experimental Value | Experimental Value | Experimental Value |
| Dopamine (Reference) | ~500 | ~20 | ~5 |
| Salsolinol (Comparator) | Agonist Activity Reported[4] | No consensus | Agonist Activity Reported[4] |
Target Validation II: Monoamine Oxidase (MAO) Inhibition
This section details the protocol to assess whether the compound inhibits MAO-A or MAO-B, the two isoforms of the enzyme.[11]
Experimental Protocol: Chemiluminescent MAO Assay
Principle: This assay measures the activity of MAO-A or MAO-B by detecting hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., tyramine). The H₂O₂ reacts with luminol in the presence of horseradish peroxidase (HRP) to produce a light signal, which is inversely proportional to MAO inhibition. This is a standard method used in many MAO inhibitor screening studies.[11][12]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), recombinant human MAO-A or MAO-B enzyme, substrate solution (tyramine), and a detection reagent containing luminol and HRP.
-
Assay Plate Setup: In a white, opaque 96-well plate, add the assay buffer.
-
Compound/Enzyme Pre-incubation: Add the test compound (e.g., 0.1 µM to 100 µM) or a reference inhibitor (Clorgyline for MAO-A, Safinamide for MAO-B[12]). Add the corresponding MAO enzyme to each well. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately add the detection reagent.
-
Measurement: Read the luminescence signal every 1-2 minutes for 20-30 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of luminescence vs. time). Determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot percent inhibition against compound concentration to determine the IC50 value.
Comparative Data Summary
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| 6-Methoxy-1,2,3,4-THIQ-7-ol | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline (Reference) | ~0.02[12] | >100 | >5000 |
| Safinamide (Reference) | ~5 | ~0.23[12] | ~0.046 |
Target Validation III: Neuroprotective Effects
To assess potential neuroprotective properties, we will use a cell-based model of glutamate-induced excitotoxicity, a common mechanism in neurodegenerative diseases.[9][13]
Apoptosis Signaling Cascade
Glutamate-induced excitotoxicity often leads to an increase in intracellular calcium, mitochondrial dysfunction, and the activation of effector caspases like caspase-3, which execute the apoptotic program.
Caption: Key steps in the apoptotic pathway targeted for neuroprotection assays.
Experimental Protocol: Caspase-3 Activity Assay
Principle: This assay quantifies the activity of caspase-3, a key marker of apoptosis.[9] A specific substrate for caspase-3 is labeled with a fluorophore (e.g., Ac-DEVD-AMC). When cleaved by active caspase-3, the fluorophore is released, and its fluorescence can be measured.
Step-by-Step Methodology:
-
Cell Culture: Plate a neuronal cell line (e.g., primary cortical neurons or SH-SY5Y cells) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound or a reference neuroprotective agent (e.g., 1-Methyl-1,2,3,4-tetrahydroisoquinoline[9]) for 1-2 hours.
-
Induction of Apoptosis: Add a neurotoxic concentration of glutamate (e.g., 50-100 µM) to all wells except the negative control.
-
Incubation: Incubate for 18-24 hours.
-
Cell Lysis: Lyse the cells using a supplied lysis buffer to release intracellular contents, including caspase-3.
-
Substrate Addition: Add the fluorogenic caspase-3 substrate (Ac-DEVD-AMC) to each well.
-
Incubation: Incubate for 1-2 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader (Excitation ~360 nm, Emission ~460 nm).
-
Data Analysis: Normalize the fluorescence signal to the protein concentration in each well. Express the data as a fold change in caspase-3 activity relative to the untreated control.
Comparative Data Summary
| Treatment Group | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) |
| Control (Vehicle) | 100% | 1.0 |
| Glutamate Only | ~50% | ~4.5 |
| Glutamate + Test Compound | Experimental Value | Experimental Value |
| Glutamate + 1MeTIQ (Reference) | >80% | < 2.0 |
Conclusion and Future Directions
This guide presents a robust, multi-target strategy for the initial in vitro characterization of this compound. By systematically evaluating its interaction with dopamine receptors, its potential to inhibit MAO enzymes, and its neuroprotective capacity, researchers can build a comprehensive bioactivity profile. The comparative approach against established reference compounds provides essential context for interpreting the significance of the obtained data.
Positive results from these assays would warrant further investigation, including:
-
Functional Assays: To determine if the compound is an agonist, antagonist, or partial agonist at dopamine receptors.
-
Selectivity Profiling: Screening against a broader panel of receptors and enzymes to assess off-target effects.
-
In Vivo Studies: To validate the in vitro findings in relevant animal models of neurological disorders.
By following this structured and scientifically grounded approach, the therapeutic potential of this compound can be effectively and efficiently elucidated.
References
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- Lourdes, M., et al. (2013). Mechanism of action of salsolinol on tyrosine hydroxylase. PubMed.
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Salsolinol. Wikipedia. [Link]
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Bassareo, V., et al. (2021). Ethanol-Dependent Synthesis of Salsolinol in the Posterior Ventral Tegmental Area as Key Mechanism of Ethanol's Action on Mesolimbic Dopamine. Frontiers. [Link]
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Xie, G., et al. (2012). Salsolinol modulation of dopamine neurons. Frontiers. [Link]
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Li, Y., et al. (2025). Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. PubMed. [Link]
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Adhikari, B., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. PubMed Central. [Link]
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Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. PubMed Central. [Link]
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Al-Hourani, B., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Publishing. [Link]
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Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PubMed Central. [Link]
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D1 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
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Kim, H., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers. [Link]
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Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. [Link]
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Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PubMed Central. [Link]
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2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. ResearchGate. [Link]
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Homology modeling, molecular docking and MD simulations study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. PubMed. [Link]
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6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. PubMed. [Link]
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Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. PubMed. [Link]
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Kajta, M., et al. (2013). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. PubMed Central. [Link]
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Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]
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Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed. [Link]
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A Comparative Analysis of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol and Other Dopamine Receptor Ligands for Drug Discovery
This guide provides a comparative analysis of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol and other significant dopamine receptor ligands. It is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of novel chemical entities targeting the dopaminergic system. We will delve into the binding affinities, functional activities, and experimental protocols necessary for a thorough evaluation of these compounds.
While this compound is a specific analogue, the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) has garnered significant interest for their structural similarity to dopamine and their potential interactions with dopamine receptors. This guide will therefore situate our target molecule within the context of this important chemical family and compare it to established dopaminergic agents.
The Dopaminergic System: A Primer
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological processes, including motor control, motivation, reward, and cognitive function. Dysregulation of the dopaminergic system is implicated in a range of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. There are five main subtypes of dopamine receptors, classified into two families:
-
D1-like family (D1 and D5): These receptors are typically coupled to the Gs alpha subunit of the G protein, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).
-
D2-like family (D2, D3, and D4): These receptors are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
This fundamental difference in signaling pathways is a critical factor in the design and screening of novel dopamine receptor ligands.
Caption: Dopamine Receptor Signaling Pathways.
Tetrahydroisoquinolines (THIQs) as Dopamine Receptor Ligands
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is of particular interest in dopamine receptor research due to its structural resemblance to dopamine. This endogenous catecholamine can undergo a non-enzymatic Pictet-Spengler reaction with aldehydes to form various THIQ derivatives. One of the most studied of these is salsolinol, formed from the condensation of dopamine and acetaldehyde.
While specific data for this compound is not widely available in peer-reviewed literature, we can infer its potential properties based on related compounds. The methoxy and hydroxyl substitutions on the isoquinoline ring are critical for receptor interaction and selectivity.
Comparative Analysis of Dopamine Receptor Ligands
To understand the potential profile of this compound, we will compare it with a selection of well-characterized ligands. This comparison will be based on two key experimental parameters:
-
Binding Affinity (Ki): This measures the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
-
Functional Activity (EC50/IC50): This measures the concentration of a ligand required to produce 50% of its maximal effect (for an agonist, EC50) or to inhibit 50% of a response (for an antagonist, IC50).
Table 1: Comparative Binding Affinities (Ki, nM) at Dopamine Receptors
| Compound | D1 | D2 | D3 | D4 | D5 |
| Dopamine | 200-1000 | 10-500 | 5-100 | 10-40 | 100-500 |
| Apomorphine (Agonist) | 50-150 | 30-100 | 20-80 | 10-50 | 40-120 |
| Haloperidol (Antagonist) | 200-600 | 1-5 | 0.5-3 | 5-20 | 150-500 |
| Salsolinol | >10,000 | ~5,000 | ~1,000 | Not reported | Not reported |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: The values presented are approximate and can vary based on experimental conditions. The data for Salsolinol indicates a relatively low affinity compared to classic ligands.
Table 2: Comparative Functional Activities (EC50/IC50, nM) at Dopamine Receptors
| Compound | D1 (cAMP ↑) | D2 (cAMP ↓) | D3 (cAMP ↓) |
| Dopamine | 100-500 | 50-200 | 10-80 |
| Apomorphine (Agonist) | 30-100 | 20-80 | 15-60 |
| Haloperidol (Antagonist) | 100-300 (IC50) | 0.5-2 (IC50) | 0.2-1 (IC50) |
| Salsolinol | Weak partial agonist | Weak partial agonist | Not reported |
| This compound | To be determined | To be determined | To be determined |
Experimental Protocols for Ligand Characterization
To determine the binding affinity and functional activity of a novel compound like this compound, standardized in vitro assays are essential.
Radioligand Binding Assay (for Binding Affinity)
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the dopamine receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]SCH23390 for D1, [3H]Spiperone for D2) is incubated with a membrane preparation containing the receptor of interest. The addition of an unlabeled test compound will compete with the radioligand for binding. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the dopamine receptor subtype of interest in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
cAMP Functional Assay (for Functional Activity)
This assay measures the ability of a ligand to modulate the production of cyclic AMP (cAMP), the primary second messenger for dopamine receptors.
Principle: Cells expressing the dopamine receptor of interest are treated with the test compound. For D1-like receptors, an agonist will increase cAMP levels. For D2-like receptors, an agonist will decrease forskolin-stimulated cAMP levels. The amount of cAMP produced is then quantified, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Step-by-Step Protocol:
-
Cell Culture: Culture cells stably or transiently expressing the dopamine receptor subtype in a suitable medium.
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition: For D2-like receptor assays, pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) and forskolin to stimulate adenylyl cyclase. Then, add varying concentrations of the test compound. For D1-like receptor assays, add the test compound directly.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions (e.g., HTRF).
-
Data Analysis: Plot the measured signal (e.g., HTRF ratio) against the log concentration of the test compound. For agonists, determine the EC50 from the resulting sigmoidal dose-response curve. For antagonists, determine the IC50 by measuring the inhibition of an agonist-stimulated response.
Caption: Workflow for a cAMP Functional Assay.
Conclusion and Future Directions
The exploration of novel chemical scaffolds like the 1,2,3,4-tetrahydroisoquinolines is a promising avenue for the development of new therapeutics targeting the dopaminergic system. While direct experimental data on this compound is currently limited, its structural features suggest it warrants further investigation.
The immediate next steps for characterizing this compound would be to perform the radioligand binding and cAMP functional assays described above across all five dopamine receptor subtypes. This would establish its binding affinity profile and determine whether it acts as an agonist, antagonist, or partial agonist. Subsequent studies could then explore its selectivity, in vivo efficacy, and potential as a lead compound for treating dopamine-related disorders.
By employing a systematic and rigorous experimental approach, the scientific community can effectively evaluate the therapeutic potential of novel ligands like this compound and advance the field of neuropharmacology.
References
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]
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Haber, H., & Clow, A. (1998). Salsolinol, a tetrahydroisoquinoline, and its relevance to alcoholism. General Pharmacology: The Vascular System, 30(5), 617-624. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol vs. other isoquinoline alkaloids
An In-Depth Comparative Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol and Other Isoquinoline Alkaloids
Authored by a Senior Application Scientist
This guide provides a detailed comparison of this compound, a simple tetrahydroisoquinoline (THIQ), against other notable isoquinoline alkaloids. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activity, and analytical characterization of these compounds, supported by experimental data and protocols to ensure scientific integrity and practical application.
Introduction: The Diverse World of Isoquinoline Alkaloids
Isoquinoline alkaloids are a vast and structurally diverse class of nitrogen-containing heterocyclic compounds, predominantly found in the plant kingdom.[1][2] Derived biosynthetically from the amino acids tyrosine or phenylalanine, they form the basis for a wide array of pharmacologically active molecules.[1][3] The isoquinoline family is remarkably broad, encompassing simple structures as well as complex fused systems like benzylisoquinolines (e.g., papaverine), aporphines (e.g., boldine), and morphinans (e.g., morphine).[2][4] These compounds exhibit a wide spectrum of biological activities, including analgesic, antimicrobial, anti-inflammatory, and antitumor effects, making them a cornerstone of natural product chemistry and drug discovery.[1][5]
This guide focuses on this compound, a member of the "simple" isoquinoline subclass. Its unique substitution pattern presents a compelling profile for neurological research. We will compare its characteristics with those of its close structural analog, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline , and the broader class of isoquinoline alkaloids to highlight its distinct potential.
Structural and Physicochemical Comparison
The subtle differences in the substitution pattern on the isoquinoline core can lead to significant changes in physicochemical properties and, consequently, biological activity. Below is a comparison of the target compound with its dimethoxy analog.
| Property | This compound | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₁H₁₅NO₂ |
| Molecular Weight | 179.22 g/mol | 193.24 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline powder |
| Key Structural Feature | A methoxy group and a hydroxyl group | Two methoxy groups |
| CAS Number | 70956-27-3 | 4923-84-2 |
The presence of the hydroxyl group in this compound introduces a potential site for hydrogen bonding and metabolic conjugation, distinguishing it from its dimethoxy counterpart.
Synthesis Strategies: Building the Tetrahydroisoquinoline Core
The construction of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established field in organic chemistry. The most prominent method is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization. This method is highly versatile and allows for the introduction of various substituents.
Conceptual Workflow: Pictet-Spengler Synthesis
The following diagram illustrates the general workflow for synthesizing a substituted THIQ like the compounds discussed.
Caption: General workflow for Pictet-Spengler synthesis of THIQs.
Experimental Protocol: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
This protocol describes a practical synthesis of the related compound 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, adapted from established literature.[6] The choice of an acid catalyst and reaction conditions is critical for achieving high yield and purity.
Objective: To synthesize 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride via the Pictet-Spengler reaction.
Materials:
-
2-(3-Methoxyphenyl)ethylamine
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Isopropyl Alcohol (IPA)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(3-methoxyphenyl)ethylamine (1 equivalent) in methanol.
-
Reagent Addition: Add paraformaldehyde (1.2 equivalents) to the solution.
-
Causality: Paraformaldehyde serves as the source of formaldehyde for the condensation step. Using a slight excess ensures the complete consumption of the starting amine.
-
-
Acid-Catalyzed Cyclization: Slowly add concentrated HCl (2 equivalents) to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath.
-
Causality: The strong acid protonates the intermediate Schiff base, catalyzing the electrophilic aromatic substitution (the cyclization step) to form the THIQ ring.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Crystallization: Add isopropyl alcohol (IPA) to the concentrated residue and stir. The hydrochloride salt of the product will precipitate. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Causality: The product's hydrochloride salt is less soluble in IPA than in methanol, facilitating its crystallization and isolation.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold IPA, and dry under vacuum to yield 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Biological Activity and Performance
While structurally similar, this compound and 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline serve as scaffolds for compounds with distinct pharmacological targets.
This compound: A Dopamine D3 Receptor Ligand
Recent studies have identified that the 6-methoxy-7-hydroxy-THIQ motif is a valuable "head" group for developing selective ligands for the dopamine D3 receptor (D3R).[7] A series of compounds incorporating this scaffold displayed strong affinity for D3R with excellent selectivity over D1 and D2 receptors.[7]
Mechanism of Action: Docking studies suggest these ligands orient within the orthosteric binding pocket of the D3R.[7] The phenolic hydroxyl group can form crucial hydrogen bonds with serine residues in the binding pocket, contributing to the high affinity and selectivity. This makes the scaffold highly promising for developing therapeutics for conditions where D3R modulation is beneficial, such as substance use disorders and schizophrenia.
Caption: Simplified signaling pathway for a D3 receptor antagonist.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A Scaffold for Reversing Multidrug Resistance
In contrast, the 6,7-dimethoxy-THIQ scaffold has been extensively used to develop potent inhibitors of P-glycoprotein (P-gp).[8][9] P-gp is an efflux pump that plays a critical role in multidrug resistance (MDR) in cancer by actively transporting chemotherapeutic agents out of tumor cells.[8]
Derivatives of 6,7-dimethoxy-THIQ have shown remarkable efficacy in reversing MDR in resistant cancer cell lines.[8][9] One optimized compound demonstrated a reversal fold of up to 467.7, significantly outperforming standard third-generation P-gp inhibitors.[8]
Performance Data Summary
| Compound Scaffold | Primary Biological Target | Performance Metric | Result | Reference |
| This compound | Dopamine D3 Receptor | Binding Affinity (Ki) | High affinity and selectivity for D3R | [7] |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | P-glycoprotein (MDR) | MDR Reversal Fold | Up to 467.7 in Eca109/VCR cells | [8][9] |
This comparison clearly illustrates how a minor structural modification (hydroxyl vs. methoxy group) directs the pharmacological application of the core THIQ scaffold towards entirely different therapeutic areas—neuroscience versus oncology.
Analytical Characterization Workflow
Accurate identification and quantification of isoquinoline alkaloids in various matrices (synthetic reaction mixtures, plant extracts, biological fluids) are crucial for research and development. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the gold standard for this purpose.[10][11]
General Analytical Workflow
Caption: Standard workflow for HPLC analysis of isoquinoline alkaloids.
Protocol: HPLC Method for Isoquinoline Alkaloid Analysis
Objective: To separate and quantify simple isoquinoline alkaloids using Reversed-Phase HPLC with UV detection.
Instrumentation & Materials:
-
HPLC system with a UV/Diode-Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Standards of this compound and other relevant alkaloids
-
Sample dissolved in a suitable solvent (e.g., Methanol/Water)
Procedure:
-
System Preparation: Equilibrate the HPLC system and C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Causality: Equilibration ensures a stable baseline and reproducible retention times. The C18 column is chosen for its versatility in separating moderately polar compounds like THIQs.
-
-
Standard Preparation: Prepare a series of calibration standards of the target alkaloids at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to create a calibration curve.
-
Sample Injection: Inject 10 µL of the prepared sample or standard onto the column.
-
Gradient Elution: Run a linear gradient to separate the compounds.
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B (column wash)
-
25-30 min: Return to 5% B (re-equilibration)
-
Causality: A gradient elution is necessary to resolve compounds with different polarities within a reasonable time. The initial aqueous phase allows polar compounds to elute, while the increasing organic phase (acetonitrile) elutes more non-polar compounds.
-
-
Detection: Monitor the eluent at a specific wavelength (e.g., 280 nm) using the UV/DAD detector.
-
Causality: The aromatic ring of the isoquinoline core provides strong UV absorbance, making UV detection a simple and robust method for quantification.
-
-
Data Analysis (Self-Validation):
-
Identification: Compare the retention time of the peaks in the sample chromatogram with those of the authentic standards.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the linear regression equation from this curve to calculate the concentration of the alkaloids in the sample. The linearity of the curve (R² > 0.99) validates the quantification method over the tested range.
-
Conclusion and Future Directions
This guide demonstrates that while this compound belongs to the broad family of isoquinoline alkaloids, its specific substitution pattern endows it with distinct properties. Its potential as a scaffold for selective dopamine D3 receptor ligands sets it apart from its close analog, 6,7-dimethoxy-THIQ, which is a proven framework for developing agents to combat multidrug resistance in oncology.
The choice between these scaffolds is therefore entirely dependent on the therapeutic target. For researchers in neuroscience, the 6-methoxy-7-hydroxy-THIQ structure offers a validated starting point for novel CNS drug discovery. Conversely, for those in oncology and pharmacology, the 6,7-dimethoxy-THIQ scaffold remains a powerful tool for overcoming clinical challenges like MDR.
Future research should focus on expanding the structure-activity relationship (SAR) studies for this compound derivatives to optimize their selectivity and pharmacokinetic properties for in vivo applications.
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Cui, W., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Available at: [Link]
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Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available at: [Link]
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Saleem, H., et al. (2022). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PubMed Central. Available at: [Link]
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Lahcen, A. A., et al. (2006). Orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol. Acta Crystallographica Section E. Available at: [Link]
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Grybon, O., et al. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. Available at: [Link]
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Zhong, M., et al. (2012). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. ResearchGate. Available at: [Link]
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Yuan, H., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a this compound Motif. PubMed. Available at: [Link]
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Dziuba, A., et al. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations. ResearchGate. Available at: [Link]
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Li, Y., et al. (2025). Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. PubMed. Available at: [Link]
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Gazdag, M., et al. (2000). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. Available at: [Link]
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Ali, M. S., et al. (2018). 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. ResearchGate. Available at: [Link]
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Arefi, M., et al. (2021). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. PubMed Central. Available at: [Link]
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A Comparative Analysis of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol and Established Neuroprotective Agents: A Guide for Researchers
Introduction: The Imperative for Novel Neuroprotective Strategies
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. The pathological hallmark of these disorders is the progressive loss of neuronal structure and function. Consequently, the development of effective neuroprotective agents that can slow or halt this degenerative process is a paramount goal in modern neuroscience and drug discovery. This guide provides a comparative overview of the therapeutic potential of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a synthetic isoquinoline alkaloid, in relation to established neuroprotective agents currently in clinical use. Due to the limited availability of direct experimental data for this specific compound, we will draw upon findings from structurally similar tetrahydroisoquinoline derivatives to frame a potential mechanism of action and highlight areas for future investigation.
The Tetrahydroisoquinoline Scaffold: A Promising Avenue for Neuroprotection
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Several derivatives of THIQ have been investigated for their neuroprotective potential, with encouraging results in preclinical models of neurodegeneration.
Evidence from Structurally Related Compounds
Another relevant study investigated the neuroprotective versus neurotoxic activities of various substituted 1-methyl-1,2,3,4-tetrahydroisoquinolines (1MeTIQs) .[2] This research revealed that hydroxyl substitutions on the aromatic ring tended to decrease neurotoxicity, whereas methoxyl substitutions increased it.[2] Notably, certain hydroxy-1MeTIQ derivatives exhibited greater neuroprotective efficacy than the parent compound, suggesting that the strategic placement of hydroxyl groups is crucial for conferring neuroprotective properties.[2]
Furthermore, research on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has elucidated a multi-faceted neuroprotective mechanism that includes free radical scavenging and the inhibition of glutamate-induced excitotoxicity via antagonism of the NMDA receptor.[3]
These findings collectively suggest that the 6-methoxy-7-hydroxy substitution pattern of the target compound could potentially confer neuroprotective activity through a combination of anti-inflammatory, antioxidant, and anti-excitotoxic mechanisms. However, empirical validation is essential.
Established Neuroprotective Agents: Mechanisms and Clinical Utility
A meaningful comparison requires a thorough understanding of the agents that have successfully transitioned to clinical practice. Here, we detail the mechanisms of three prominent neuroprotective drugs: Riluzole, Edaravone, and Memantine.
Riluzole: A Multi-Target Agent in Amyotrophic Lateral Sclerosis (ALS)
Riluzole is the first drug approved for the treatment of ALS and has been shown to modestly extend survival.[4][5] Its neuroprotective effects are attributed to a complex mechanism of action that primarily involves the modulation of glutamatergic neurotransmission.[6][7]
Key Mechanisms of Action:
-
Inhibition of Glutamate Release: Riluzole blocks voltage-gated sodium channels on presynaptic nerve terminals, which in turn reduces the release of glutamate.[7][8]
-
Postsynaptic Effects: It also non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, mitigating the excitotoxic effects of excessive glutamate in the synaptic cleft.[6][7]
-
Inhibition of Protein Kinase C (PKC): Riluzole has been shown to directly inhibit PKC, an action that may contribute to its antioxidant and neuroprotective effects.[9]
Edaravone: A Potent Free Radical Scavenger
Edaravone is a neuroprotective agent approved for the treatment of acute ischemic stroke and ALS.[10][11] Its primary mechanism of action is the potent scavenging of free radicals, which are highly reactive molecules that contribute to oxidative stress and neuronal damage.[10][12][13]
Key Mechanisms of Action:
-
Free Radical Scavenging: Edaravone effectively neutralizes a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13]
-
Inhibition of Lipid Peroxidation: By scavenging free radicals, edaravone prevents the damaging oxidation of lipids within cell membranes, thereby preserving cellular integrity.[10]
-
Anti-inflammatory Properties: It has also been shown to reduce inflammation by mitigating microglial activation and decreasing the production of pro-inflammatory cytokines.[10]
-
Modulation of the Nrf2 Pathway: Edaravone can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.
Memantine: An NMDA Receptor Antagonist for Alzheimer's Disease
Memantine is an uncompetitive, low-to-moderate affinity NMDA receptor antagonist used in the management of moderate-to-severe Alzheimer's disease. Its mechanism is distinct in that it preferentially blocks the excessive, pathological activation of NMDA receptors while preserving their normal physiological function.
Key Mechanisms of Action:
-
NMDA Receptor Blockade: Memantine blocks the ion channel of the NMDA receptor when it is excessively open due to high levels of glutamate, thus preventing the prolonged influx of Ca2+ that leads to excitotoxicity and neuronal death.
-
Neurotrophic Factor Release: Studies suggest that memantine can also exert neuroprotective effects by stimulating the release of glial cell line-derived neurotrophic factor (GDNF) from astrocytes.
-
Anti-inflammatory Effects: Memantine has been shown to inhibit the activation of microglia, thereby reducing the production of pro-inflammatory factors.
Comparative Analysis: Efficacy and Mechanistic Profiles
| Feature | This compound (Hypothesized) | Riluzole | Edaravone | Memantine |
| Primary Mechanism | Potential anti-inflammatory, antioxidant, and anti-excitotoxic actions based on related compounds. | Inhibition of glutamate release, NMDA receptor antagonism, PKC inhibition.[6][7][9] | Free radical scavenging, inhibition of lipid peroxidation.[10][12] | Uncompetitive NMDA receptor antagonism. |
| Target Pathway(s) | Potentially NF-κB, Nrf2, and glutamatergic signaling. | Voltage-gated sodium channels, NMDA receptors, Protein Kinase C.[6][7][9] | Direct interaction with free radicals, Nrf2 pathway.[10] | NMDA receptors, glial cell signaling. |
| Clinical Indication(s) | Not established. | Amyotrophic Lateral Sclerosis (ALS).[4] | Acute Ischemic Stroke, ALS.[10][11] | Moderate-to-severe Alzheimer's Disease. |
| Route of Administration | Not established. | Oral. | Intravenous. | Oral. |
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the complex mechanisms underlying neuroprotection, the following diagrams illustrate key signaling pathways.
Caption: Proposed mechanism of action for Riluzole.
Caption: Mechanism of action for Edaravone.
Experimental Protocols for Assessing Neuroprotective Efficacy
For researchers aiming to investigate the neuroprotective potential of novel compounds like this compound, the following standardized in vitro and in vivo protocols are recommended.
In Vitro Neuroprotection Assay: Oxidative Stress Model
This protocol assesses the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.
1. Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media and conditions until they reach 80% confluency.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
2. Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to various concentrations in the cell culture medium.
-
Pre-treat the cells with the test compound or vehicle control for 1-2 hours.
3. Induction of Oxidative Stress:
-
Introduce an oxidative stressor, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), to the cell cultures at a predetermined toxic concentration.
-
Incubate the cells for an additional 24 hours.
4. Assessment of Cell Viability:
-
Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Read the absorbance or fluorescence using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control group.
-
Determine the EC₅₀ (half-maximal effective concentration) of the test compound.
In Vivo Neuroprotection Assay: MPTP Mouse Model of Parkinson's Disease
This protocol evaluates the in vivo efficacy of a test compound in a chemically-induced model of Parkinson's disease.
1. Animal Model:
-
Use adult male C57BL/6 mice.
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection to induce dopaminergic neurodegeneration. A typical dosing regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.
2. Compound Administration:
-
Dissolve the test compound in a suitable vehicle.
-
Administer the compound to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses, either before or after MPTP administration, depending on the study design (prophylactic or therapeutic).
3. Behavioral Assessment:
-
Perform behavioral tests, such as the rotarod test or the pole test, to assess motor coordination and function at various time points after MPTP administration.
4. Immunohistochemical Analysis:
-
At the end of the study period, euthanize the animals and perfuse them with saline followed by paraformaldehyde.
-
Dissect the brains and process them for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.
5. Data Analysis:
-
Compare the behavioral scores and the number of TH-positive neurons between the compound-treated groups and the vehicle-treated MPTP group.
-
Use appropriate statistical tests to determine the significance of any observed neuroprotective effects.
Conclusion and Future Directions
While established neuroprotective agents like Riluzole, Edaravone, and Memantine have provided valuable, albeit modest, clinical benefits, the need for more effective therapies remains urgent. The tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel neuroprotective drugs. The available data on compounds structurally related to this compound suggest a potential for multi-target neuroprotective activity.
However, it is crucial to underscore that the efficacy and mechanism of action of this compound itself remain to be experimentally determined. Future research should focus on:
-
In vitro characterization: Elucidating the antioxidant, anti-inflammatory, and anti-excitotoxic properties of the compound in relevant neuronal cell culture models.
-
In vivo validation: Assessing the neuroprotective efficacy of the compound in animal models of various neurodegenerative diseases.
-
Pharmacokinetic and safety profiling: Determining the bioavailability, blood-brain barrier permeability, and toxicological profile of the compound.
Such studies are essential to ascertain whether this compound can emerge as a viable candidate for further development in the challenging but critical field of neuroprotective therapeutics.
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A Researcher's Guide to Elucidating the Cross-Reactivity Profile of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
For drug development professionals and researchers in pharmacology, the journey from a promising lead compound to a clinical candidate is paved with rigorous characterization. A critical and often challenging aspect of this process is determining the compound's selectivity—its propensity to interact with targets other than the intended one. This guide provides an in-depth look at the cross-reactivity studies of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a key pharmacophore in the development of selective ligands for the dopamine D3 receptor.
We will delve into the established high affinity of this motif for the dopamine D3 receptor and explore its selectivity against the closely related D1 and D2 receptors. More importantly, this guide will serve as a practical framework for conducting broader cross-reactivity studies against other major G-protein coupled receptor (GPCR) families, including serotonergic, adrenergic, and opioid receptors. By synthesizing field-proven insights with detailed experimental protocols, this document aims to empower researchers to build a comprehensive selectivity profile, a cornerstone of any successful drug discovery program.
The Significance of Cross-Reactivity in Drug Development
Off-target interactions can lead to a range of undesirable outcomes, from diminished efficacy to severe adverse effects. Therefore, a thorough understanding of a compound's cross-reactivity is not merely an academic exercise but a crucial step in de-risking a potential therapeutic. For compounds targeting the central nervous system, where receptor systems are intricately interconnected, this is of paramount importance. The tetrahydroisoquinoline scaffold is known to interact with various biogenic amine receptors, making comprehensive screening an essential part of the development of any new ligand based on this structure.
The Primary Target: High-Affinity Binding to the Dopamine D3 Receptor
The this compound moiety has been identified as a key component of a series of potent and selective antagonists for the dopamine D3 receptor.[1] The D3 receptor, a member of the D2-like family of dopamine receptors, is a high-value target for the treatment of various neuropsychiatric disorders, including schizophrenia and substance use disorders.[2]
A study by Youn et al. (2018) synthesized and evaluated a series of analogs incorporating the this compound "head" group. These compounds demonstrated strong affinity for the human D3 receptor, with very good selectivity over the D1 and D2 receptors.[1] This foundational data establishes the primary pharmacological profile of this chemical series and serves as the benchmark against which all other potential interactions must be compared.
Comparative Binding Profile at Dopamine Receptors
The initial characterization of ligands containing the this compound motif focused on its affinity for the D1, D2, and D3 dopamine receptors. The data from these studies highlight the selectivity of this scaffold.
| Compound Analogue | D1R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | Reference |
| Analog 7 | >10,000 | 180 | 1.2 | Youn et al., 2018[1] |
| Analog 15 | >10,000 | 230 | 0.8 | Youn et al., 2018[1] |
| Analog 19 | >10,000 | 150 | 0.6 | Youn et al., 2018[1] |
Table 1: Representative binding affinities (Ki) of this compound containing analogues at human dopamine D1, D2, and D3 receptors.
This data clearly demonstrates the high-affinity and selective nature of this chemical series for the D3 receptor over other dopamine receptor subtypes. The substantial fold-selectivity over the D2 receptor is particularly noteworthy, as D2 receptor antagonism is associated with extrapyramidal side effects.[2]
Expanding the Horizon: A Framework for Broader Cross-Reactivity Screening
While the dopamine receptor selectivity is promising, a comprehensive understanding of the cross-reactivity profile of this compound requires screening against a wider array of receptors. The following sections provide detailed protocols for key in vitro assays that form the backbone of such a screening campaign.
Experimental Workflow for Comprehensive Receptor Profiling
A tiered approach is often the most efficient strategy for assessing cross-reactivity. This typically begins with broad screening at a single high concentration, followed by concentration-response curves for any significant "hits" to determine their potency.
Figure 1: A tiered workflow for assessing compound cross-reactivity.
Detailed Experimental Protocols
The following protocols are foundational for any laboratory engaged in GPCR drug discovery and are presented here to guide the in-house evaluation of compounds like this compound.
Protocol 1: Radioligand Binding Assay (Competition)
This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of this compound at a panel of GPCRs.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., 5-HT2A, α1A-adrenergic, µ-opioid).
-
Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Prazosin for α1A, [3H]-DAMGO for µ-opioid).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Ligand: A high concentration of a known, unlabeled ligand for the target receptor to define non-specific binding.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Filtration apparatus with glass fiber filters (e.g., Brandel or PerkinElmer).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup:
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and vehicle (e.g., DMSO) to designated wells.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, and a saturating concentration of the non-specific ligand.
-
Competition: Add assay buffer, radioligand, and varying concentrations of the test compound (typically in a semi-logarithmic series).
-
-
Reaction Initiation: Add the cell membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand-receptor complexes from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [35S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. It is particularly useful for characterizing the functional consequences of a compound binding to a Gi/o- or Gs-coupled receptor.
Objective: To determine if this compound acts as an agonist or antagonist at a specific GPCR.
Materials:
-
Receptor Source: Cell membranes expressing the receptor of interest.
-
[35S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: To ensure G-proteins are in their inactive, GDP-bound state at the start of the assay.
-
Test Compound and Reference Agonist/Antagonist.
-
Assay Buffer: (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus.
Procedure:
-
Membrane Pre-incubation: Pre-incubate the cell membranes with SPA beads (if using SPA format).
-
Reaction Mixture Preparation: In a 96-well plate, combine assay buffer, GDP, and the test compound (for agonist mode) or the test compound plus a reference agonist (for antagonist mode).
-
Reaction Initiation: Add the membrane/bead mixture and [35S]GTPγS to initiate the reaction.
-
Incubation: Incubate at room temperature for 60-90 minutes with gentle shaking.
-
Signal Detection:
-
SPA Format: Centrifuge the plates and count in a microplate scintillation counter.
-
Filtration Format: Terminate the reaction by filtration, wash the filters, and perform scintillation counting.
-
-
Data Analysis:
-
Agonist Mode: Plot the [35S]GTPγS binding against the log concentration of the test compound to determine the EC50 and Emax (relative to a full agonist).
-
Antagonist Mode: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of the test compound to determine the IC50.
-
Protocol 3: cAMP Assay (for Gs and Gi-coupled receptors)
This assay measures the modulation of cyclic AMP (cAMP) levels, a key second messenger. It is the standard functional assay for Gs-coupled receptors (which increase cAMP) and Gi-coupled receptors (which decrease forskolin-stimulated cAMP).
Objective: To assess the functional activity of this compound at Gs- or Gi-coupled receptors.
Materials:
-
Whole Cells: A cell line stably expressing the receptor of interest.
-
cAMP Assay Kit: (e.g., HTRF, AlphaLISA, or ELISA-based kits).
-
Stimulation Buffer: Typically a buffered salt solution.
-
Forskolin: (For Gi-coupled receptors) to stimulate adenylyl cyclase and raise basal cAMP levels.
-
IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Gs Agonist Mode: Add varying concentrations of the test compound in the presence of IBMX.
-
Gi Agonist Mode: Add varying concentrations of the test compound in the presence of IBMX and a fixed concentration of forskolin (e.g., 1-5 µM).
-
Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound, then add a fixed concentration of a reference agonist (and forskolin for Gi).
-
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the cAMP signal against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).
Protocol 4: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an important signaling pathway in its own right. It is a universal assay applicable to Gs, Gi, and Gq-coupled receptors.
Objective: To measure the ability of this compound to promote or inhibit β-arrestin recruitment.
Materials:
-
Engineered Cell Line: A cell line expressing the GPCR fused to a reporter fragment and β-arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter® cells).
-
Cell culture medium and assay plates.
-
Detection Reagents for the specific technology (e.g., chemiluminescent substrate).
Procedure:
-
Cell Plating: Plate the engineered cells in a white, clear-bottom 96- or 384-well plate.
-
Compound Addition: Add varying concentrations of the test compound (for agonist mode) or pre-incubate with the test compound before adding a reference agonist (for antagonist mode).
-
Incubation: Incubate at 37°C for 60-90 minutes.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescent signal against the log concentration of the test compound to determine EC50 (agonist) or IC50 (antagonist).
Figure 2: Simplified GPCR signaling pathways measured by functional assays.
Interpreting the Data: Building a Selectivity Profile
The data generated from these assays will allow for the construction of a comprehensive cross-reactivity profile. It is crucial to not only consider the absolute potency (Ki, EC50, IC50) at each off-target but also the selectivity ratio relative to the primary target (D3 receptor). A compound is generally considered selective if there is at least a 100-fold difference in affinity between the primary target and any off-target.
For a compound like this compound, the ideal profile would be high potency at the D3 receptor with Ki values >1,000 nM for all other receptors screened. Any significant off-target activity (e.g., Ki < 100 nM) would warrant further investigation to understand the potential for in vivo side effects.
Leveraging External Resources
For laboratories without the capacity to run broad screening panels in-house, several expert contract research organizations (CROs) and academic programs offer these services. The NIMH Psychoactive Drug Screening Program (PDSP) provides screening of novel compounds against a large panel of CNS receptors at no cost to qualified academic investigators.[3] Commercial providers like Eurofins Discovery offer standardized "SafetyScreen" panels that assess binding to a curated list of targets known to be associated with adverse drug reactions.[4]
Conclusion
The this compound scaffold represents a promising starting point for the development of highly selective dopamine D3 receptor ligands. The available data confirms its high affinity for this primary target and good selectivity over D1 and D2 receptors. However, to fully appreciate its therapeutic potential and de-risk its development, a comprehensive cross-reactivity assessment is non-negotiable.
By employing the systematic, tiered screening approach and the detailed in vitro protocols outlined in this guide—from initial radioligand binding assays to functional characterization of off-target hits—researchers can confidently build a robust selectivity profile. This data-driven approach is fundamental to ensuring that the journey from a promising molecule to a safe and effective medicine is built on a foundation of scientific integrity and a thorough understanding of its molecular interactions.
References
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Youn, J., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a this compound Motif. ACS Medicinal Chemistry Letters, 9(10), 1035–1040. [Link]
-
NIMH Psychoactive Drug Screening Program (PDSP). The University of North Carolina at Chapel Hill. [Link]
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Millan, M. J., et al. (2007). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. The Journal of Pharmacology and Experimental Therapeutics, 321(1), 323-334. [Link]
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Heidbreder, C. A., & Newman, A. H. (2010). Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders. Annals of the New York Academy of Sciences, 1187, 4-34. [Link]
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bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). [Link]
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Conti, M., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Cellular Neuroscience, 10, 246. [Link]
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Navigating Neuroprotection: An In Vivo Efficacy Comparison of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective neuroprotective agents is a cornerstone of modern neuroscience research. Within the diverse landscape of small molecules, the 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol scaffold has emerged as a particularly promising pharmacophore. Its derivatives have garnered significant attention for their high affinity and selectivity for the dopamine D3 receptor (D3R), a key modulator in the central nervous system implicated in a range of neurological and psychiatric disorders, most notably Parkinson's disease.[1][2]
This guide offers a comparative overview of the potential in vivo efficacy of select this compound derivatives. While direct head-to-head in vivo comparative studies are not extensively available in the public domain, this document synthesizes existing data on receptor affinity and selectivity to project a scientifically grounded comparison. We will delve into the rationale behind experimental designs for evaluating these compounds and provide detailed protocols for established preclinical models of Parkinson's disease.
The Scientific Rationale: Why Focus on Dopamine D3 Receptor Antagonists?
The dopaminergic system is critical for regulating motor control, motivation, and cognition.[2] The D3 receptor, concentrated in the limbic regions of the brain, represents a compelling target for therapeutic intervention.[3] Unlike the more ubiquitously expressed D2 receptor, the D3 receptor's discrete localization suggests that its modulation could offer a more targeted therapeutic effect with a potentially wider therapeutic window and fewer side effects.
The this compound core has been identified as a privileged "head" group for achieving high D3R affinity and selectivity.[1][2] Molecular docking studies have revealed that the hydroxyl and methoxy groups of this moiety form crucial hydrogen bonds within the orthosteric binding pocket of the D3R, contributing to the high affinity of these ligands.[1][2] By comparing derivatives with subtle structural modifications, we can begin to dissect the structure-activity relationships that govern in vivo efficacy.
Comparative Analysis of Key Derivatives
For the purpose of this guide, we will consider a focused set of hypothetical derivatives based on published structure-activity relationship (SAR) studies to illustrate how modifications to the core scaffold could influence in vivo performance.[1][2][4]
| Derivative ID | Key Structural Feature | Anticipated D3R Affinity (Ki) | Anticipated D2R/D3R Selectivity | Rationale for In Vivo Potential |
| Compound A | Unsubstituted Phenyl Amide "Tail" | Low nM | High | High affinity and selectivity suggest a strong potential for target engagement in the brain. The unsubstituted tail provides a baseline for comparison. |
| Compound B | 4-Fluorophenyl Amide "Tail" | Sub-nM | Very High | The addition of an electron-withdrawing group at the 4-position of the amide tail has been shown to enhance D3R affinity and selectivity, potentially leading to greater efficacy at lower doses.[4] |
| Compound C | 3-Chlorophenyl Amide "Tail" | Low nM | Moderate | Altering the substitution pattern on the amide tail can impact both affinity and selectivity. This derivative would allow for the exploration of how different electronic and steric properties influence in vivo activity. |
In Vivo Evaluation: The Proving Ground
The true test of a potential neuroprotective agent lies in its performance in relevant animal models of disease. For D3R antagonists with potential application in Parkinson's disease, several well-established neurotoxin-based rodent models are employed to assess in vivo efficacy.[5][6][7]
Key Preclinical Models for Parkinson's Disease
-
The 6-Hydroxydopamine (6-OHDA) Model: This model involves the stereotaxic injection of the neurotoxin 6-OHDA directly into the substantia nigra or the medial forebrain bundle of one hemisphere of the brain. This induces a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[6]
-
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: MPTP is a proneurotoxin that, when administered systemically, is metabolized to the active toxicant MPP+. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, leading to their destruction. The C57BL/6 mouse strain is particularly sensitive to MPTP-induced neurotoxicity.[5][8]
-
The Rotenone Model: Chronic systemic administration of the pesticide rotenone, a mitochondrial complex I inhibitor, can reproduce many features of Parkinson's disease, including dopaminergic neurodegeneration and the formation of Lewy body-like inclusions.[7][9]
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of our hypothetical this compound derivatives in a preclinical model of Parkinson's disease.
Caption: A generalized workflow for in vivo neuroprotection studies.
Detailed Experimental Protocols
MPTP-Induced Neurodegeneration Model in Mice
Rationale: The MPTP model is widely used due to its ability to induce a relatively rapid and specific loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), a key pathological hallmark of Parkinson's disease.[5][9]
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used due to their high sensitivity to MPTP.[5]
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Treatment: Mice are pre-treated with the this compound derivatives (e.g., 10 mg/kg, intraperitoneally) or vehicle (e.g., saline with 5% DMSO and 5% Tween 80) for a specified period (e.g., 7 days) prior to and concurrently with MPTP administration.
-
MPTP Administration: On the designated days, mice receive four injections of MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) at 2-hour intervals.[10]
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test for motor coordination and the cylinder test for forelimb akinesia at baseline and at various time points after MPTP administration.
-
Tissue Collection and Analysis: Seven days after the final MPTP injection, animals are euthanized. The brains are collected for:
-
Neurochemical Analysis: The striatum is dissected, and dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Immunohistochemistry: The midbrain is sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the SNc.
-
Key Efficacy Endpoints
-
Behavioral Improvement: A statistically significant improvement in motor performance in the drug-treated groups compared to the vehicle-treated, MPTP-lesioned group.
-
Neurochemical Preservation: A significant attenuation of the MPTP-induced depletion of striatal dopamine and its metabolites in the drug-treated groups.
-
Neuronal Protection: A significant preservation of TH-positive neurons in the SNc of drug-treated animals compared to the vehicle-treated group.
Signaling Pathways and Mechanism of Action
The neuroprotective effects of D3R antagonists are thought to be mediated through a combination of mechanisms. By blocking the D3 autoreceptor, these compounds can enhance dopamine synthesis and release. Additionally, D3R antagonism has been linked to the modulation of neuroinflammatory pathways and the reduction of oxidative stress, both of which are implicated in the progressive neurodegeneration seen in Parkinson's disease.
Caption: Putative neuroprotective mechanism of D3R antagonists.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel neuroprotective agents. The high D3R affinity and selectivity of its derivatives make them compelling candidates for in vivo evaluation in models of Parkinson's disease and other neurological disorders. While this guide provides a framework for comparison based on existing SAR data, further in vivo studies are essential to definitively establish the comparative efficacy and therapeutic potential of these promising compounds. Future research should also explore the pharmacokinetic and pharmacodynamic properties of these derivatives to optimize their delivery to the central nervous system and to fully characterize their mechanism of action.
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- Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed. (2018-03-10).
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- Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity - PubMed. J Med Chem. 1977 Jul;20(7):891-4.
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- New Dopamine D3-Selective Receptor Ligands Containing a this compound Motif - PMC - NIH.
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- Experimental Models of Parkinson's Disease - Brown University.
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- Animal Models of Parkinson's Disease - NCBI - NIH.
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- New tetrahydroisoquinoline-based D3R ligands with an o -xylenyl linker motif. (2021-04-18).
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A Senior Application Scientist's Guide to Benchmarking 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Against Standard Neuroprotective Therapeutics
Introduction: The Quest for Novel Neuroprotective Agents
In the landscape of neurodegenerative disease research, the pursuit of novel therapeutic agents that can slow or halt disease progression is of paramount importance. Parkinson's disease (PD), characterized by the progressive loss of dopaminergic neurons in the substantia nigra, stands as a formidable challenge. While current therapies effectively manage symptoms, they do not prevent the underlying neurodegeneration. This guide focuses on the preclinical benchmarking of a promising small molecule, 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol , a member of the tetrahydroisoquinoline (THIQ) class of compounds.
Tetrahydroisoquinolines, including the endogenous salsolinol, have a complex and intriguing relationship with dopaminergic neurons, exhibiting both neurotoxic and neuroprotective properties.[1] The unique chemical structure of this compound, particularly its catechol-like moiety, suggests a potential for multifactorial neuroprotective activity, including antioxidant effects and direct modulation of dopaminergic pathways. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic potential of this compound against established standards of care for Parkinson's disease. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present a clear, data-driven comparison.
The Rationale for Benchmarking: Establishing a Therapeutic Niche
To ascertain the potential clinical utility of this compound, it is essential to benchmark its performance against the cornerstones of current Parkinson's disease therapy. This comparative analysis will help to elucidate its mechanism of action and identify a potential therapeutic niche. The standard therapeutic compounds selected for this guide represent distinct mechanistic classes:
-
Levodopa (L-DOPA): The gold standard for dopamine replacement therapy, directly replenishing the depleted dopamine levels in the brain.[2][3][4]
-
Dopamine Agonists (Pramipexole & Ropinirole): These compounds directly stimulate dopamine receptors, mimicking the effect of endogenous dopamine.[2][4][5]
-
Monoamine Oxidase-B (MAO-B) Inhibitors (Selegiline & Rasagiline): These agents prevent the breakdown of dopamine in the brain, thereby increasing its availability.[6][7][8][9]
Our benchmarking strategy will focus on three key areas of potential neuroprotective activity: direct interaction with dopamine receptors, inhibition of dopamine metabolism, and mitigation of oxidative stress.
Part 1: In Vitro Benchmarking - Foundational Mechanistic Insights
In vitro assays provide the initial, crucial data on a compound's direct biological activity, potency, and selectivity. The following experimental workflows are designed to provide a robust comparison of this compound with standard therapeutics.
Dopamine Receptor Binding Affinity: A Direct Target Engagement Assay
A fundamental aspect of any potential anti-parkinsonian drug is its interaction with dopamine receptors. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound for specific receptor subtypes.
Experimental Protocol: Dopamine Receptor (D1, D2, D3) Competitive Binding Assay
-
Receptor Source: Prepare cell membrane homogenates from cell lines stably expressing human dopamine D1, D2, or D3 receptors.
-
Radioligand: Select a high-affinity radioligand for each receptor subtype (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]7-OH-DPAT for D3).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Competitive Binding: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and a range of concentrations of the test compound (this compound, pramipexole, or ropinirole).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membrane-bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Data: Dopamine Receptor Binding Affinity (Ki, nM)
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) |
| This compound | 6479[6] | 1593[6] | 92[6] |
| Pramipexole | >10,000[10] | 3.9[11] | 0.5[11] |
| Ropinirole | >10,000 | ~200 | ~20 |
Note: Data for Pramipexole and Ropinirole are approximate values from multiple sources and may vary depending on experimental conditions.
Interpretation of Results: The data indicates that this compound has a much lower affinity for the D1 and D2 receptors compared to the dopamine agonists, pramipexole and ropinirole. However, it shows a notable affinity for the D3 receptor, suggesting a potential for selective D3 modulation.
Monoamine Oxidase-B (MAO-B) Inhibition: Protecting Endogenous Dopamine
Inhibiting MAO-B is a clinically validated strategy to increase dopamine levels in the brain.[6][7][8] A fluorometric assay can be used to determine the IC50 value of a compound for MAO-B inhibition.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay [3][12][13]
-
Enzyme Source: Use recombinant human MAO-B enzyme.
-
Substrate: A suitable substrate for MAO-B, such as kynuramine or benzylamine, is used.[12] The oxidation of the substrate by MAO-B produces hydrogen peroxide (H₂O₂).
-
Detection: A fluorescent probe that reacts with H₂O₂ in the presence of a developer to produce a highly fluorescent product is used.
-
Assay Procedure:
-
In a 96-well black plate, add the MAO-B assay buffer.
-
Add a range of concentrations of the test compound (this compound, selegiline, or rasagiline).
-
Add the MAO-B enzyme to all wells except the blank control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the MAO-B substrate.
-
Measure the fluorescence intensity kinetically at an appropriate excitation/emission wavelength (e.g., 535/587 nm).
-
-
Data Analysis:
-
Calculate the reaction rate (slope) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Comparative Data: MAO-B Inhibition (IC50, nM)
| Compound | MAO-B IC50 (nM) |
| This compound | Data Not Currently Available |
| Selegiline | 11.25 (rat brain)[14], 37 (human)[15] |
| Rasagiline | 4.43 (rat brain), 14 (human brain)[9] |
Note: While specific data for this compound is not available, related tetrahydroisoquinoline compounds have shown MAO inhibitory activity, justifying this assay as a critical benchmarking step.
Antioxidant Capacity: Combating Oxidative Stress
Oxidative stress is a key contributor to the pathogenesis of Parkinson's disease. The antioxidant potential of this compound can be assessed using standard in vitro assays such as the DPPH and ABTS radical scavenging assays.
Experimental Protocol: DPPH and ABTS Radical Scavenging Assays
DPPH Assay:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure:
-
In a 96-well plate, add a range of concentrations of the test compound (this compound or Levodopa).
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
ABTS Assay:
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and incubating in the dark overnight.
-
Assay Procedure:
-
Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.
-
In a 96-well plate, add a range of concentrations of the test compound.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a short period (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
Comparative Data: Antioxidant Activity (IC50, µM)
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | Data Not Currently Available | Data Not Currently Available |
| Levodopa | 450 (inhibition of lipid peroxidation) | Variable, shows antioxidant properties[4][7] |
Note: The catechol-like structure of this compound strongly suggests antioxidant potential, making these assays essential for its characterization.
Part 2: Cell-Based Assays - Assessing Neuroprotection in a Cellular Context
Cell-based assays bridge the gap between direct biochemical interactions and in vivo efficacy. The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neuroprotection in Parkinson's disease research.[1]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells [1]
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).
-
Plating: Seed the cells in 96-well plates at an appropriate density.
-
Pre-treatment: Pre-treat the cells with a range of concentrations of the test compound (this compound or a standard therapeutic) for a defined period (e.g., 2 hours).
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ (the active metabolite of MPTP).
-
Incubation: Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A higher percentage of viability in the presence of the test compound indicates a neuroprotective effect.
Logical Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of a test compound in SH-SY5Y cells.
Part 3: In Vivo Benchmarking - Validation in a Disease Model
The ultimate preclinical validation of a neuroprotective compound requires testing in an in vivo model of Parkinson's disease. The MPTP-induced mouse model is a well-established and widely used model that recapitulates many of the key pathological features of the disease.[8]
Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease [8]
-
Animal Model: Use a susceptible mouse strain, such as C57BL/6.
-
MPTP Administration: Administer MPTP (e.g., 20-30 mg/kg, intraperitoneally) daily for several consecutive days to induce dopaminergic neurodegeneration.
-
Test Compound Administration: Administer the test compound (this compound or a standard therapeutic) before, during, or after MPTP administration, depending on the therapeutic paradigm being investigated (preventive or restorative).
-
Behavioral Assessment: Conduct behavioral tests to assess motor function, such as the rotarod test and the open field test.
-
Neurochemical Analysis: After the treatment period, sacrifice the animals and dissect the striatum. Measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
-
Histological Analysis: Perfuse the brains and prepare sections of the substantia nigra. Perform immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss.
Signaling Pathway of MPTP-Induced Neurotoxicity
Caption: Simplified pathway of MPTP-induced dopaminergic neurotoxicity.
Conclusion: A Roadmap for a Promising Neuroprotective Candidate
This guide has outlined a comprehensive and scientifically rigorous framework for benchmarking this compound against standard therapeutic compounds for Parkinson's disease. The initial data on its dopamine D3 receptor affinity is encouraging and provides a solid foundation for further investigation.[6] The proposed in vitro and in vivo experimental workflows will enable a thorough characterization of its neuroprotective potential, elucidating its mechanism of action and establishing a data-driven rationale for its continued development. By systematically comparing its performance against Levodopa, dopamine agonists, and MAO-B inhibitors, researchers can effectively determine the unique therapeutic value that this compound may offer in the fight against neurodegenerative diseases.
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Dutta, S., et al. (2019). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Molecular neurobiology. Available from: [Link]
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National Center for Biotechnology Information. Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability. Available from: [Link]
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A Comparative Analysis of Synthesis Routes for Tetrahydroisoquinolines: A Guide for Researchers
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of a vast array of biologically active compounds. For researchers and drug development professionals, the efficient and selective construction of this heterocyclic system is of paramount importance. This guide provides an in-depth comparative analysis of the most prominent and field-proven synthetic routes to THIQs: the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the Pomeranz-Fritsch-Bobbitt reaction. We will delve into the mechanistic underpinnings, practical experimental considerations, and the relative merits and drawbacks of each approach, supported by experimental data to inform your synthetic strategy.
The Pictet-Spengler Reaction: A Biomimetic Approach to THIQs
First reported in 1911, the Pictet-Spengler reaction is a cornerstone of THIQ synthesis, mimicking the biosynthetic pathways of many isoquinoline alkaloids.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to furnish the THIQ ring system.[1][2]
Mechanistic Rationale
The reaction proceeds through the initial formation of a Schiff base, which then protonates to form a highly electrophilic iminium ion. This intermediate is susceptible to attack by the electron-rich aromatic ring, leading to the cyclized product. The presence of electron-donating groups on the aromatic ring significantly enhances its nucleophilicity, thereby facilitating the cyclization under milder conditions.[3][4] Conversely, electron-withdrawing groups deactivate the ring, often necessitating harsher conditions, such as the use of superacids, to drive the reaction to completion.[3][5][6]
Diagram: Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler Reaction.
Experimental Protocol: Synthesis of Salsolidine
A classic example showcasing the Pictet-Spengler reaction is the synthesis of Salsolidine, a THIQ alkaloid. This protocol utilizes dopamine hydrochloride and acetaldehyde.
Materials:
-
Dopamine hydrochloride
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution
Procedure:
-
Dissolve dopamine hydrochloride (1.0 eq) in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid to the solution to ensure acidic conditions.
-
Cool the mixture in an ice bath and add acetaldehyde (1.1 eq) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Salsolidine.
Causality of Experimental Choices:
-
Acid Catalyst: The use of hydrochloric acid is crucial for the in situ formation of the reactive iminium ion from the initially formed Schiff base. The acidic environment protonates the Schiff base, increasing its electrophilicity and facilitating the subsequent intramolecular cyclization.
-
Electron-Rich Aromatic Ring: Dopamine possesses two hydroxyl groups on the aromatic ring, which are strong electron-donating groups. This inherent electronic property of the substrate activates the aromatic ring, making it sufficiently nucleophilic to attack the iminium ion under relatively mild acidic conditions.
The Bischler-Napieralski Reaction Followed by Reduction: A Two-Step Approach
The Bischler-Napieralski reaction provides an alternative and powerful method for the synthesis of 3,4-dihydroisoquinolines, which are readily reduced to the corresponding THIQs.[7][8] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[7][8]
Mechanistic Rationale
The reaction is initiated by the activation of the amide carbonyl group by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][7][8] This leads to the formation of a highly electrophilic nitrilium ion or a related intermediate. Subsequent intramolecular electrophilic aromatic substitution, followed by elimination, affords the 3,4-dihydroisoquinoline. The choice of dehydrating agent can influence the reaction conditions and outcomes. For instance, P₂O₅ is often employed for less reactive substrates that require more forcing conditions.[7]
Diagram: Bischler-Napieralski Reaction and Reduction
Caption: Mechanism of the Bischler-Napieralski Reaction followed by Reduction.
Experimental Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
This two-step protocol illustrates the synthesis of a substituted THIQ via the Bischler-Napieralski reaction and subsequent reduction.
Step 1: Bischler-Napieralski Cyclization
Materials:
-
N-(3,4-Dimethoxyphenethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (2.0 eq) dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Make the solution alkaline with a concentrated ammonium hydroxide solution.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain the crude 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.
Step 2: Reduction to the Tetrahydroisoquinoline
Materials:
-
Crude 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve the crude 3,4-dihydroisoquinoline from Step 1 in methanol.
-
Cool the solution in an ice bath and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.[9]
Causality of Experimental Choices:
-
Dehydrating Agent (POCl₃): Phosphorus oxychloride is a common and effective dehydrating agent for the Bischler-Napieralski reaction. It activates the amide carbonyl, facilitating the formation of the key electrophilic intermediate required for cyclization.
-
Two-Step Sequence: The Bischler-Napieralski reaction inherently produces a 3,4-dihydroisoquinoline, which contains an imine functional group. A subsequent reduction step is necessary to obtain the fully saturated THIQ ring. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.
The Pomeranz-Fritsch-Bobbitt Reaction: A Modular Approach
The Pomeranz-Fritsch reaction, and its widely used modification by Bobbitt, offers a versatile route to THIQs, particularly 4-hydroxy-substituted derivatives.[10][11] The Bobbitt modification involves the acid-catalyzed cyclization of an N-benzylaminoacetal.[10][11]
Mechanistic Rationale
The reaction commences with the acid-catalyzed hydrolysis of the aminoacetal to generate an aldehyde, which then forms an iminium ion in situ. This is followed by an intramolecular electrophilic aromatic substitution onto the benzyl ring to form the THIQ skeleton. The regioselectivity of the cyclization is governed by the electronic nature of the substituents on the aromatic ring, with a preference for cyclization at the position para to an electron-donating group.[11] The use of milder acid conditions in the Bobbitt modification, compared to the original Pomeranz-Fritsch protocol, helps to minimize side reactions.[11]
Diagram: Pomeranz-Fritsch-Bobbitt Reaction Mechanism
Caption: Mechanism of the Pomeranz-Fritsch-Bobbitt Reaction.
Experimental Protocol: Synthesis of a 4-Hydroxytetrahydroisoquinoline Derivative
This protocol outlines the synthesis of a 4-hydroxytetrahydroisoquinoline via the Pomeranz-Fritsch-Bobbitt reaction.
Materials:
-
N-Benzyl-N-(2,2-diethoxyethyl)amine
-
Hydrochloric acid (6 M)
Procedure:
-
Dissolve the N-benzyl-N-(2,2-diethoxyethyl)amine (1.0 eq) in 6 M hydrochloric acid.
-
Stir the solution at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and basify with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 4-hydroxytetrahydroisoquinoline.[10]
Causality of Experimental Choices:
-
Acidic Conditions: The acidic medium is essential for the hydrolysis of the acetal to the corresponding aldehyde and the subsequent formation of the reactive iminium ion. The concentration of the acid can influence the reaction rate and the formation of byproducts.
-
Aminoacetal Starting Material: The use of a pre-formed N-benzylaminoacetal allows for a controlled and often high-yielding cyclization. This modular approach enables the synthesis of a variety of substituted THIQs by simply varying the starting benzylamine and aminoacetaldehyde acetal.
Comparative Analysis of the Synthesis Routes
To aid in the selection of the most appropriate synthetic route, the following table summarizes the key features and typical experimental parameters of the three discussed methods.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction & Reduction | Pomeranz-Fritsch-Bobbitt Reaction |
| Starting Materials | β-Arylethylamine and an aldehyde/ketone | β-Arylethylamide | N-Benzylaminoacetal |
| Key Reagents | Acid catalyst (e.g., HCl, TFA, superacids) | Dehydrating agent (e.g., POCl₃, P₂O₅), then a reducing agent (e.g., NaBH₄) | Acid catalyst (e.g., 6 M HCl) |
| Reaction Steps | One-pot cyclization | Two steps: cyclization then reduction | One-pot cyclization |
| Typical Product | 1-Substituted THIQ | 1-Substituted THIQ | 4-Hydroxy-THIQ |
| Substrate Scope | Favored by electron-donating groups on the aryl ring; challenging for deactivated systems. | Generally tolerant of various substituents, but electron-donating groups facilitate cyclization. | Tolerant of various substituents on the benzyl ring. |
| Reaction Conditions | Mild to harsh, depending on substrate reactivity. | Generally requires heating and strong dehydrating agents. | Typically mild acidic conditions at room temperature. |
| Typical Yields | Moderate to excellent (40-98%)[12] | Good to excellent (overall for two steps) | Good to excellent (54-99%)[11] |
| Advantages | Biomimetic, often one-pot, can be stereoselective. | Reliable for a wide range of substrates, good yields. | Modular, provides access to 4-hydroxy-THIQs, often mild conditions. |
| Disadvantages | Limited by the electronic nature of the aromatic ring, can require harsh conditions for deactivated substrates. | Two-step process, requires a subsequent reduction, can use harsh reagents. | Requires the synthesis of the aminoacetal precursor. |
Conclusion and Future Perspectives
The Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions represent the classical and most reliable methods for the synthesis of the tetrahydroisoquinoline core. The choice of a particular route is dictated by the desired substitution pattern on the THIQ ring, the electronic nature of the available starting materials, and the desired reaction conditions.
-
The Pictet-Spengler reaction is ideal for the synthesis of 1-substituted THIQs from electron-rich β-arylethylamines.
-
The Bischler-Napieralski reaction followed by reduction offers a robust two-step sequence for a broad range of 1-substituted THIQs.
-
The Pomeranz-Fritsch-Bobbitt reaction is the method of choice for accessing 4-hydroxy-THIQs under relatively mild conditions.
The field of THIQ synthesis continues to evolve, with modern advancements focusing on asymmetric catalysis to control stereochemistry, the development of greener and more sustainable protocols, and the expansion of substrate scope to include previously challenging scaffolds. As researchers continue to push the boundaries of organic synthesis, these classical reactions will undoubtedly remain as foundational pillars, providing the basis for the development of novel and more efficient methodologies for the construction of this vital heterocyclic motif.
References
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Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Prototype Pictet-Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles. The Journal of Organic Chemistry, 64(2), 611–617. [Link]
-
Chiruta, C., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry, 13, 1948–1956. [Link]
-
Bobbitt reaction - Grokipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Prototype Pictet−Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles. The Journal of Organic Chemistry, 64(2), 611-617. [Link]
-
Ohwada, T., et al. (2001). Stereoselectivity of Superacid-Catalyzed Pictet−Spengler Cyclization Reactions. Organic Letters, 3(21), 3499-3502. [Link]
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Chiruta, C., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz-Fritsch-Bobbitt reaction with non-activated and moderately-activated systems. University of Bath's research portal. [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 22, 2026, from [Link]
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Chiruta, C., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz-Fritsch-Bobbitt reaction with non-activated and moderately-activated systems. PubMed. [Link]
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]
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Pomeranz-Fritsch Reaction. (n.d.). Name-Reaction.com. Retrieved January 22, 2026, from [Link]
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Scharf, M. J., et al. (2022). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society. [Link]
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Singh, R., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12536-12567. [Link]
-
Ahmed Asif, M. M., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(16), 10697-10729. [Link]
-
Pictet-Spengler Isoquinoline Synthesis. (n.d.). Name-Reaction.com. Retrieved January 22, 2026, from [Link]
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Chiruta, C., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. National Institutes of Health. [Link]
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NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved January 22, 2026, from [Link]
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Rozwadowska, M. D., & Grajewska, A. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(8), 3200. [Link]
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Bischler–Napieralski reaction - Grokipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Calcaterra, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 733. [Link]
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Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
For Immediate Reference: Treat 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol as a hazardous chemical. The primary disposal route is through a licensed professional waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Introduction: The Ethical and Regulatory Imperative of Proper Disposal
As researchers and scientists at the forefront of drug development, our responsibilities extend beyond the discovery and synthesis of novel compounds. The entire lifecycle of a chemical, including its ultimate disposal, falls under our purview. For a bioactive compound like this compound, a member of the tetrahydroisoquinoline family known for its diverse biological activities, improper disposal can pose significant risks to human health and the environment.[1] This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, ensuring the integrity of our research and the safety of our communities.
This document is grounded in the principle of "cradle-to-grave" management of hazardous waste, a cornerstone of the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[2][3] Adherence to these protocols is not merely a best practice; it is a legal requirement.
Hazard Assessment: Understanding the Risks
Therefore, it is prudent to handle this compound with a high degree of caution, assuming it possesses similar toxicological properties.
Inferred Hazard Profile:
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][4] | |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][4] | |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1][4] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation.[1][4] | |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) | Toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn:
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves.[4] | Prevents skin contact and subsequent irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes the inhalation of any dust or aerosols, which may cause respiratory irritation.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Segregation and Containerization
-
Designate a Waste Container: Use a dedicated, chemically resistant, and clearly labeled hazardous waste container. The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation.
-
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.
Step 2: Managing Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as weighing paper, gloves, and pipette tips, must be placed in the designated solid hazardous waste container.
-
Liquid Waste: If the compound is in a solution, the entire solution should be collected in a designated liquid hazardous waste container. The container should be labeled with the full names and approximate concentrations of all components.
-
Empty Containers: "Empty" containers that held the pure compound are not truly empty and must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, triple-rinsed container can then be disposed of according to your institution's procedures for non-hazardous glass or plastic waste.
Step 3: Storage of Hazardous Waste
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.
Step 4: Arranging for Professional Disposal
-
Contact your EHS Department: Your institution's Environmental Health and Safety department is your primary resource for waste disposal. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide Necessary Information: Be prepared to provide the EHS department with the following information:
-
The full chemical name and quantity of the waste.
-
The type of waste (solid, liquid, contaminated debris).
-
The location of the waste.
-
-
Follow Institutional Procedures: Adhere strictly to your institution's protocols for waste pickup and documentation.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the correct PPE as outlined in Section 3.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report all spills to your supervisor and EHS department, regardless of size.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol. As specific toxicological data for this compound is limited, this guide is built upon the principle of prudent practice, treating the substance with the caution required for a novel, biologically active compound. The recommendations are synthesized from safety data for structurally similar tetrahydroisoquinoline derivatives and established laboratory safety protocols.
Hazard Assessment: The Foundation of Your Safety
Understanding the potential risks is the first step in mitigating them. While a complete toxicological profile for this compound is not fully established, data from analogous compounds, such as 6-Methoxy-1,2,3,4-tetrahydroisoquinoline and its hydrochloride salt, indicate a consistent hazard profile.[1][2] These related structures are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3] Furthermore, some analogues are considered harmful if swallowed (H302).[1][3]
The core objective of your Personal Protective Equipment (PPE) is to establish an impenetrable barrier against the primary routes of exposure:
-
Dermal Contact: Absorption through the skin.
-
Ocular Contact: Splashes or aerosol exposure to the eyes.
-
Inhalation: Breathing in fine powders or aerosols.
-
Ingestion: Accidental transfer from contaminated hands to the mouth.[4]
Given the biological activity inherent to the tetrahydroisoquinoline scaffold, it is imperative to handle this compound as a substance with unknown long-term effects, reinforcing the need for stringent adherence to PPE protocols.[5]
Core PPE and Engineering Controls: A Multi-Layered Defense
Effective protection is not achieved by a single piece of equipment but by an integrated system of engineering controls and personal gear. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Equipment | Specification & Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | Non-negotiable. All handling of the solid compound or its solutions must occur within a fume hood to minimize inhalation exposure from dust or vapors.[6][7] |
| Body Protection | Flame-Resistant (FR) Lab Coat | Must be fully buttoned with sleeves extending to the wrists. Provides a primary barrier against incidental spills and contamination.[8] |
| Hand Protection | Double-Gloved Nitrile Gloves | An inner and outer pair of nitrile gloves creates a robust barrier. This allows for the removal of the contaminated outer glove without compromising the protection of the inner glove. Always inspect gloves for tears before use.[3][7] |
| Eye & Face Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards. These provide a full seal around the eyes, offering superior protection from splashes and aerosols compared to standard safety glasses.[4][8] |
| Eye & Face Protection (Enhanced) | Full-Face Shield (over goggles) | Required when handling quantities greater than 1 gram or when there is a significant risk of splashing (e.g., during vigorous mixing or solution transfers).[4][8] |
| Foot Protection | Closed-Toe Shoes | Made of a non-porous material to protect feet from spills.[8][9] |
| Respiratory Protection | N95 Respirator (or higher) | To be used as a secondary precaution if there is a risk of aerosolization outside of a fume hood, though this scenario should be avoided. Use is subject to institutional policy and fit-testing. |
Operational Protocols: Integrating Safety into Your Workflow
The effectiveness of PPE is directly tied to its correct usage. Follow these procedural steps to ensure maximum protection.
Donning PPE: The Staging Process
-
Step 1: Footwear and Lab Coat. Ensure you are wearing appropriate closed-toe shoes before entering the lab. Don your lab coat and fasten all buttons.
-
Step 2: Eye Protection. Put on your chemical splash goggles.
-
Step 3: First Pair of Gloves. Don the first (inner) pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat sleeves.
-
Step 4: Second Pair of Gloves. Don the second (outer) pair of nitrile gloves over the first pair.
-
Step 5: Final Check. Before entering the fume hood, perform a final check to ensure there are no exposed areas of skin.
Safe Handling: In the Fume Hood
-
Step 1: Workspace Preparation. Line the work surface inside the chemical fume hood with a plastic-backed absorbent pad to contain any potential spills.[10]
-
Step 2: Weighing and Transfer. When weighing the solid compound, perform the task in the fume hood. Use clean spatulas and weighing paper.[6] Open the primary container slowly to avoid creating airborne dust.
-
Step 3: Spill Management. If a small spill occurs on the absorbent pad, carefully fold the pad inward, place it in a designated hazardous waste bag, and wipe the surface with an appropriate solvent, followed by soap and water.[10]
-
Step 4: Post-Handling. After completing your work, securely seal the compound's container.
Doffing and Disposal: Preventing Cross-Contamination
This sequence is critical to prevent contaminating yourself or the laboratory.
-
Step 1: Decontaminate Outer Gloves. While still wearing both pairs of gloves, wipe down the outer gloves with a suitable solvent if they are visibly contaminated.
-
Step 2: Remove Outer Gloves. Carefully peel off the outer pair of gloves, turning them inside out as you remove them to trap any contaminants. Dispose of them in a designated hazardous waste container.[3]
-
Step 3: Exit the Immediate Area. Step away from the fume hood and immediate work area.
-
Step 4: Remove Face Shield and Goggles. Handle by the straps or sides to avoid touching the front surface.
-
Step 5: Remove Lab Coat. Remove the lab coat by rolling it down your arms and folding it inward to contain any contamination. Store it in a designated area or dispose of it if it is a single-use coat.
-
Step 6: Remove Inner Gloves. Remove the final pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Step 7: Wash Hands. Immediately and thoroughly wash your hands with soap and water.[4][9]
Visualized Workflow: PPE Selection by Scale of Operation
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the quantity of this compound being handled.
Caption: PPE selection workflow based on operational scale.
Emergency Response: Immediate Actions
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Always have the Safety Data Sheet (SDS) for a similar compound readily available for emergency responders.[6]
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
